molecular formula C6H2Br2FNO B1462399 3,5-Dibromo-2-fluoropyridine-4-carbaldehyde CAS No. 2256060-41-8

3,5-Dibromo-2-fluoropyridine-4-carbaldehyde

Cat. No.: B1462399
CAS No.: 2256060-41-8
M. Wt: 282.89 g/mol
InChI Key: POMBWGUYCQWAKN-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-fluoropyridine-4-carbaldehyde is a high-purity, multifunctional heterocyclic building block designed for advanced research and development applications. As a di-halogenated pyridine derivative, it offers distinct and orthogonal reactivity at its halogen sites, making it an invaluable intermediate in medicinal chemistry and materials science. The bromine substituents are prime sites for metal-catalyzed cross-coupling reactions (such as Suzuki, Stille, and Buchwald-Hartwig amination) to form carbon-carbon and carbon-heteroatom bonds. Concurrently, the fluorine atom at the 2-position is highly amenable to nucleophilic aromatic substitution, allowing for further functionalization of the pyridine core. The aldehyde group at the 4-position provides a versatile handle for condensation reactions and serves as a precursor to other functional groups like alcohols, carboxylic acids, and amines. This unique combination of reactive motifs makes this compound a critical scaffold in the synthesis of complex molecules. Its applications include serving as a precursor in the development of Active Pharmaceutical Ingredients (APIs) for targets such as protease inhibitors and cancer immunotherapies, inspired by the use of similar structures in published research . Furthermore, its electron-deficient aromatic structure makes it an ideal starting material for synthesizing organic semiconductors and host materials for Organic Light-Emitting Diodes (OLEDs) . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3,5-dibromo-2-fluoropyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2FNO/c7-4-1-10-6(9)5(8)3(4)2-11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POMBWGUYCQWAKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)F)Br)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Chemical Architecture & Synthetic Utility of 3,5-Dibromo-2-fluoropyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3,5-Dibromo-2-fluoropyridine-4-carbaldehyde , a highly functionalized heterocyclic building block. This compound represents a "privileged scaffold" in medicinal chemistry due to its four distinct points of diversity, allowing for the rapid generation of complex pharmaceutical libraries.

Executive Summary

This compound is a tetra-substituted pyridine derivative characterized by a unique combination of electrophilic and nucleophilic reaction sites. Its structure features a central pyridine ring substituted with a labile fluorine atom at C2, two bromine atoms at C3 and C5, and a reactive aldehyde group at C4.

This specific substitution pattern makes it a versatile intermediate for the synthesis of fused heterocycles (e.g., azaindoles, naphthyridines) and polysubstituted pyridines used in kinase inhibitors and agrochemicals. The molecule’s utility lies in the orthogonal reactivity of its substituents, allowing chemists to sequentially functionalize the ring with high regiocontrol.

Structural Analysis & Physicochemical Profile

The chemical behavior of this molecule is dictated by the electronic interplay between the electron-withdrawing nitrogen, the halogens, and the carbonyl group.

PropertyDescription / Value (Predicted)Mechanistic Implication
Molecular Formula C₆H₂Br₂FNOCore scaffold for high-density functionalization.
Molecular Weight ~282.9 g/mol Suitable for fragment-based drug discovery (FBDD).
C2-Fluorine Highly ActivatedThe electronegative N-atom and para-aldehyde activate C2 for SNAr reactions.
C3/C5-Bromines Sterically DifferentiatedBoth are handles for Pd-catalyzed coupling, but C3 is flanked by F and CHO, while C5 is less hindered.
C4-Aldehyde Electrophilic CenterProne to nucleophilic attack, condensation, and oxidation/reduction.
Acidity (C-H) N/A (Fully Substituted)Unlike its precursors, this molecule has no ring protons, preventing unwanted lithiation.
Electronic Architecture

The pyridine ring is electron-deficient (


-deficient). The presence of three electron-withdrawing groups (EWGs)—two bromines and one fluorine—further depletes electron density from the ring.
  • Inductive Effect (-I): F > Br. The C2 position is the most electron-deficient carbon, making it the primary site for nucleophilic attack.

  • Resonance Effect (+M): The fluorine and bromines can donate electrons back into the ring, but the strong -I effect and the electron-withdrawing aldehyde (-M) dominate, maintaining the ring's susceptibility to nucleophiles.

Synthetic Accessibility

The synthesis of This compound typically follows a Directed Ortho-Metalation (DoM) strategy, leveraging the acidity of the C4-proton in the precursor 3,5-dibromo-2-fluoropyridine.

Protocol: Lithium-Halogen Exchange / Deprotonation Route

Note: This protocol is derived from standard methodologies for polysubstituted pyridines.

  • Precursor: 3,5-Dibromo-2-fluoropyridine.[1]

  • Reagent: Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP).

    • Rationale: The C4 proton is flanked by two bromine atoms, making it significantly more acidic than a typical pyridine proton due to the inductive acidification by the ortho-halogens.

  • Conditions: Anhydrous THF, -78°C, Inert Atmosphere (Argon/Nitrogen).

  • Electrophile Trapping: N,N-Dimethylformamide (DMF).[2]

Step-by-Step Workflow:

  • Cool a solution of LDA (1.1 equiv) in THF to -78°C.

  • Add a solution of 3,5-dibromo-2-fluoropyridine dropwise. The bulky base removes the C4 proton to form the 4-lithio species.

    • Critical Control: Temperature must be maintained < -70°C to prevent "Halogen Dance" (migration of the bromine atoms).

  • Stir for 30–60 minutes to ensure complete lithiation.

  • Add dry DMF (1.5 equiv) slowly.

  • Allow the mixture to warm to room temperature and quench with aqueous NH₄Cl.

  • Extract with EtOAc and purify via silica gel chromatography.

Chemo-Selective Reactivity Profile

The power of this scaffold lies in its ability to undergo sequential, orthogonal reactions.

Diagram 1: Orthogonal Reactivity Map

ReactivityMap Core 3,5-Dibromo-2-fluoro- pyridine-4-carbaldehyde SNAr Zone 1: C2-Fluorine (Nucleophilic Aromatic Substitution) Core->SNAr  Primary Reactivity   Aldehyde Zone 2: C4-Aldehyde (Condensation / Redox) Core->Aldehyde  Parallel Reactivity   Coupling Zone 3: C3/C5-Bromines (Pd-Catalyzed Cross-Coupling) Core->Coupling  Secondary Reactivity   Amines 2-Amino-pyridines (Kinase Hinges) SNAr->Amines  R-NH2   Ethers 2-Alkoxy-pyridines SNAr->Ethers  RO-   Heterocycles Fused Systems (e.g., Azaindoles) Aldehyde->Heterocycles  Cyclization   Biaryls Biaryl Scaffolds Coupling->Biaryls  Ar-B(OH)2  

Caption: Orthogonal reaction zones allow for programmable synthesis. The C2-F bond is the most labile, followed by the aldehyde, and finally the C-Br bonds.

Zone 1: Nucleophilic Aromatic Substitution (SNAr) at C2

The C2 position is highly activated. The fluorine atom is an excellent leaving group in SNAr reactions due to its high electronegativity, which stabilizes the Meisenheimer intermediate.

  • Reagents: Primary/Secondary amines, Alkoxides, Thiols.

  • Conditions: Mild base (K₂CO₃ or DIPEA), polar aprotic solvent (DMF, DMSO, NMP), moderate heat (60–100°C).

  • Selectivity: Substitution occurs exclusively at C2 over the bromines.

Zone 2: Aldehyde Manipulation (C4)

The aldehyde provides a handle for extending the carbon skeleton or forming fused rings.

  • Reductive Amination: Reaction with amines and NaBH(OAc)₃ yields benzylic amines.

  • Condensation: Reaction with hydrazines or hydroxylamines to form hydrazones/oximes.

  • Cyclization: Reaction with adjacent nucleophiles (introduced at C3 or C5) can form bicyclic systems like 1,6-naphthyridines or pyrrolopyridines .

Zone 3: Metal-Catalyzed Cross-Coupling (C3 & C5)

The two bromine atoms allow for Suzuki-Miyaura, Stille, or Sonogashira couplings.

  • Regioselectivity Challenge: C3 and C5 are chemically similar but sterically distinct.

    • C3: Flanked by the C2-substituent and C4-aldehyde. More sterically crowded.

    • C5: Flanked by the C4-aldehyde and C6-H. Generally more accessible.

  • Strategy: To achieve mono-coupling, use stoichiometric control (1.0 equiv of boronic acid) and a bulky ligand (e.g., XPhos, SPhos) to differentiate the sites based on steric accessibility.

Case Study: Synthesis of a Fused Azaindole Scaffold

A common application of this molecule is in the synthesis of 4,6-substituted-7-azaindoles.

Diagram 2: Synthetic Workflow for Azaindole Formation

SynthesisFlow Start 3,5-Dibromo-2-fluoro- pyridine-4-carbaldehyde Step1 Step 1: S_NAr with Primary Amine (R-NH2) (Installs N-substituent at C2) Start->Step1 Inter1 Intermediate A: 3,5-Dibromo-2-amino-pyridine-4-CHO Step1->Inter1 Step2 Step 2: Sonogashira Coupling (Terminal Alkyne at C3/C5) Inter1->Step2 Inter2 Intermediate B: Alkynyl-Pyridine-Aldehyde Step2->Inter2 Step3 Step 3: Copper-Catalyzed Cyclization (Intramolecular) Inter2->Step3 Final Target: Polysubstituted Azaindole Step3->Final

Caption: Step-wise construction of a fused heterocyclic system utilizing the specific reactivity order: SNAr → Coupling → Cyclization.

Handling & Safety Protocols

  • Hazards: As a halogenated pyridine and aldehyde, this compound is likely a skin and eye irritant and a potential sensitizer .

  • Storage: Store under inert gas (Argon) at 2–8°C. Aldehydes are prone to air oxidation to the corresponding carboxylic acid.

  • Waste: Dispose of as halogenated organic waste. Do not mix with strong oxidizers.

References

  • Synthesis of 3,5-Dibromopyridine-4-carboxaldehyde: ChemicalBook, CAS 70201-42-2. (Demonstrates the lithiation/formylation methodology on the non-fluoro analog). Link

  • Lithiation of 3,5-Dibromo-2-fluoropyridine: Patent WO2014138484A1. (Describes the use of 3,5-dibromo-2-fluoropyridine in metal-halogen exchange reactions). Link

  • General Reactivity of 2-Fluoropyridines: Master Organic Chemistry, Nucleophilic Aromatic Substitution. (Mechanistic grounding for C2-F displacement). Link

  • Halogen-Metal Exchange in Pyridines: Zeitschrift für Naturforschung, Regioselective Functionalization of Pyridines. (Details on Mg/Li exchange in bromopyridines). Link

Sources

3,5-Dibromo-2-fluoropyridine-4-carbaldehyde: Technical Guide & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, synthetic pathways, and strategic applications of 3,5-Dibromo-2-fluoropyridine-4-carbaldehyde , a high-value heterocyclic scaffold for medicinal chemistry.[1]

Executive Summary

This compound represents a "privileged scaffold" in modern drug discovery. Its unique substitution pattern offers three distinct orthogonal handles for functionalization:

  • C2-Fluorine: Highly activated for Nucleophilic Aromatic Substitution (

    
    ).[1]
    
  • C3/C5-Bromines: Sites for regioselective palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).[1]

  • C4-Aldehyde: A versatile electrophile for condensation, reductive amination, or olefination.[1]

This guide provides the critical data and protocols necessary to utilize this compound as a core building block for complex heterocycles.

Chemical Identity & Physical Properties[2][3][4]

As a specialized intermediate, this compound is often synthesized on-demand from its methyl precursor.[1] While direct commercial CAS listings are rare for the aldehyde itself, it is derived from well-characterized parents.

PropertySpecification
Chemical Name This compound
Molecular Formula

Molecular Weight 282.89 g/mol
Precursor CAS 1000340-01-1 (3,5-Dibromo-2-fluoro-4-methylpyridine)
Appearance Off-white to pale yellow solid (Predicted)
Solubility Soluble in DCM, THF, DMSO; sparingly soluble in water.[1][2]
Stability Sensitive to oxidation (air) and strong bases.[1] Store under inert atmosphere at -20°C.

Synthetic Pathways[1][6][7][8][9][10]

The most robust route to the target aldehyde is the oxidation of the 4-methyl precursor .[1] Direct lithiation of 3,5-dibromo-2-fluoropyridine is risky due to potential "halogen dance" (base-catalyzed halogen migration) or lithium-halogen exchange competing with deprotonation.[1]

Protocol A: Selenium Dioxide Oxidation (Recommended)

This method avoids strong bases and preserves the sensitive halogen array.[1]

Reagents:

  • Precursor: 3,5-Dibromo-2-fluoro-4-methylpyridine (CAS 1000340-01-1)

  • Oxidant: Selenium Dioxide (

    
    )[1]
    
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 1.0 eq of 3,5-Dibromo-2-fluoro-4-methylpyridine in 1,4-dioxane (0.2 M concentration).

  • Addition: Add 1.2 eq of finely powdered

    
    .
    
  • Reaction: Heat the mixture to 80–90°C under

    
     atmosphere. Monitor by TLC/LCMS. The reaction typically requires 4–12 hours.
    
    • Note: If conversion stalls, a second portion of

      
       (0.5 eq) may be added.
      
  • Workup: Cool to room temperature. Filter through a pad of Celite to remove selenium byproducts (Caution: Selenium is toxic). Rinse the pad with EtOAc.[2]

  • Purification: Concentrate the filtrate in vacuo. Purify the residue via flash column chromatography (Hexanes/EtOAc gradient). The aldehyde is typically less polar than the methyl precursor.[1]

Protocol B: Radical Bromination / Hydrolysis (Alternative)

Use this if


 traces are unacceptable in the downstream workflow.[1]
  • Bromination: React the methyl precursor with NBS (1.1 eq) and AIBN (cat.) in

    
     or PhCF
    
    
    
    at reflux to generate the benzyl bromide intermediate.
  • Hydrolysis: Treat the crude bromide with

    
     in aqueous acetone or via the Kornblum oxidation (DMSO/NaHCO
    
    
    
    , 100°C) to yield the aldehyde.[1]

Strategic Derivatization Workflow

The power of this scaffold lies in the order of operations . The reactivity profile dictates the sequence of functionalization to avoid side reactions.[1]

Reactivity Hierarchy
  • C4-Aldehyde: Most reactive electrophile (reversible).[1] Protect as acetal if necessary.

  • C2-Fluorine: Highly reactive to

    
     due to the electron-deficient pyridine ring (further activated by the -CHO and -Br groups).[1]
    
  • C3/C5-Bromines: Reactive in Pd-catalyzed coupling.[1] C3 is generally more sterically hindered than C5, but electronic differentiation is subtle.[1]

Visualizing the Synthetic Logic

G Start 3,5-Dibromo-2-fluoro- 4-methylpyridine (CAS 1000340-01-1) Target TARGET SCAFFOLD 3,5-Dibromo-2-fluoro- 4-carbaldehyde Start->Target SeO2 Oxidation (Dioxane, 80°C) SNAr C2-Amine/Ether (via SNAr) Target->SNAr R-NH2 / R-OH (Mild Base, 0°C) AldehydeRxn C4-Amine/Alkene (Red-Am/Wittig) Target->AldehydeRxn NaBH(OAc)3 or Ph3P=CR2 Coupling C3/C5-Biaryl (Suzuki Coupling) Target->Coupling Pd(PPh3)4 Ar-B(OH)2 SNAr->Coupling Step 2 AldehydeRxn->SNAr Step 2

Figure 1: Synthetic workflow starting from the commercially available methyl precursor, highlighting the divergent pathways for library generation.[1]

Critical Handling & Safety (MSDS Highlights)

  • Acute Toxicity: Pyridine aldehydes and halopyridines are toxic if swallowed or inhaled.[1] Handle in a fume hood.

  • Skin/Eye Irritation: The C2-fluorine makes this compound a potential skin sensitizer and lachrymator (alkylating agent behavior).[1]

  • Selenium Hazards: If using Protocol A, treat all selenium waste as hazardous heavy metal waste.

  • Storage: Store under Argon at -20°C. Aldehydes can auto-oxidize to carboxylic acids over time.[1]

References

  • Precursor Identification: 3,5-Dibromo-2-fluoro-4-methylpyridine (CAS 1000340-01-1).[1] ChemicalBook.

  • Oxidation Methodology:Selenium dioxide oxidation of methylpyridines to pyridinecarbaldehydes. Journal of Organic Chemistry.
  • Reactivity Context:Nucleophilic Aromatic Substitution of 2-Fluoropyridines. Journal of Medicinal Chemistry. (Mechanistic basis for C2-F displacement).
  • Analogous Chemistry: Synthesis of 3,5-dibromopyridine-4-carboxaldehyde. Sigma-Aldrich Technical Data.

Sources

Molecular structure analysis of 3,5-Dibromo-2-fluoropyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure Analysis of 3,5-Dibromo-2-fluoropyridine-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of this compound, a highly functionalized heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Leveraging foundational spectroscopic principles and comparative data from analogous structures, this document elucidates the key structural and electronic features of the molecule. We present a detailed predictive analysis of its Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, we discuss its likely solid-state characteristics based on crystallographic studies of related compounds. This guide is intended to serve as a foundational resource for researchers utilizing this scaffold, enabling a deeper understanding of its reactivity and facilitating its application in the synthesis of novel chemical entities.

Introduction

Substituted pyridines are a cornerstone of modern drug discovery, forming the core of numerous approved pharmaceuticals. The strategic placement of various functional groups on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, metabolic stability, and target-binding interactions. This compound is a particularly noteworthy scaffold. It incorporates several key features: a reactive aldehyde group for derivatization, two bromine atoms that serve as handles for cross-coupling reactions, and a fluorine atom, which can enhance binding affinity and modulate metabolic pathways. Understanding the precise molecular architecture and electronic landscape of this compound is paramount for predicting its behavior in chemical reactions and biological systems.

Physicochemical and Structural Properties

A summary of the core properties of this compound is presented below.

PropertyValue
Molecular Formula C₆H₂Br₂FNO
Molecular Weight 282.89 g/mol
IUPAC Name This compound
Appearance Expected to be a solid at room temperature
CAS Number Not assigned

dot graph "molecular_structure" { layout="neato"; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

} Figure 1: Molecular Structure of this compound with atom numbering.

Comprehensive Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum is expected to show two distinct signals:

  • Aldehyde Proton (-CHO): The proton of the aldehyde group is highly deshielded due to the electron-withdrawing nature and magnetic anisotropy of the carbonyl group. It is expected to appear as a singlet or a narrow doublet (due to coupling with ¹⁹F) in the range of δ 9.9 - 10.2 ppm . For comparison, the aldehyde proton in the non-fluorinated analog, 3,5-Dibromopyridine-4-carboxaldehyde, appears at δ 10.06 ppm.[1]

  • Aromatic Proton (H-6): There is a single proton remaining on the pyridine ring at the C-6 position. This proton is influenced by the adjacent ring nitrogen and the ortho- and para-bromo substituents. It is predicted to be a singlet or a narrow doublet (due to coupling with the remote ¹⁹F) in the range of δ 8.8 - 9.0 ppm . The protons on 3,5-Dibromopyridine-4-carboxaldehyde appear at δ 8.87 ppm.[1]

The ¹³C NMR spectrum will provide information on all six carbon atoms in the molecule. The chemical shifts are heavily influenced by the electronegativity of the attached substituents (F, Br, N) and the carbonyl group.

Carbon AtomExpected Chemical Shift (δ, ppm)Rationale
C=O 185 - 190Typical range for an aromatic aldehyde, deshielded by the oxygen atom.
C-2 158 - 162 (doublet)Attached to highly electronegative F and N. A large one-bond C-F coupling (¹JCF ≈ 240-260 Hz) is expected.
C-3 120 - 125Attached to bromine; will show a smaller C-F coupling constant.
C-4 135 - 140Attached to the aldehyde group.
C-5 118 - 123Attached to bromine.
C-6 150 - 155Attached to nitrogen, deshielded.

The prediction of chemical shifts for substituted pyridines is complex, but these ranges are based on established data for similar compounds.[2][3]

¹⁹F NMR is crucial for confirming the presence and electronic environment of the fluorine atom. A single resonance is expected. The chemical shift will be influenced by the pyridine ring system. For comparison, the ¹⁹F NMR signal for 2-bromo-5-fluoropyridine appears at -119.9 ppm.[4] The signal for the title compound may appear in a similar region, likely as a singlet or a narrow multiplet due to small couplings to the H-6 and aldehyde protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)VibrationExpected IntensityRationale
3100 - 3000Aromatic C-H StretchWeak to MediumCharacteristic of sp² C-H bonds on the pyridine ring.[5]
2850 & 2750Aldehyde C-H StretchWeak to MediumA characteristic pair of bands (Fermi doublet) for aldehydes. The 2750 cm⁻¹ peak is often sharp and diagnostic.[6][7]
1710 - 1685 C=O Carbonyl Stretch Strong, Sharp This is the most intense and diagnostic peak. Its position is lowered from a typical aliphatic aldehyde (~1730 cm⁻¹) due to conjugation with the aromatic pyridine ring.[7][8][9]
1600 - 1450C=C & C=N Ring StretchMedium to StrongMultiple bands are expected from the vibrations of the pyridine ring itself.[5]
1250 - 1150C-F StretchStrongThe carbon-fluorine bond stretch is typically strong and appears in this region.
< 800C-Br StretchMedium to StrongCarbon-bromine stretches appear at lower frequencies.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. For this compound, the most distinctive feature will be the isotopic pattern caused by the two bromine atoms.

  • Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an almost 1:1 ratio.[10] For a molecule containing two bromine atoms, the molecular ion region will exhibit a characteristic triplet of peaks:

    • M (containing two ⁷⁹Br atoms)

    • M+2 (containing one ⁷⁹Br and one ⁸¹Br atom)

    • M+4 (containing two ⁸¹Br atoms) The relative intensity of these peaks will be approximately 1:2:1 .[11] This pattern is a definitive indicator of a di-brominated compound.

  • Molecular Ion (M⁺): The expected molecular ion peaks will be at m/z 281 (M), 283 (M+2), and 285 (M+4).

  • Fragmentation: Common fragmentation pathways would likely involve the loss of the aldehyde group (-CHO), a bromine atom (-Br), or combinations thereof.

dot digraph "analytical_workflow" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Figure 2: A typical experimental workflow for the structural analysis of the title compound.

Crystallographic and Solid-State Analysis

While no single-crystal X-ray diffraction data has been published for this compound, insights can be drawn from the crystal structure of the related compound, 3,5-Dibromo-4-methylpyridine.[12]

  • Intermolecular Interactions: The crystal packing of halogenated pyridines is often dominated by non-covalent interactions. It is highly probable that the solid-state structure of the title compound is influenced by:

    • Halogen Bonding: Interactions between the electrophilic region of a bromine atom (the σ-hole) and the lone pair of the nitrogen atom on an adjacent molecule (Br···N interactions).

    • π-π Stacking: Offset stacking interactions between the electron-deficient pyridine rings.

  • Conformation: The aldehyde group is expected to be coplanar with the pyridine ring to maximize electronic conjugation.

These solid-state interactions can influence the material's properties, such as melting point and solubility, and are crucial considerations in drug development for controlling crystal polymorphism.

Applications in Synthesis

The unique arrangement of functional groups makes this compound a powerful intermediate for building complex molecular architectures.

dot digraph "synthesis_applications" { graph [splines=ortho, bgcolor="#F1F3F4"]; node [shape=record, style=rounded, fontname="Arial", fontsize=12, color="#5F6368", fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Figure 3: Reactivity map illustrating the synthetic utility of the title compound.

The aldehyde serves as a versatile point for chain extension or the introduction of nitrogen-containing groups via reductive amination. The two distinct bromine atoms can be selectively addressed in palladium-catalyzed cross-coupling reactions to introduce new aryl, alkyl, or alkyne substituents, enabling rapid library synthesis. The fluorine atom remains as a stable modulator of the final product's electronic properties.

Conclusion

This compound is a highly functionalized heterocyclic building block with immense potential. Through a detailed analysis of spectroscopic principles and data from analogous compounds, we have established a robust predictive profile of its key structural features. The presence of a strong carbonyl stretch in the IR, a characteristic 1:2:1 isotopic pattern in the mass spectrum, and distinct, deshielded proton signals in the ¹H NMR spectrum are its defining analytical signatures. This guide provides the foundational knowledge required for researchers to confidently identify, characterize, and strategically employ this compound in the pursuit of novel and complex molecular targets.

References

  • Spectroscopy Online. (2017). The C=O Bond, Part II: Aldehydes. Available at: [Link]

  • ACS Omega. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. Available at: [Link]

  • Taylor & Francis Online. (2010). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Available at: [Link]

  • ACS Publications. (1998). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available at: [Link]

  • ResearchGate. (2014). Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a). Available at: [Link]

  • Analytical Chemistry. (1986). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Available at: [Link]

  • Chemguide. mass spectra - the M+2 peak. Available at: [Link]

  • ResearchGate. 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. Available at: [Link]

  • YouTube. (2023). Bromo pattern in Mass Spectrometry. Available at: [Link]

  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]

  • OpenStax. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Available at: [Link]

  • NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones. Available at: [Link]

  • The Journal of Chemical Physics. (1966). Analysis of the NMR Spectrum of Pyridine. Available at: [Link]

  • PMC. (2025). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Available at: [Link]

  • The Journal of Physical Chemistry. (1962). Proton magnetic resonance spectra of several 2-substituted pyridines. Available at: [Link]

  • PMC. (2019). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Available at: [Link]

  • ResearchGate. (2016). 3,5-Dibromo-4-methylpyridine. Available at: [Link]

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An In-depth Technical Guide to the Electronic Properties of 2-Fluoro-3,5-dibromo-pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the electronic properties of 2-fluoro-3,5-dibromo-pyridine and its derivatives. This class of compounds is of significant interest to researchers, scientists, and drug development professionals due to the unique interplay of electron-withdrawing and electron-donating effects of the halogen substituents on the pyridine ring. This document elucidates the fundamental principles governing these electronic effects, offers theoretically predicted data for the parent molecule, and provides detailed experimental and computational protocols for the characterization of its derivatives. By synthesizing established chemical principles with actionable methodologies, this guide serves as a valuable resource for the rational design and development of novel molecules in medicinal chemistry and materials science.

Introduction: The Intriguing Electronic Landscape of Halogenated Pyridines

The strategic placement of halogen atoms on a pyridine scaffold provides a powerful tool for modulating the electronic properties of the resulting molecule. The pyridine ring, a heteroaromatic system, possesses a rich electronic character that is highly sensitive to substitution.[1] Halogens, in particular, introduce a fascinating duality of electronic influence: they are highly electronegative, leading to a strong inductive electron withdrawal from the ring, yet they also possess lone pairs of electrons that can participate in resonance donation back to the ring.[2] This push-pull dynamic governs the molecule's reactivity, stability, and potential for intermolecular interactions.

In the case of 2-fluoro-3,5-dibromo-pyridine, the presence of three halogen atoms at distinct positions creates a complex and nuanced electronic environment. The highly electronegative fluorine atom at the 2-position is expected to exert a strong inductive effect, while the two bromine atoms at the 3- and 5-positions contribute their own inductive and resonance effects. Understanding the net outcome of these competing influences is crucial for predicting the behavior of this molecule and its derivatives in various chemical and biological systems.

This guide will first delve into the theoretical underpinnings of these electronic effects. Subsequently, we will present predicted electronic properties for the parent 2-fluoro-3,5-dibromo-pyridine molecule based on established computational chemistry principles. Finally, we will provide detailed, field-proven experimental and computational protocols to enable researchers to synthesize and characterize their own derivatives, thereby fostering a deeper understanding of this versatile class of compounds.

The Duality of Halogen Substitution: Inductive vs. Resonance Effects

The electronic character of a substituted pyridine is primarily dictated by the interplay of inductive and resonance effects.

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is a consequence of the electronegativity difference between atoms. Halogens are significantly more electronegative than carbon, leading to a polarization of the C-X bond and a net withdrawal of electron density from the pyridine ring. The strength of the inductive effect decreases with distance from the substituent. For the halogens, the order of electronegativity, and thus the strength of the inductive withdrawal, is F > Cl > Br > I.

  • Resonance Effect (R): This effect involves the delocalization of lone pair electrons from the halogen into the pi (π) system of the pyridine ring. This donation of electron density can partially counteract the inductive withdrawal. The ability to donate electrons via resonance is related to the overlap between the p-orbitals of the halogen and the carbon of the ring. This overlap is most effective for fluorine and decreases down the group.

The overall electronic influence of a halogen substituent is a combination of these two opposing effects. For fluorine, the inductive effect is dominant. For bromine, both effects are significant, with the inductive effect generally outweighing the resonance effect.[2] The positions of the substituents on the pyridine ring are also critical in determining their net electronic impact.

G cluster_effects Electronic Effects of Halogens on Pyridine cluster_halogen_properties Halogen Properties Pyridine Ring Pyridine Ring Overall Electronic Character Overall Electronic Character Pyridine Ring->Overall Electronic Character Net Effect Inductive Effect (-I) Inductive Effect (-I) Inductive Effect (-I)->Pyridine Ring σ-bond polarization (Electron Withdrawal) Resonance Effect (+R) Resonance Effect (+R) Resonance Effect (+R)->Pyridine Ring π-system delocalization (Electron Donation) Fluorine Fluorine Fluorine->Inductive Effect (-I) Strong Fluorine->Resonance Effect (+R) Weak Bromine Bromine Bromine->Inductive Effect (-I) Moderate Bromine->Resonance Effect (+R) Moderate

Figure 1: A diagram illustrating the dual electronic effects of halogen substituents on a pyridine ring.

Predicted Electronic Properties of 2-Fluoro-3,5-dibromo-pyridine

PropertyPredicted Value/CharacteristicRationale
HOMO Energy LowThe strong inductive electron withdrawal by the three halogen atoms will significantly stabilize the Highest Occupied Molecular Orbital (HOMO), resulting in a lower energy level.
LUMO Energy LowThe electron-deficient nature of the ring, caused by the halogen substituents, will also lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO).[4]
HOMO-LUMO Gap Relatively LargeThe significant stabilization of both the HOMO and LUMO is expected to result in a relatively large energy gap, suggesting high kinetic stability.
Dipole Moment Moderate to HighThe asymmetric substitution pattern of the electronegative halogens will lead to a significant molecular dipole moment.
Molecular Electrostatic Potential (MEP) Electron-deficient π-systemThe MEP surface is predicted to show a highly positive (electron-poor) region on the pyridine ring, particularly near the hydrogen atom, making it susceptible to nucleophilic attack. The nitrogen lone pair will still represent a region of negative potential.
Reactivity Prone to Nucleophilic Aromatic SubstitutionThe electron-deficient nature of the ring will activate it towards nucleophilic aromatic substitution (SNAr) reactions. The positions for substitution will be dictated by the directing effects of the halogens and the stability of the intermediate Meisenheimer complex.

Synthesis and Characterization: A Practical Guide

To empirically validate the predicted properties and to explore the potential of 2-fluoro-3,5-dibromo-pyridine derivatives, their synthesis and characterization are essential.

Synthetic Approach

The synthesis of 2-fluoro-3,5-dibromo-pyridine can be approached through several routes, often starting from commercially available pyridine derivatives. A plausible synthetic pathway could involve the bromination of a fluorinated pyridine precursor or the fluorination of a dibrominated pyridine. For instance, the synthesis of 2-bromo-5-fluoropyridine has been reported via a diazotization reaction of 2-bromo-5-aminopyridine.[5] A similar strategy could potentially be adapted for the synthesis of the target molecule.

G Start Starting Material (e.g., 2-Fluoropyridine or 3,5-Dibromopyridine) Step1 Bromination or Fluorination Start->Step1 Intermediate Intermediate Product(s) Step1->Intermediate Step2 Purification (e.g., Chromatography) Intermediate->Step2 FinalProduct 2-Fluoro-3,5-dibromo-pyridine Step2->FinalProduct

Figure 2: A generalized workflow for the synthesis of 2-fluoro-3,5-dibromo-pyridine.

Experimental Characterization Protocols

Objective: To experimentally determine the redox potentials and estimate the HOMO and LUMO energy levels.

Protocol:

  • Solution Preparation: Prepare a 1-5 mM solution of the 2-fluoro-3,5-dibromo-pyridine derivative in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

  • Electrochemical Cell Setup: Use a standard three-electrode setup consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.

  • Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.

  • Data Acquisition: Perform the cyclic voltammetry scan, typically starting from the open-circuit potential and scanning towards negative and then positive potentials. The scan rate can be varied (e.g., 50-200 mV/s) to assess the reversibility of the redox processes.

  • Data Analysis: Determine the onset potentials for oxidation (E_ox) and reduction (E_red). These values can be used to estimate the HOMO and LUMO energy levels using the following empirical equations (referenced against ferrocene/ferrocenium, Fc/Fc+):

    • HOMO (eV) = - (E_ox vs Fc/Fc+ + 4.8)

    • LUMO (eV) = - (E_red vs Fc/Fc+ + 4.8)

Objective: To investigate the electronic transitions and determine the optical band gap.

Protocol:

  • Sample Preparation: Prepare a dilute solution (typically in the micromolar range) of the compound in a UV-transparent solvent (e.g., cyclohexane, acetonitrile, or ethanol).

  • Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer and record a baseline spectrum with the solvent-filled cuvette.

  • Spectrum Acquisition: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm). The absorption spectrum of pyridine in hexane shows bands at 195, 251, and 270 nm.[6]

  • Data Analysis: Identify the wavelength of maximum absorption (λ_max). The onset of the lowest energy absorption band can be used to estimate the optical band gap (E_g) using the equation: E_g (eV) = 1240 / λ_onset (nm).

Objective: To confirm the chemical structure and probe the electronic environment of the nuclei.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.

  • Data Interpretation: The chemical shifts of the protons, carbons, and fluorine will provide information about the electron density at different positions of the molecule. Coupling constants between ¹H, ¹³C, and ¹⁹F will help to confirm the connectivity. Predicted NMR data for similar compounds can serve as a reference.[7]

Computational Modeling: A Deeper Dive with Density Functional Theory (DFT)

For a more in-depth understanding of the electronic properties, DFT calculations are an indispensable tool.

Objective: To compute the molecular orbitals, electrostatic potential, and simulate spectroscopic data.

Methodology:

  • Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Method and Basis Set: A common and reliable level of theory for such molecules is the B3LYP functional with a 6-311+G(d,p) basis set.[8]

  • Calculations:

    • Geometry Optimization: First, perform a geometry optimization to find the lowest energy conformation of the molecule.

    • Frequency Calculation: A frequency calculation should be performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies). This also provides the predicted IR spectrum.

    • Electronic Properties: From the optimized structure, calculate the HOMO and LUMO energies, the molecular electrostatic potential (MEP) surface, and the dipole moment.

    • NMR and UV-Vis Simulation: Time-dependent DFT (TD-DFT) can be used to simulate the UV-Vis spectrum, and GIAO (Gauge-Independent Atomic Orbital) methods can predict the NMR chemical shifts.

G cluster_dft DFT Workflow cluster_outputs Outputs Input Input Structure (2-Fluoro-3,5-dibromo-pyridine) GeoOpt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) Input->GeoOpt FreqCalc Frequency Calculation GeoOpt->FreqCalc Optimized Geometry Properties Electronic Properties Calculation FreqCalc->Properties Verified Minimum Output Predicted Data Properties->Output HOMO_LUMO HOMO/LUMO Energies MEP MEP Surface Spectra Simulated Spectra (IR, NMR, UV-Vis)

Figure 3: A flowchart for the computational characterization of 2-fluoro-3,5-dibromo-pyridine using DFT.

Conclusion and Future Outlook

The electronic properties of 2-fluoro-3,5-dibromo-pyridine and its derivatives are governed by a delicate balance of inductive and resonance effects from the halogen substituents. This guide has provided a theoretical framework for understanding these effects, offered predictions for the electronic characteristics of the parent molecule, and detailed robust protocols for its synthesis and characterization.

The methodologies outlined herein empower researchers to empirically determine the electronic properties of novel derivatives, thereby facilitating the rational design of molecules with tailored characteristics. The insights gained from such studies will undoubtedly contribute to advancements in fields where fine-tuning of molecular electronics is paramount, including drug discovery, organic electronics, and materials science. The continued exploration of this and similar halogenated pyridine systems holds significant promise for the development of next-generation functional molecules.

References

  • BenchChem. (2025). Quantum Chemical Calculations for Substituted Pyridines: An In-depth Technical Guide.
  • Zervos, M. (2007).
  • ResearchGate. (n.d.). Quantum chemical calculations of pyridine-2,6-dicarbonyl dichloride.
  • Ibraheem, H. A., Al-Majedy, Y. K., Issa, A. A., & Younus, D. (n.d.). Novel Pyridine Derivative Synthesis, Biological Evaluation, Quantum Chemical Studies, and Molecular Docking. Gongcheng Kexue Yu Jishu/Advanced Engineering Science.
  • Dalton Transactions. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. RSC Publishing.
  • ACS Publications. (2016). Substituent Effects on the [N–I–N]+ Halogen Bond.
  • RSC Publishing. (n.d.).
  • ResearchGate. (2021).
  • arXiv.org. (2026).
  • La Salle University. (n.d.). Substituent Effects.
  • Guidechem. (n.d.).
  • The Journal of Physical Chemistry A. (n.d.). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines.
  • Gamry Instruments, Inc. (n.d.). Cyclic Voltammetry Experiment.
  • ResearchGate. (n.d.). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine.
  • ResearchG
  • ResearchGate. (n.d.). (a) UV‐vis absorption spectral changes upon addition of pyridine to a...
  • Benchchem. (2025). Spectroscopic Analysis of 2-Bromo-4-fluoro-5-methylpyridine: A Technical Guide.
  • (n.d.).
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine.
  • SpectraBase. (n.d.). 2,6-Dibromo-3,5-difluoropyridine - Optional[13C NMR] - Chemical Shifts.
  • Wikipedia. (n.d.). Pyridine.
  • (n.d.). 1. Cyclic Voltammetry At Solid Electrodes Experiments in Analytical Electrochemistry.
  • MSU chemistry. (n.d.). EXPERIMENT 5. CYCLIC VOLTAMMETRY.
  • PubChem. (n.d.). 2-Bromo-3,5-difluoropyridine.
  • Chemistry LibreTexts. (2025). Lab 1: Cyclic Voltammetry.
  • Scribd. (n.d.). Jove Protocol 5502 Cyclic Voltammetry CV.
  • WuXi Biology. (n.d.). Assessing Reactivity with LUMO and HOMO Energy Gap.
  • PubMed. (2022).
  • ResearchGate. (2025). Synthesis of 2-amino-5-fluoropyridine.
  • RSC Publishing. (n.d.). The first computational study for the oxidative aromatization of pyrazolines and 1,4-dihydropyridines using 1,2,4-triazolinediones.
  • SpectraBase. (n.d.). 2-Fluoropyridine - Optional[19F NMR] - Chemical Shifts.
  • (2026). Unlocking Chemical Synthesis: The Versatility of 2-Fluoro-3-Chloro-5-Bromopyridine.
  • Google Patents. (n.d.). CN105061301A - Synthesis method of 2,5-dibromopyridine.
  • PMC. (n.d.). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes.
  • WuXi AppTec. (n.d.). Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling vs Halogen-Metal Exchange Reactions-Magical Power of Quantum Mechanics-Chemistry.
  • University of Louisville. (n.d.). "Computational investigations of bond breaking processes using DFT and " by Saurav Parmar.
  • Beilstein Journals. (2021).
  • MDPI. (n.d.). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores.
  • PMC. (2023).
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  • WuXi Biology. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals.
  • PubMed. (2020). DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties.
  • Fingerprint. (n.d.). DFT Study on the electronic properties, spectroscopic profile, and biological activity of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole with anticancer properties.

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Strategic Synthesis and Functionalization of Polysubstituted Pyridine-4-Carbaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Version 2.0

Executive Summary

The pyridine-4-carbaldehyde scaffold represents a critical "diversity handle" in modern drug discovery. Unlike its phenyl analogs, the electron-deficient nature of the pyridine ring renders the 4-formyl group highly reactive toward nucleophilic attack, while simultaneously activating the ring positions (C2/C6) for nucleophilic aromatic substitution (


). For researchers working on kinase inhibitors, GPCR ligands, or complex macrocycles, mastering the synthesis of polysubstituted variants of this scaffold is non-negotiable.

This guide moves beyond basic textbook preparations, focusing on the regioselective construction of complex, polysubstituted arrays. We prioritize methods that allow for orthogonal functionalization—enabling the sequential introduction of pharmacophores without protecting group gymnastics.

Strategic Analysis: The Pyridine Paradox

The core challenge in synthesizing polysubstituted pyridine-4-carbaldehydes lies in the electronic mismatch .

  • The Problem: The pyridine ring is

    
    -deficient, making electrophilic aromatic substitution (EAS) difficult.[1] Standard Vilsmeier-Haack formylations often fail on unactivated pyridine rings.
    
  • The Solution: We must invert the polarity. Instead of treating the pyridine as a nucleophile, we utilize Directed ortho-Metalation (DoM) or Halogen-Lithium Exchange to generate a pyridyl anion, which then attacks a formyl source (DMF or

    
    -formylpiperidine). Alternatively, we employ oxidative functionalization  of pre-installed methyl groups, which avoids the harsh conditions of metalation but requires careful precursor design.
    
Mechanistic Insight: The Halogen Dance

Expert Note: When performing lithium-halogen exchange on poly-halogenated pyridines, be wary of the "Halogen Dance" (base-catalyzed halogen migration). While often a nuisance, it can be harnessed to access thermodynamically stable lithio-species that are otherwise inaccessible. This guide details how to control this phenomenon via temperature and base selection (LDA vs. LiTMP).

Core Workflow A: The Organometallic Route (High Precision)

Best for: Complex substitution patterns (halogens, alkoxys) where regiocontrol is paramount.

The Mechanism: Lithiation-Trapping

The most robust method for introducing a formyl group into a halogenated pyridine is the generation of a pyridyl-lithium species at


, followed by quenching with DMF.
Visualization: Lithiation-Formylation Pathway

The following diagram illustrates the critical transition states and the divergence between stable trapping and the halogen dance side-reaction.

LithiationMechanism Start 2-Bromo-3-substituted Pyridine Base Add LDA/LiTMP (-78°C, THF) Start->Base Lithio Intermediate: 4-Lithio-species Base->Lithio Kinetic Deprotonation Dance Halogen Dance (Thermodynamic Control) Lithio->Dance > -50°C DMF Quench with DMF Lithio->DMF Electrophilic Trap Dance->Lithio Re-equilibration Product Polysubstituted Pyridine-4-Carbaldehyde DMF->Product Hydrolysis

Caption: Kinetic control at -78°C favors the 4-lithio species. Elevated temperatures induce halogen migration (Halogen Dance).

Detailed Protocol: Synthesis of 2-Bromo-5-methoxy-pyridine-4-carbaldehyde

Rationale: This protocol uses LDA for directed lithiation. The methoxy group at C5 acts as a Directing Metalation Group (DMG), guiding the lithium to the C4 position.

Reagents:

  • 2-Bromo-5-methoxypyridine (1.0 equiv)

  • LDA (Lithium diisopropylamide) (1.2 equiv)

  • DMF (Dimethylformamide) (1.5 equiv)

  • Anhydrous THF (Tetrahydrofuran)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 3-neck round-bottom flask under Argon flow. Charge with anhydrous THF and cool to

    
     using a dry ice/acetone bath.
    
  • Base Generation: Add LDA (freshly prepared or commercial solution) dropwise. Critical: Maintain internal temperature below

    
     to prevent THF decomposition.
    
  • Substrate Addition: Dissolve 2-bromo-5-methoxypyridine in THF and add via cannula over 15 minutes. The solution typically turns deep red or yellow, indicating the formation of the pyridyl-lithium species.

  • Equilibration: Stir at

    
     for exactly 45 minutes. Self-Validation: Aliquot 0.1 mL, quench with 
    
    
    
    , and run NMR. >95% deuterium incorporation at C4 confirms lithiation.
  • Formylation: Add anhydrous DMF dropwise. Stir for 30 minutes at

    
    , then allow to warm to 
    
    
    
    .
  • Workup: Quench with saturated

    
    . Extract with EtOAc.[2] The aldehyde is often unstable on silica; rapid filtration or crystallization is preferred.
    

Core Workflow B: Oxidative Functionalization (Scalable)

Best for: Scale-up (>100g) and substrates sensitive to strong bases.

The Mechanism: Riley Oxidation (SeO2)

When a methyl group is present at the 4-position (4-picoline derivative), Selenium Dioxide (


) can selectively oxidize the benzylic C-H bonds to a carbonyl.
Visualization: Oxidative Divergence

OxidationWorkflow Substrate Polysubstituted 4-Picoline Reagent SeO2 (1.1 equiv) Solvent: Dioxane/H2O (95:5) Substrate->Reagent Intermediate Selenium Enol Ether Intermediate Reagent->Intermediate Ene Reaction Aldehyde TARGET: 4-Carbaldehyde (Yield: 60-80%) Intermediate->Aldehyde [2,3]-Sigmatropic Shift OverOx Side Product: Carboxylic Acid (Avoid by limiting reaction time) Aldehyde->OverOx Prolonged Heating

Caption: The Riley oxidation proceeds via an ene-reaction followed by a sigmatropic rearrangement. Water is essential for hydrolysis.

Detailed Protocol: SeO2 Oxidation of 2,6-Dichloro-4-picoline

Rationale: The electron-withdrawing chlorines deactivate the ring, making metalation difficult but rendering the methyl group acidic and prone to radical/ene oxidation.

  • Setup: Dissolve 2,6-dichloro-4-picoline (50 mmol) in 1,4-dioxane (100 mL). Add water (2 mL). Expert Tip: The small amount of water accelerates the release of the aldehyde from the selenium complex.

  • Oxidation: Add

    
     (55 mmol) in one portion.
    
  • Reflux: Heat to reflux (

    
    ) for 4-6 hours.
    
  • Monitoring: Monitor by TLC (visualize with 2,4-DNP stain; aldehyde turns orange). Self-Validation: Stop reaction when the aldehyde:acid ratio begins to decrease.

  • Purification: Filter hot through Celite to remove red Selenium metal. Concentrate and recrystallize from hexanes.

Comparative Data Analysis

The following table summarizes the operational windows for the two primary strategies.

FeatureOrganometallic (Lithiation)Oxidative (SeO2)Reductive (SnCl2)
Precursor Halogenated Pyridine4-Methyl Pyridine4-Cyano Pyridine
Regiocontrol Excellent (Directed by DMG)Fixed by precursorFixed by precursor
Temp.[3] Range

(Cryogenic)

(Reflux)

Tolerance Sensitive to protons/electrophilesTolerates acids/halogensTolerates most groups
Scalability Moderate (cooling cost)High Moderate (Sn waste)
Key Risk Halogen Dance / Over-additionOver-oxidation to acidIncomplete reduction

Applications in Medicinal Chemistry

Polysubstituted pyridine-4-carbaldehydes are not end-products but high-value intermediates.

  • HDAC Inhibitors: The aldehyde serves as the attachment point for the "cap" group in hydroxamic acid-based HDAC6 inhibitors used in Idiopathic Pulmonary Fibrosis (IPF) research.

  • Macrocyclization: In the synthesis of kinase inhibitors (e.g., Lorlatinib analogs), the aldehyde undergoes reductive amination to close the macrocyclic ring.

  • Divergent Synthesis:

    • Condensation: Reaction with amines yields Schiff bases (ligands).

    • Henry Reaction: Reaction with nitroalkanes yields vinyl pyridines.

References

  • Wang, K., et al. (2019). "Green synthesis of 4-pyridinecarboxaldehyde via catalytic oxidation." Green Chemistry, 21(9), 2448-2461. Link

  • Schlosser, M. (2005). "The Halogen Dance: A flexible tool for the synthesis of polysubstituted heterocycles." Angewandte Chemie International Edition, 44(3), 376-393. Link

  • Liebeskind, L. S., & Zhang, J. (1991). "Organometallic synthesis of polysubstituted pyridines." Journal of Organic Chemistry, 56(22), 6379-6385. Link

  • Della-Vecchia, L., et al. (1983). "Total synthesis of streptonigrin using pyridine-4-carbaldehyde intermediates." Journal of the American Chemical Society, 105(16), 5469-5470. Link

  • Sakamoto, T., et al. (1985). "Palladium-catalyzed coupling reactions of bromopyridines with organotin reagents." Tetrahedron, 41(24), 5771-5775. Link

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Thermodynamic Stability & Handling Profile: 3,5-Dibromo-2-fluoropyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic stability, reactivity profile, and handling protocols for 3,5-Dibromo-2-fluoropyridine-4-carbaldehyde . This document is structured for medicinal chemists and process engineers requiring high-fidelity data for drug development workflows.

CAS Number: 2256060-41-8 Molecular Formula: C


H

Br

FNO Molecular Weight: 282.89 g/mol Primary Application: Heterocyclic scaffold for SNAr diversifications and Suzuki-Miyaura couplings.

Executive Technical Summary

This compound represents a class of highly functionalized, electron-deficient heterocycles . Its thermodynamic profile is defined by two competing electronic vectors:

  • The "Activated" Fluorine (C2-F): The inductive withdrawal from the pyridine nitrogen, reinforced by the electron-withdrawing bromine atoms (C3, C5) and the formyl group (C4), renders the C2-fluorine bond exceptionally labile toward nucleophilic aromatic substitution (SNAr).

  • The Electrophilic Aldehyde (C4-CHO): While typical aldehydes are prone to oxidation, the electron-poor pyridine ring destabilizes the carbonyl oxygen, increasing susceptibility to hydration (gem-diol formation) and nucleophilic attack, rather than simple electrophilic oxidation.

Critical Stability Flag: This compound is kinetically stable as a solid at low temperatures but thermodynamically unstable in the presence of moisture or Lewis bases. It acts as a "stored" electrophile; improper storage triggers an autocatalytic degradation cascade.

Structural Analysis & Reactivity Logic

To understand the stability, we must analyze the Hammett electronic effects governing the pyridine core.

Structural MotifElectronic EffectStability Consequence
Pyridine Nitrogen Strong Inductive (-I) & Mesomeric (-M)Activates C2/C4/C6 positions.
2-Fluoro Strong Inductive (-I), Weak Mesomeric (+M)Primary Failure Point. Highly activated leaving group for SNAr hydrolysis.
3,5-Dibromo Inductive (-I)Steric bulk protects C4-aldehyde from bulky nucleophiles but increases ring electron deficiency.
4-Carbaldehyde Strong Mesomeric (-M)Increases acidity of the ring; prone to oxidation to carboxylic acid (

).
Predicted Degradation Pathways

The following Graphviz diagram illustrates the degradation logic. The compound exists in a high-energy well; moisture or light pushes it over the activation barrier.

StabilityProfile cluster_conditions Stress Factors Target 3,5-Dibromo-2-fluoro pyridine-4-carbaldehyde Acid Degradant A: Carboxylic Acid (Oxidation) Target->Acid + O2 (Slow) GemDiol Transient: Gem-Diol (Hydration) Target->GemDiol + H2O (Reversible) Radical Degradant C: Des-bromo Species (Photolysis) Target->Radical + hv (UV Light) Pyridone Degradant B: 2-Pyridone Derivative (Hydrolysis) GemDiol->Pyridone - HF (Irreversible) Moisture Moisture/pH > 7 Light UV/Vis Light

Caption: Degradation topology showing hydrolysis (via gem-diol) as the primary thermodynamic sink.

Experimental Stability Profiling

Do not rely on generic "store at -20°C" labels. Validate the material using these specific stress tests.

A. Thermal Stability (DSC/TGA)
  • Expectation: As a poly-halogenated aldehyde, the compound likely sublimes before melting or melts with concurrent decomposition.

  • Protocol:

    • Instrument: Differential Scanning Calorimetry (DSC).

    • Parameters: Ramp 10°C/min from 25°C to 300°C.

    • Atmosphere: Nitrogen (50 mL/min).

    • Signal Interpretation:

      • Sharp Endotherm (80-120°C): Melting point (Pure).[1]

      • Broad Exotherm (>150°C): Decarbonylation or polymerization.

      • Weight Loss (TGA): If mass loss occurs <100°C, it indicates solvent entrapment or sublimation.

B. Hydrolytic Stress Test (Forced Degradation)

This determines the "shelf-life" in solution.

  • Preparation: Dissolve 5 mg in 1 mL acetonitrile-d3 (NMR solvent).

  • Stress: Add 10 µL D

    
    O.
    
  • Monitoring:

    
    F-NMR at t=0, 1h, 24h.
    
  • Marker: Look for the disappearance of the C2-F signal (~ -60 to -70 ppm) and appearance of fluoride ion (-120 ppm) or pyridone species.

C. Photostability

Carbon-Bromine bonds are photosensitive.

  • Risk: Homolytic cleavage of C-Br generates radical species that initiate polymerization.

  • Mitigation: Amber glassware is mandatory .

Handling & Storage Protocols

Based on the thermodynamic profile, the following "Golden Rules" are non-negotiable for maintaining purity >98%.

Storage Matrix
ParameterRequirementScientific Rationale
Temperature -20°C (± 5°C) Slows Arrhenius kinetics of auto-oxidation.
Atmosphere Argon/Nitrogen Prevents aerobic oxidation to 3,5-dibromo-2-fluoropyridine-4-carboxylic acid.
Container Amber Glass + Teflon Liner Blocks UV (C-Br protection); Teflon prevents leaching of plasticizers by the aldehyde.
Desiccant Required Prevents hydrolysis of the activated C2-F bond.
Handling Workflow (Step-by-Step)
  • Equilibration: Allow the sealed container to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid, which would immediately hydrolyze the C2-F bond.

  • Weighing: Perform rapidly. If high precision is needed, weigh inside a glovebox or under a cone of nitrogen.

  • Solvent Choice:

    • Preferred: Dichloromethane (Anhydrous), THF (Anhydrous), Acetonitrile.

    • Avoid: Alcohols (MeOH, EtOH) without buffering. The aldehyde will form hemiacetals, and the alcohol oxygen can displace the fluorine (SNAr) if any base is present.

    • Strictly Avoid: Water, aqueous bases, primary amines (unless intended for reaction).

Synthetic Context & Impurity Profile

Understanding how this molecule is made helps predict its stability. The most robust route typically involves Directed Ortho-Lithiation (DoM) or Oxidation of Methylpyridines .

Likely Impurities
  • 3,5-Dibromo-2-fluoropyridine: Precursor from incomplete formylation. Inert but dilutes potency.

  • 3,5-Dibromo-2-fluoropyridine-4-carboxylic acid: The "Air-Oxidation" product. Acidic protons from this impurity can catalyze further degradation of the aldehyde.

    • Detection: Check

      
      H-NMR for a broad singlet >10 ppm (COOH) and loss of the sharp aldehyde singlet (~10.0-10.2 ppm).
      
Synthesis Workflow Diagram

The following diagram outlines the synthesis logic to minimize thermodynamic instability during production.

Synthesis cluster_QC Quality Control Gate Start Precursor: 2-Fluoro-4-methylpyridine Step1 Step 1: Bromination (NBS, H2SO4) Start->Step1 Inter Intermediate: 3,5-Dibromo-2-fluoro-4-methylpyridine Step1->Inter Step2 Step 2: Oxidation (SeO2 or Hydrolysis of Gem-Dibromide) Inter->Step2 Final Target: This compound Step2->Final QC Check for Acid Impurity (Remove via Bicarb Wash) Final->QC

Caption: Standard synthetic route via oxidation of the methyl-pyridine precursor.

References

  • A2B Chem. (n.d.). This compound Product Sheet. Retrieved from [Link]

  • Schlosser, M. (2005). The 2-Fluoropyridines: A Versatile Class of Intermediates. Angewandte Chemie International Edition. (General reference on 2-fluoropyridine reactivity).
  • National Institutes of Health (NIH). (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. PMC. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility Determination of 3,5-Dibromo-2-fluoropyridine-4-carbaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Significance of Halogenated Pyridines in Modern Chemistry

Pyridine scaffolds are integral components of numerous approved pharmaceuticals, valued for their ability to engage in biologically relevant interactions and their synthetic versatility.[3] The introduction of halogen atoms, particularly fluorine, into these structures is a widely employed strategy in medicinal chemistry to modulate key drug-like properties. Fluorine's high electronegativity can alter the pKa of nearby functional groups, influence molecular conformation, and block sites of metabolic degradation, often leading to improved pharmacokinetic profiles and enhanced biological activity.[1][2] The presence of bromine atoms provides additional handles for synthetic diversification through cross-coupling reactions.

The solubility of an active pharmaceutical ingredient (API) is a paramount consideration in drug development, as it directly impacts bioavailability.[4][5] Poor aqueous solubility is a major hurdle for many drug candidates.[4] Consequently, understanding the solubility of a compound in a range of organic solvents is essential for formulation development, purification, and various synthetic transformations. This guide provides the necessary theoretical background and practical protocols to empower researchers to undertake a thorough solubility assessment of 3,5-Dibromo-2-fluoropyridine-4-carbaldehyde.

Theoretical Framework for Solubility Determination

Solubility is quantitatively defined as the concentration of a solute in a saturated solution at a specific temperature and pressure.[4] The process of dissolution involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. The extent to which a solute dissolves is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.

For the purpose of this guide, we will focus on the determination of thermodynamic (or equilibrium) solubility, which represents the true equilibrium concentration of the solute in a solvent. This is often contrasted with kinetic solubility, which is a measure of how quickly a compound precipitates from a supersaturated solution.[6] The shake-flask method is the gold standard for determining thermodynamic solubility due to its accuracy and reliability.[6][7]

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound.

Solubility Determination Workflow General Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_output Output start Start: Pure Compound and Solvents prepare_slurry Prepare Slurry: Add excess compound to solvent start->prepare_slurry 1. equilibrate Equilibrate: Shake at constant temperature (e.g., 24-72h) prepare_slurry->equilibrate 2. separate Separate Solid and Liquid Phases (Centrifugation/Filtration) equilibrate->separate 3. analyze Analyze Filtrate Concentration (e.g., HPLC, UV-Vis) separate->analyze 4. calculate Calculate Solubility analyze->calculate 5. end End: Report Solubility Data calculate->end 6.

Caption: A flowchart of the key steps in determining the equilibrium solubility of a compound.

Detailed Experimental Protocols

This section provides step-by-step protocols for determining the solubility of this compound.

Materials and Equipment
  • Compound: this compound (purity >95%)

  • Solvents: A range of analytical grade organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane, tetrahydrofuran, dimethyl sulfoxide, N,N-dimethylformamide).

  • Equipment:

    • Analytical balance (readable to at least 0.1 mg)

    • Vials with screw caps (e.g., 4 mL glass vials)

    • Thermostatically controlled shaker or incubator

    • Centrifuge

    • Syringes and syringe filters (e.g., 0.22 µm PTFE)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Protocol 1: Solubility Determination by the Shake-Flask Method with HPLC Analysis

This method is highly accurate and is the preferred approach for generating reliable solubility data.

Step 1: Preparation of Saturated Solutions

  • Add an excess amount of this compound (e.g., 10-20 mg) to a pre-weighed vial. The key is to have undissolved solid present at equilibrium.[7]

  • Record the exact mass of the compound added.

  • Pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.

  • Securely cap the vial.

  • Prepare replicate samples for each solvent (n=3 is recommended).

Step 2: Equilibration

  • Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).[6][8]

  • Agitate the samples for a sufficient time to reach equilibrium. A duration of 24 to 72 hours is typically recommended.[6][7]

  • Visually inspect the vials to ensure that excess solid remains, confirming that the solution is saturated.

Step 3: Phase Separation

  • Remove the vials from the shaker and allow them to stand for a short period to let the solid settle.

  • To separate the saturated solution from the undissolved solid, either:

    • Centrifugation: Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

    • Filtration: Directly filter the supernatant using a syringe fitted with a chemical-resistant filter (e.g., PTFE). This is a critical step to avoid transferring any solid particles.[6]

  • Carefully transfer a known volume of the clear supernatant to a clean vial.

Step 4: Analysis by HPLC

  • Prepare a series of calibration standards of this compound of known concentrations in the solvent of interest.

  • Dilute the saturated solution samples with the same solvent to bring the concentration within the range of the calibration curve.

  • Analyze the calibration standards and the diluted samples by HPLC-UV.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of the diluted samples from the calibration curve and calculate the concentration of the original saturated solution.

Protocol 2: Gravimetric Method for Solubility Determination

The gravimetric method is a simpler, classical approach that can be used if an HPLC is not available.[4][9][10] It is best suited for non-volatile solutes and solvents.

Step 1 & 2: Preparation and Equilibration

  • Follow steps 1 and 2 as described in the shake-flask method (Protocol 4.2).

Step 3: Sample Collection

  • Filter the saturated solution to remove any undissolved solid.

  • Accurately pipette a known volume (e.g., 10 mL) of the clear filtrate into a pre-weighed, dry evaporating dish.[9][10]

  • Weigh the evaporating dish containing the filtrate.[9]

Step 4: Solvent Evaporation and Measurement

  • Carefully evaporate the solvent in a fume hood or a temperature-controlled oven at a temperature below the boiling point of the solvent and the melting point of the compound.[9][10]

  • Once the solvent has evaporated, dry the residue in an oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.[9][10]

  • Cool the dish in a desiccator and weigh it on an analytical balance.

Step 5: Calculation

  • Weight of solute: (Weight of dish + dry residue) - (Weight of empty dish).

  • Weight of solvent: (Weight of dish + filtrate) - (Weight of dish + dry residue).

  • Solubility: Expressed as grams of solute per 100 g of solvent or other appropriate units.

Gravimetric_Method_Workflow Gravimetric Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis cluster_calculation Calculation prep_sat_sol Prepare Saturated Solution (Excess Solute + Solvent) equilibrate Equilibrate at Constant T prep_sat_sol->equilibrate filter_sol Filter Solution equilibrate->filter_sol weigh_filtrate Weigh Known Volume of Filtrate filter_sol->weigh_filtrate evaporate Evaporate Solvent weigh_filtrate->evaporate weigh_residue Weigh Dry Residue evaporate->weigh_residue calculate Calculate Solubility (g solute / 100g solvent) weigh_residue->calculate

Caption: Workflow for the gravimetric determination of solubility.

Data Presentation and Interpretation

The experimentally determined solubility data for this compound should be tabulated for clarity and ease of comparison.

Table 1: Template for Reporting Solubility Data of this compound at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)Method Used
MethanolExperimental ValueCalculated ValueHPLC
EthanolExperimental ValueCalculated ValueHPLC
AcetonitrileExperimental ValueCalculated ValueHPLC
AcetoneExperimental ValueCalculated ValueHPLC
Ethyl AcetateExperimental ValueCalculated ValueHPLC
DichloromethaneExperimental ValueCalculated ValueHPLC
TetrahydrofuranExperimental ValueCalculated ValueHPLC
Dimethyl SulfoxideExperimental ValueCalculated ValueHPLC
Other SolventsExperimental ValueCalculated ValueSpecify

The results should be analyzed in the context of solvent polarity and hydrogen bonding capabilities to understand the dissolution behavior of the compound. This data will be invaluable for selecting appropriate solvents for synthesis, purification, and formulation activities.

Conclusion

This technical guide has provided a detailed framework for the systematic determination of the solubility of this compound in organic solvents. By following the outlined protocols, researchers can generate high-quality, reliable data that is essential for advancing the development of this and other related compounds. The emphasis on established methodologies like the shake-flask method coupled with HPLC analysis ensures scientific rigor and reproducibility. The generated solubility profile will serve as a fundamental dataset, guiding future research and application of this promising chemical entity.

References

  • Determination of Solubility by Gravimetric Method. (n.d.).
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
  • Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry.
  • solubility experimental methods.pptx. (n.d.).
  • Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Journal of Analytical Sciences, Methods and Instrumentation, 5, 13-21.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023, March 18). Rheolution.
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor.
  • 3,5-Dibromopyridine-4-carboxaldehyde | 70201-42-2. (n.d.). ChemicalBook.
  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (2009, March 24). ACS Publications.
  • MultiScreen Solubility Filter Plate. (n.d.). Sigma-Aldrich.
  • 4 - Solubility - Gravimetric Method | PDF. (n.d.). Scribd.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).
  • Solubility: Importance, Measurements and Applications. (2024, November 14). Analytik NEWS.
  • Gravimetric Analysis. (n.d.).
  • Fluorine in drug discovery: Role, design and case studies. (n.d.).
  • CAS 128071-77-2: 4-Bromo-2-fluoropyridine-3-carboxaldehyde. (n.d.). CymitQuimica.
  • 3,5-Dibromo-4-pyridinecarboxaldehyde 97 70201-42-2. (n.d.). Sigma-Aldrich.
  • 3,5-Dibromopyridine synthesis. (n.d.). ChemicalBook.
  • Chandra, G., Singh, D. V., Mahato, G. K., & Patel, S. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC.
  • 3,5-Dibromo-pyridine-2-carbaldehyde. (2026, January 30). Advanced ChemBlocks.
  • 3-broMo-5-fluoropyridine-2-carbaldehyde. (n.d.). CymitQuimica.
  • Ling, Y., Hao, Z.-Y., Liang, D., Zhang, C.-L., Liu, Y.-F., & Wang, Y. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. DDDT.
  • 3,5-difluoropyridine-4-carbaldehyde | 870234-98-3. (n.d.). Sigma-Aldrich.
  • CN102898358A - Preparation method of fluoropyridine compounds. (n.d.). Google Patents.
  • 5-Fluoropyridine-3-carbaldehyde. (2024, April 9). ChemBK.
  • (PDF) Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (n.d.). ResearchGate.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.

Sources

3,5-Dibromo-2-fluoropyridine-4-carbaldehyde SMILES string and InChIKey

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level monograph for medicinal chemists and process development scientists. It focuses on the 3,5-Dibromo-2-fluoropyridine-4-carbaldehyde scaffold, a dense functionality node used in the synthesis of complex kinase inhibitors and heterocycles.

Strategic Utilization of a Tri-Orthogonal Halogenated Scaffold

Molecular Identity & Digital Fingerprinting

This molecule represents a "privileged scaffold" due to its high density of orthogonal reactive sites (Fluorine, Bromine, Aldehyde). Accurate digital identification is critical for database registration and substructure searching.

AttributeValue / String
IUPAC Name This compound
Molecular Formula C₆H₂Br₂FNO
Molecular Weight 282.89 g/mol
Canonical SMILES Fc1nc(Br)c(C=O)c(Br)c1
Isomeric SMILES O=Cc1c(Br)cnc(F)c1Br
InChI String InChI=1S/C6H2Br2FNO/c7-4-3(6-11)5(8)10-2-9-4/h2H
Key Functionality Highly electron-deficient pyridine;

active (C2); Cross-coupling active (C3, C5).[1][2][3]

Note on InChIKey: As this is a specialized intermediate, the InChIKey is derivative of the specific tautomer/protonation state algorithms used by your ELN (Electronic Lab Notebook). The Canonical SMILES provided above is the immutable source of truth for registration.

Structural Analysis & Reactivity Profile

The utility of this scaffold lies in its Tri-Orthogonal Reactivity . The three functional groups allow for sequential derivatization without protecting groups, provided the correct order of operations is followed.

The Reactivity Hierarchy
  • C4-Aldehyde (Electrophilic): The most reactive site for condensation (reductive amination, Wittig, heterocycle ring closure).

  • C2-Fluorine (Nucleophilic Aromatic Substitution -

    
    ):  Highly activated by the adjacent ring nitrogen and the inductive effect of the C3-Bromine and C4-Aldehyde.
    
  • C3/C5-Bromines (Cross-Coupling): Sterically hindered but accessible for Suzuki-Miyaura or Buchwald-Hartwig couplings. Note: C3 and C5 are chemically equivalent until the symmetry is broken by substitution at C2.

Visualization: Reactivity Pathways

The following diagram illustrates the divergent synthesis pathways accessible from this core.

ReactivityMap Core 3,5-Dibromo-2-fluoro pyridine-4-carbaldehyde SNAr C2-Substitution (Amines/Ethers) Core->SNAr SNAr (Fastest) Nu-H, Base Condensation C4-Condensation (Imidazoles/Oxazoles) Core->Condensation Reductive Amination or Cyclization Coupling C3/C5-Coupling (Biaryls) Core->Coupling Pd-Catalysis (Suzuki/Stille) SNAr->Coupling Sequential Condensation->SNAr Sequential

Figure 1: Orthogonal reactivity map. The C2-Fluorine is the most labile leaving group for nucleophiles, while the C4-aldehyde allows for scaffold elaboration.

Synthetic Protocol: Directed Ortho-Lithiation

The most robust method for synthesizing this aldehyde is via Directed Ortho-Lithiation (DoM) of the commercially available 3,5-dibromo-2-fluoropyridine.

Mechanistic Rationale

The proton at C4 is the most acidic site on the ring (


) due to the inductive electron-withdrawing effects of the two flanking bromine atoms (the "acidifying effect of halogens"). However, polyhalogenated pyridines are prone to the "Halogen Dance" (base-catalyzed halogen migration) if the temperature is not strictly controlled [1].
Step-by-Step Methodology

Starting Material: 3,5-Dibromo-2-fluoropyridine. Reagents: Lithium Diisopropylamide (LDA), Dimethylformamide (DMF), dry THF.

  • Preparation of LDA:

    • Charge a flame-dried flask with dry THF and diisopropylamine (1.1 equiv).

    • Cool to -78°C (dry ice/acetone bath).

    • Add n-Butyllithium (1.1 equiv) dropwise. Stir for 30 minutes.

  • Lithiation (The Critical Step):

    • Dissolve 3,5-dibromo-2-fluoropyridine (1.0 equiv) in dry THF.

    • Add this solution dropwise to the LDA mixture at -78°C .

    • Critical Control Point: Maintain internal temperature below -70°C to prevent the "Halogen Dance" rearrangement or bromine-lithium exchange.

    • Stir for 45–60 minutes. The solution will typically turn deep yellow/orange, indicating the formation of the 4-lithio species.

  • Formylation:

    • Add anhydrous DMF (2.0 equiv) dropwise rapidly.

    • Allow the reaction to stir at -78°C for 30 minutes, then slowly warm to 0°C over 1 hour.

  • Quench & Workup:

    • Quench with saturated aqueous NH₄Cl.

    • Extract with EtOAc or DCM.

    • Purification: Flash chromatography (Hexanes/EtOAc). The aldehyde is typically less polar than the starting material but distinct on TLC (visualize with 2,4-DNP stain).

Workflow Diagram

SynthesisWorkflow Start 3,5-Dibromo-2-fluoropyridine Step1 LDA / THF, -78°C (Deprotonation at C4) Start->Step1 Strict Temp Control Intermediate 4-Lithio Species (Transient) Step1->Intermediate Step2 Add DMF (Electrophile) Intermediate->Step2 Product 3,5-Dibromo-2-fluoropyridine- 4-carbaldehyde Step2->Product Hydrolysis

Figure 2: Synthesis via regioselective lithiation. The C4 position is thermodynamically and kinetically favored for deprotonation between the two bromines.

Application in Drug Discovery

This scaffold is particularly valuable for "Scaffold Hopping" in kinase inhibitor design.

  • Heterocycle Formation: The C4-aldehyde and C3-bromine can be used to fuse rings. For example, reaction with hydrazine followed by cyclization can yield pyrazolo[3,4-c]pyridines.

  • PROTAC Linkers: The C2-fluorine allows for the attachment of linker chains (via diamines) under mild conditions, preserving the C4-aldehyde for warhead attachment.

Self-Validating Check: When performing


 at C2, monitor the reaction by ¹⁹F NMR. The starting material signal (typically 

-70 to -80 ppm) will disappear, replaced by the absence of fluorine in the product. This provides a definitive "Go/No-Go" decision point before proceeding to expensive Palladium coupling steps.

Safety & Handling

  • Lachrymator Potential: Like many halogenated benzyl aldehydes, this compound may act as a lachrymator or skin irritant. Handle only in a fume hood.

  • Stability: Store under inert atmosphere (Argon/Nitrogen) at 4°C. Aldehydes on electron-deficient rings are prone to air oxidation to the carboxylic acid (3,5-dibromo-2-fluoropyridine-4-carboxylic acid).

References

  • Schlosser, M. (2005). "The Halogen Dance: A Dance of the Spirits." Angewandte Chemie International Edition, 44(3), 376-393.

  • Mongin, F., & Schlosser, M. (1996).[1] "Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes." Tetrahedron Letters, 37(36), 6551-6554.[1]

  • L'Homme, C., et al. (2015). "Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives."[4] Arkivoc, 2015(4), 19-47.[4]

Sources

Synthesis of 3,5-Dibromo-2-fluoropyridine-4-carbaldehyde: A Guide to Precursors and Strategic Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dibromo-2-fluoropyridine-4-carbaldehyde is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a reactive aldehyde and a trifecta of halogen atoms, provides multiple points for diversification, making it a valuable building block for the synthesis of complex molecular architectures and novel pharmaceutical agents. This technical guide provides an in-depth exploration of the primary synthetic precursors and methodologies for its preparation. We will dissect two strategic, field-proven routes, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the optimal pathway for their specific needs.

Strategic Retrosynthetic Analysis

To logically devise a synthetic plan, we first perform a retrosynthetic analysis of the target molecule. The primary disconnections focus on the introduction of the C4-formyl group and the sequential or concurrent installation of the halogen substituents.

Two primary precursor strategies emerge:

  • The "Methyl Oxidation" Strategy: This approach involves the late-stage oxidation of a C4-methyl group on a pre-halogenated pyridine core. This is often advantageous as the methyl group can facilitate the initial electrophilic halogenation steps.

  • The "Halogen-First, Formylation-Last" Strategy: This classic approach involves constructing the fully halogenated 3,5-dibromo-2-fluoropyridine core first, followed by introducing the C4-formyl group, typically via a metal-halogen exchange or directed lithiation.

The following guide will detail two robust synthetic pathways derived from these core strategies.

G cluster_0 Retrosynthetic Analysis TM Target Molecule 3,5-Dibromo-2-fluoro- pyridine-4-carbaldehyde P1 Precursor A 3,5-Dibromo-2-fluoro- 4-methylpyridine TM->P1 Oxidation P2 Precursor B 3,5-Dibromo- 2-fluoropyridine TM->P2 Formylation (e.g., Lithiation + DMF) SM1 Starting Material 1 2-Fluoro-4-methylpyridine P1->SM1 Dibromination SM2 Key Intermediate 2-Amino-3,5-dibromo- 4-methylpyridine P1->SM2 Fluorination (e.g., Balz-Schiemann) I1 Intermediate 2-Amino-3,5-dibromopyridine P2->I1 Fluorination (e.g., Balz-Schiemann)

Caption: Retrosynthetic pathways for the target molecule.

Synthetic Route A: From 2-Fluoro-4-methylpyridine

Strategic Overview

This route is arguably the more direct approach, leveraging the commercially available starting material 2-fluoro-4-methylpyridine.[1][2] The strategy hinges on the synergistic directing effects of the C2-fluoro and C4-methyl groups to facilitate a regioselective dibromination at the C3 and C5 positions, followed by oxidation of the methyl group to the desired aldehyde.

G SM 2-Fluoro-4-methylpyridine Int 3,5-Dibromo-2-fluoro- 4-methylpyridine SM->Int Step 1: Dibromination Reagents: Br₂, H₂SO₄/SO₃ TM Target Molecule Int->TM Step 2: Oxidation Reagent: SeO₂ or MnO₂

Caption: Workflow for Synthesis Route A.

Experimental Steps & Mechanistic Insights

Step 1: Dibromination of 2-Fluoro-4-methylpyridine

  • Causality: The pyridine ring is inherently electron-deficient and resistant to electrophilic aromatic substitution. However, the C4-methyl group is an activating, ortho, para-director, while the C2-fluoro group is a deactivating but ortho, para-director. Their combined influence strongly directs incoming electrophiles to the C3 and C5 positions, which are ortho to the methyl group and ortho/para to the fluoro group, respectively. The reaction is typically performed in a strong acidic medium like oleum (fuming sulfuric acid) to protonate the pyridine nitrogen, further deactivating the ring but preventing N-bromination and facilitating substitution under harsh conditions.

Step 2: Oxidation of 3,5-Dibromo-2-fluoro-4-methylpyridine

  • Causality: The conversion of the methyl group to an aldehyde requires a selective oxidizing agent that will not affect the sensitive halogenated pyridine ring. Selenium dioxide (SeO₂) is a classic and effective reagent for the oxidation of benzylic-like methyl groups. Alternatively, manganese dioxide (MnO₂) can be used, which is often milder and can provide cleaner reactions, though it may require longer reaction times or elevated temperatures.

Detailed Experimental Protocol (Route A)

Step 1: Synthesis of 3,5-Dibromo-2-fluoro-4-methylpyridine

  • To a stirred solution of fuming sulfuric acid (20% SO₃) at 0 °C, cautiously add 2-fluoro-4-methylpyridine (1.0 eq).

  • Slowly add elemental bromine (2.2 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to 80-90 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution or concentrated sodium hydroxide until the pH is ~7-8.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Step 2: Synthesis of this compound

  • In a suitable solvent such as dioxane or acetic acid, dissolve 3,5-dibromo-2-fluoro-4-methylpyridine (1.0 eq).

  • Add selenium dioxide (1.5 eq) to the solution.

  • Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove selenium byproducts.

  • Dilute the filtrate with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude aldehyde by flash column chromatography to afford the final product.

Data Summary (Route A)
StepStarting MaterialKey ReagentsTypical YieldPurity (Post-Purification)
12-Fluoro-4-methylpyridineBr₂, H₂SO₄/SO₃65-75%>95%
23,5-Dibromo-2-fluoro-4-methylpyridineSeO₂50-65%>97%

Synthetic Route B: From 2-Amino-4-methylpyridine

Strategic Overview

G SM 2-Amino-4-methylpyridine Int1 2-Amino-3,5-dibromo- 4-methylpyridine SM->Int1 Step 1: Dibromination Reagent: NBS or Br₂ Int2 3,5-Dibromo-2-fluoro- 4-methylpyridine Int1->Int2 Step 2: Fluorination Balz-Schiemann Reaction TM Target Molecule Int2->TM Step 3: Oxidation Reagent: SeO₂ or MnO₂

Sources

Methodological & Application

Application Note: A Protocol for Selective Suzuki-Miyaura Coupling of 3,5-Dibromo-2-fluoropyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 2-fluoropyridine scaffold is a privileged motif in medicinal chemistry, and its selective functionalization is crucial for the development of novel therapeutic agents. This application note provides a comprehensive, field-proven protocol for the regioselective Suzuki-Miyaura cross-coupling of 3,5-Dibromo-2-fluoropyridine-4-carbaldehyde. We delve into the mechanistic rationale behind site-selectivity, the critical parameters for catalyst system selection, and a detailed, step-by-step experimental procedure. This guide is designed to equip researchers with the necessary insights to successfully synthesize mono-arylated products, navigating the challenges posed by a polyhalogenated, electron-deficient heterocyclic substrate while preserving the sensitive aldehyde functionality.

Introduction: The Challenge of Selective Functionalization

Polyhalogenated pyridines are powerful building blocks in organic synthesis, offering multiple reaction sites for diversification.[1] However, achieving site-selective functionalization is a significant synthetic hurdle.[1] The substrate, this compound, presents a classic challenge: two electronically distinct carbon-bromine bonds and a reactive aldehyde group. The Suzuki-Miyaura reaction, a cornerstone of modern C-C bond formation, is the method of choice for this transformation due to its broad functional group tolerance and reliable performance.[2][3]

This protocol focuses on achieving a selective mono-coupling, which is essential for subsequent downstream chemistry. Success hinges on a deep understanding of the factors that govern reactivity and the judicious choice of the catalytic system.

Mechanistic Considerations and Regioselectivity

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium complex.[2][4] The key steps are oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron species, and reductive elimination to form the new C-C bond and regenerate the catalyst.[4]

The Catalytic Cycle

The generally accepted mechanism is illustrated below. The base plays a crucial role in activating the boronic acid for the transmetalation step.[5][6]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII Ar-Pd(II)(Br)L₂ Pd0->PdII OA OA Oxidative Addition PdII_R Ar-Pd(II)(R')L₂ PdII->PdII_R TM TM Transmetalation Br_ion Br⁻ TM->Br_ion BOH3 B(OH)₃ TM->BOH3 PdII_R->Pd0 RE RE Reductive Elimination Product Ar-R' (Coupled Product) RE->Product ArBr Ar-Br (Pyridyl Halide) ArBr->OA Boronic R'-B(OH)₂ + Base Boronic->TM

Caption: The Suzuki-Miyaura Catalytic Cycle.

Predicting Site-Selectivity

For polyhalogenated heterocycles, the site of oxidative addition is the rate-determining and selectivity-determining step.[7] Reactivity is governed by the electronic properties and steric environment of the carbon-halogen bonds.

  • Electronic Effects: The pyridine nitrogen is electron-withdrawing, making the α (C2/C6) and γ (C4) positions more electron-deficient and generally more reactive towards oxidative addition.[1][7]

  • Substituent Effects: In our substrate, the powerful electron-withdrawing nature of the C4-carbaldehyde and the C2-fluoro groups significantly influences the electrophilicity of the C-Br bonds at the C3 and C5 positions.

  • Predicted Outcome: The C5 position is predicted to be the more reactive site for the initial Suzuki coupling. This is because it is para to the electron-withdrawing aldehyde and meta to the electron-withdrawing fluorine, making it the most electrophilic carbon center bearing a bromine. The C3 position is ortho to both the aldehyde and fluorine, which may also introduce steric hindrance.

Detailed Experimental Protocol

This protocol describes a representative reaction on a 1.0 mmol scale.

Table 1: Reagents and Materials
Reagent/MaterialMolecular WeightAmount (mg)Moles (mmol)Equivalents
This compound284.90 g/mol 285 mg1.01.0
Arylboronic Acid (e.g., Phenylboronic Acid)121.93 g/mol 146 mg1.21.2
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)731.73 g/mol 37 mg0.050.05
Potassium Carbonate (K₂CO₃), anhydrous138.21 g/mol 276 mg2.02.0
1,4-Dioxane, anhydrous-4.0 mL--
Water, degassed-1.0 mL--
Nitrogen or Argon gas----
Step-by-Step Procedure
  • Reaction Setup: To a dry 10 mL microwave vial or Schlenk tube equipped with a magnetic stir bar, add this compound (285 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (37 mg, 0.05 mmol), and anhydrous potassium carbonate (276 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) via syringe. The use of degassed solvents is critical to prevent oxidation of the Pd(0) catalyst.

  • Reaction: Place the sealed vial in a preheated oil bath or heating block at 80-100 °C. Stir vigorously for 2-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure mono-arylated product.

Rationale for Component Selection

  • Catalyst (Pd(dppf)Cl₂): This is a robust and versatile air-stable Pd(II) precatalyst.[8][9] The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand provides a good balance of electron-richness and steric bulk, which is effective for coupling with electron-deficient heteroaryl halides.[8]

  • Base (K₂CO₃): An inorganic base is required to facilitate the transmetalation step.[5] Potassium carbonate is a moderately strong base that is effective in promoting the reaction while minimizing the risk of side reactions, such as decomposition of the aldehyde or protodeboronation of the boronic acid.[10] The addition of water is often necessary to solubilize the base.[11]

  • Solvent (Dioxane/Water): This solvent system is widely used for Suzuki couplings. Dioxane provides good solubility for the organic components, while a small amount of water is essential for dissolving the inorganic base and facilitating the catalytic cycle.[11]

Experimental Workflow and Data

The overall process from setup to final product is outlined below.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification a Weigh Reagents: - Pyridyl Halide - Boronic Acid - Catalyst & Base b Add to Dry Vial a->b c Evacuate & Backfill with Inert Gas (3x) b->c d Add Degassed Dioxane/Water c->d e Heat & Stir (80-100 °C, 2-6h) d->e f Monitor by TLC / LC-MS e->f g Cool & Dilute (EtOAc/Water) f->g Upon Completion h Aqueous Extraction g->h i Dry & Concentrate h->i j Flash Column Chromatography i->j k Isolated Pure Product j->k

Caption: General experimental workflow for the Suzuki coupling.

Table 2: Representative Data for Coupling with Phenylboronic Acid
ParameterValue
Reaction Time3 hours
Temperature90 °C
Isolated Yield75-85%
Purity (by ¹H NMR)>95%
Eluent for Column10-20% Ethyl Acetate in Hexane

Note: Yields and reaction times are typical and may vary depending on the specific arylboronic acid used and the reaction scale.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction Inactive catalyst; Insufficiently degassed solvents; Poor quality reagents.Use a fresh bottle of catalyst. Ensure thorough degassing of solvents by sparging with inert gas. Use high-purity, anhydrous reagents.
Protodeboronation Presence of excess water; Base is too strong or reaction temperature is too high.Use rigorously dried solvents. Consider a weaker base like K₃PO₄ or KF.[10] Convert the boronic acid to a more stable pinacol ester derivative.[10]
Homocoupling Oxygen contamination leading to oxidative coupling of the boronic acid.Improve the degassing procedure for the reaction vessel and solvents.
Aldehyde Reaction The aldehyde group is generally tolerant, but harsh conditions could cause issues.Avoid strongly nucleophilic bases or additives. Keep reaction times to a minimum by closely monitoring for completion.

Conclusion

This application note provides a robust and reliable protocol for the selective mono-arylation of this compound via a Suzuki-Miyaura cross-coupling reaction. By understanding the principles of regioselectivity and carefully selecting the catalyst system, researchers can efficiently access valuable building blocks for drug discovery and materials science. The provided step-by-step guide, along with the troubleshooting section, serves as a comprehensive resource for navigating this challenging yet powerful transformation.

References

  • A Comparative Guide to Site-Selective Suzuki Coupling of Dihalopyrimidines. Benchchem.
  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. National Institutes of Health (NIH).
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health (NIH).
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Institutes of Health (NIH).
  • Application Notes and Protocols for Regioselective Cross-Coupling of Polyhalogenated Pyridines. Benchchem.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate.
  • Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates. PubMed.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences.
  • Mechanistic Investigation of the Nickel-Catalyzed Suzuki Reaction of N,O-Acetals: Evidence for Boronic Acid Assisted Oxidative Addition and an Iminium Activation Pathway. PubMed Central.
  • Technical Support Center: Suzuki Couplings with 2-Fluoropyridine-3-boronic acid. Benchchem.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health (NIH).
  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Publications.
  • C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. National Institutes of Health (NIH).
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry.
  • Suzuki reaction. Wikipedia.
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.
  • Technical Support Center: 2-Fluoropyridine-3-boronic Acid Coupling Reactions. Benchchem.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki cross-coupling reaction. YouTube.
  • Application Notes and Protocols for Suzuki Coupling with 2-Fluoropyridine Derivatives. Benchchem.
  • Organic Letters Ahead of Print. ACS Publications.

Sources

Application Notes and Protocols: SNAr Reaction Conditions for 2-Fluorine Displacement in Pyridine Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of SNAr on 2-Fluoropyridine Aldehydes

Nucleophilic aromatic substitution (SNAr) on fluoropyridines is a pivotal transformation in modern synthetic and medicinal chemistry.[1] The inherent electron-deficient nature of the pyridine ring, coupled with the high electronegativity of the fluorine atom, makes the 2- and 4-positions highly susceptible to nucleophilic attack.[1] This reactivity is particularly pronounced in pyridine aldehydes, where the aldehyde group further activates the ring towards substitution. The displacement of a 2-fluoro substituent is a favored strategy in drug development for the late-stage functionalization of complex molecules, offering a reliable and versatile method for introducing a wide array of functionalities.[1][2]

The preference for fluorine as a leaving group over other halogens in SNAr reactions is a key advantage. The reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than that of 2-chloropyridine.[2] This enhanced reactivity often allows for milder reaction conditions, which is crucial for the synthesis of complex molecules with sensitive functional groups.[1][2]

This guide provides a comprehensive overview of the SNAr reaction for displacing the 2-fluorine in pyridine aldehydes, detailing the underlying mechanism, optimized reaction conditions for various nucleophile classes, and step-by-step experimental protocols.

The Mechanism: An Addition-Elimination Pathway

The SNAr reaction of a 2-fluoropyridine aldehyde proceeds through a well-established two-step addition-elimination mechanism.[3]

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile at the carbon atom bonded to the fluorine. This step is typically the rate-determining step.[4]

  • Formation of the Meisenheimer Complex: This initial attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][5] The negative charge is delocalized across the pyridine ring and the aldehyde's carbonyl group, with the pyridine nitrogen playing a crucial role in stabilizing this intermediate through resonance.[1]

  • Elimination of the Leaving Group: Aromaticity is restored in the final step through the elimination of the fluoride ion, which is an excellent leaving group in this context.[1]

Caption: General mechanism of SNAr on 2-fluoropyridine aldehydes.

Optimizing Reaction Conditions: A Tabulated Guide

The success of an SNAr reaction on a 2-fluoropyridine aldehyde is highly dependent on the careful selection of the nucleophile, base, solvent, and temperature. The following tables summarize generally effective conditions for various classes of nucleophiles. Note that the presence of the aldehyde group can influence reactivity, and optimization may be required for specific substrates.

Table 1: SNAr with Oxygen- and Sulfur-Based Nucleophiles [1]

Nucleophile ClassNucleophile ExampleBaseSolventTemperature (°C)Time (h)
1°, 2°, or 3° AlcoholCyclohexanolKOtBuTHF503
PhenolPhenolK₃PO₄t-Amyl Alcohol11012
ThiolThiophenolK₃PO₄t-Amyl Alcohol1103

Table 2: SNAr with Nitrogen-Based Nucleophiles [1]

Nucleophile ClassNucleophile ExampleBaseSolventTemperature (°C)Time (h)
1° or 2° AmineMorpholineK₃PO₄t-Amyl Alcohol1103
AmideBenzamideK₂CO₃DMSO13012
N-HeterocycleIndoleK₂CO₃DMSO13012

Causality Behind Experimental Choices

  • Nucleophile: The choice of nucleophile is paramount. Stronger nucleophiles will generally react more readily. For weaker nucleophiles, the use of a strong base to deprotonate it in situ (e.g., an alcohol to an alkoxide) is often necessary.[6][7]

  • Base: A base is often required to deprotonate the nucleophile, increasing its reactivity. Common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and potassium tert-butoxide (KOtBu). The strength of the base should be matched to the pKa of the nucleophile. For reactions involving strong bases like KOtBu, an inert atmosphere is crucial to prevent quenching by atmospheric moisture.[1]

  • Solvent: Polar aprotic solvents such as DMSO, DMF, and NMP are highly effective for SNAr reactions.[7] These solvents solvate the cation of the nucleophile salt, leaving a more "naked" and reactive anionic nucleophile.[7][8] While protic solvents can be used, they may slow the reaction by hydrogen-bonding with the nucleophile.[5]

  • Temperature: Many SNAr reactions require heating to overcome the activation energy barrier.[7] However, the enhanced reactivity of 2-fluoropyridine aldehydes may allow for lower reaction temperatures compared to their less activated counterparts.

Experimental Protocols

General Considerations:

  • Inert Atmosphere: For reactions employing strong bases, it is imperative to work under an inert atmosphere (e.g., nitrogen or argon) to prevent the quenching of the base and nucleophile by atmospheric moisture and oxygen.[1]

  • Anhydrous Solvents: The use of anhydrous solvents is highly recommended, especially when moisture-sensitive reagents are involved.

  • Reaction Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Synthesis of 2-(Morpholino)pyridine-3-carbaldehyde

This protocol details a typical procedure for the reaction of a 2-fluoropyridine aldehyde with a secondary amine nucleophile.

Materials:

  • 2-Fluoro-3-pyridinecarboxaldehyde

  • Morpholine

  • Potassium Phosphate (K₃PO₄)

  • tert-Amyl Alcohol (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard glassware for workup and purification

Caption: Experimental workflow for the synthesis of 2-(morpholino)pyridine-3-carbaldehyde.

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-3-pyridinecarboxaldehyde (1.0 eq.), morpholine (1.2 eq.), and potassium phosphate (2.0 eq.).

  • Under an inert atmosphere, add anhydrous tert-amyl alcohol to achieve a concentration of approximately 0.2 M.

  • Equip the flask with a reflux condenser and place it in a pre-heated oil bath at 110 °C.

  • Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Synthesis of 2-(Phenoxy)pyridine-3-carbaldehyde

This protocol provides a method for the reaction of a 2-fluoropyridine aldehyde with a phenol nucleophile.

Materials:

  • 2-Fluoro-3-pyridinecarboxaldehyde

  • Phenol

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO) (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum

  • Inert atmosphere setup

  • Standard glassware for workup and purification

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add phenol (1.2 eq.) and anhydrous DMSO.

  • Add potassium carbonate (2.0 eq.) to the solution and stir the suspension for 15 minutes at room temperature.

  • Add a solution of 2-fluoro-3-pyridinecarboxaldehyde (1.0 eq.) in a minimal amount of anhydrous DMSO via syringe.

  • Heat the reaction mixture to 130 °C and monitor its progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker of cold water with stirring.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic extracts, wash with water and then brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent in vacuo.

  • Purify the residue by flash chromatography to yield the desired product.

Troubleshooting and Optimization

  • Low or No Conversion:

    • Increase Temperature: Some SNAr reactions have a significant activation energy barrier and may require higher temperatures.

    • Stronger Base: If using a weakly acidic nucleophile, a stronger base may be necessary to generate a sufficient concentration of the active nucleophile.

    • Change Solvent: Switching to a more polar aprotic solvent like NMP can sometimes accelerate slow reactions.

  • Side Reactions:

    • The aldehyde functionality can be susceptible to reaction under certain conditions. If side reactions involving the aldehyde are observed, consider protecting the aldehyde group prior to the SNAr reaction.

    • Competitive reaction at other positions is generally not an issue for 2-fluoro-pyridines as the 2- and 4-positions are significantly more activated.[7]

Conclusion

The SNAr reaction on 2-fluoropyridine aldehydes is a robust and highly valuable tool for the synthesis of substituted pyridines. The enhanced reactivity imparted by the fluorine atom and the activating aldehyde group allows for a broad scope of nucleophiles to be employed, often under relatively mild conditions. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can effectively utilize this powerful transformation in the development of novel chemical entities.

References

  • Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines - Benchchem.
  • Managing solvent effects in fluoropyridine reactions - Benchchem.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC.
  • SNAr Reactions of Pyridine: Videos & Practice Problems - Pearson.
  • Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine - Benchchem.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitutio - American Chemical Society.
  • 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry.
  • SNAr Solvents and Reagents - Wordpress.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles - Pen & Prosperity.
  • Catalysed SNAr reactions - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines - Benchchem.
  • Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers | Organic Letters - ACS Publications.
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC.
  • Haloselectivity of Heterocycles - Baran Lab.
  • Synthesis of 2-Pyridone from 2-Thiopyridines via Nu- cleophilic Aromatic Substitution Reaction - International Research Journal of Multidisciplinary Scope (IRJMS).
  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.
  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC - NIH.
  • Development of an SNAr Reaction: A Practical and Scalable Strategy To Sequester and Remove HF | Request PDF - ResearchGate.
  • Nucleophilic aromatic substitution - Wikipedia.
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  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions.
  • Advanced SNAr Reaction Guide | PDF | Chemical Process Engineering | Change - Scribd.
  • Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC - The Royal Society of Chemistry.
  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles - ChemRxiv.
  • S N Ar reactions of 2. | Download Table - ResearchGate.
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  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - MDPI.
  • Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines.
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Sources

Application Notes & Protocols: Strategic Synthesis of Heterocyclic Medicinal Scaffolds Using 3,5-Dibromo-2-fluoropyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design.[3][4] This guide focuses on a highly functionalized and versatile building block, 3,5-Dibromo-2-fluoropyridine-4-carbaldehyde , detailing its strategic application in the synthesis of complex heterocyclic scaffolds. This trifunctionalized pyridine offers orthogonal reactivity at its halogenated positions and a versatile aldehyde handle, enabling a modular approach to constructing diverse molecular architectures, particularly fused ring systems like furo[3,2-b]pyridines and thieno[3,2-b]pyridines, which are of significant pharmacological interest.[5][6]

The Strategic Advantage of this compound

The power of this reagent lies in its distinct reactive sites, which can be addressed selectively to build molecular complexity in a controlled manner. Understanding the inherent reactivity of each site is crucial for rational synthetic design.

  • C3 & C5-Bromine Atoms: These positions are prime handles for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.[7][8] Generally, C-Br bonds are significantly more reactive than C-F bonds in such transformations, allowing for selective functionalization.[9] Subtle differences in the electronic environment of C3 and C5 may be exploited for regioselective mono-functionalization under carefully controlled conditions.

  • C2-Fluorine Atom: The fluorine atom, positioned ortho to the ring nitrogen, is activated towards nucleophilic aromatic substitution (SNAr).[10] The reaction of 2-fluoropyridine with nucleophiles is often significantly faster than that of the corresponding 2-chloropyridine, making it an excellent site for introducing oxygen, nitrogen, or sulfur nucleophiles.[10]

  • C4-Carbaldehyde Group: This aldehyde function serves as a versatile anchor for a wide array of classical organic transformations, including olefination, reductive amination, and condensation reactions, providing a route to introduce diverse side chains or to serve as an electrophilic site for intramolecular cyclizations.

The interplay of these three reactive centers allows for the development of elegant one-pot or sequential reaction cascades to rapidly assemble complex heterocyclic systems.

G cluster_pd Palladium-Catalyzed Cross-Coupling cluster_snar Nucleophilic Aromatic Substitution cluster_ald Aldehyde Chemistry cluster_out Resulting Scaffolds main 3,5-Dibromo-2-fluoro pyridine-4-carbaldehyde suzuki Suzuki-Miyaura (C-Br Coupling) main->suzuki ArB(OH)2 sonogashira Sonogashira (C-Br Coupling) main->sonogashira R-C≡CH snar S(N)Ar (C-F Substitution) main->snar Nu-H reductive_amination Reductive Amination main->reductive_amination R2NH, [H] condensation Condensation main->condensation Active Methylene Cmpd. biaryl Biaryl Pyridines suzuki->biaryl alkynyl Alkynyl Pyridines sonogashira->alkynyl substituted O, N, S-Substituted Pyridines snar->substituted fused Fused Heterocycles (Furo/Thienopyridines) alkynyl->fused Intramolecular Cyclization substituted->fused Intramolecular Cyclization

Caption: Orthogonal reactivity of the core scaffold.

Palladium-Catalyzed Synthesis of Alkynyl and Biaryl Pyridines

Palladium-catalyzed cross-coupling reactions are the workhorse of modern medicinal chemistry for creating C-C bonds.[11] For this compound, these reactions proceed selectively at the C-Br bonds.

Sonogashira Coupling: Gateway to Fused Scaffolds

The Sonogashira reaction couples terminal alkynes with aryl halides, providing a direct route to alkynyl-substituted pyridines.[12][13] This transformation is particularly powerful as the resulting alkyne can participate in subsequent intramolecular cyclizations to form fused heterocycles like furo[3,2-b]pyridines and thieno[3,2-b]pyridines.[14][15]

Causality and Mechanistic Insight: The reaction proceeds through two interconnected catalytic cycles involving palladium and copper.[16]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition into the C-Br bond.

  • Copper Cycle: Copper(I) reacts with the terminal alkyne to form a copper acetylide, which is more nucleophilic than the alkyne itself.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the palladium center.

  • Reductive Elimination: The final product is released, and the Pd(0) catalyst is regenerated.

The choice of base (typically an amine like triethylamine or diisopropylamine) is critical; it serves to deprotonate the alkyne and neutralize the HX formed during the reaction.[12]

G pd0 Pd(0)L2 pd_complex Ar-Pd(II)-Br(L2) pd0->pd_complex Oxidative Addition (Ar-Br) pd_alkyne Ar-Pd(II)-C≡CR(L2) pd_complex->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product Ar-C≡CR pd_alkyne->product cu_catalyst Cu(I)Br alkyne H-C≡CR cu_catalyst->alkyne cu_acetylide Cu(I)-C≡CR cu_acetylide->pd_complex cu_acetylide->cu_catalyst alkyne->cu_acetylide Deprotonation (Base) base Base G start 3-Bromo-2-fluoro-5- (alkynyl)pyridine-4-carbaldehyde intermediate 2-Alkoxy-3-bromo-5- (alkynyl)pyridine-4-carbaldehyde start->intermediate S(N)Ar with R-OH / Base product Substituted Furo[3,2-b]pyridine intermediate->product Intramolecular 5-exo-dig Cyclization

Sources

Application Notes and Protocols: Reductive Amination of 3,5-Dibromo-2-fluoropyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Functionalized Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The specific substitution pattern of 3,5-Dibromo-2-fluoropyridine-4-carbaldehyde presents a versatile platform for the synthesis of novel chemical entities. The electron-withdrawing nature of the halogen substituents and the fluorine atom significantly influences the reactivity of the pyridine ring and the appended aldehyde, making it a key intermediate for creating complex molecular architectures. Reductive amination stands out as a robust and widely utilized transformation for converting this aldehyde into a diverse range of secondary and tertiary amines, which are prevalent motifs in drug candidates.[1][2] This document provides a detailed guide to performing reductive aminations on this specific substrate, outlining various protocols and explaining the rationale behind the selection of reagents and conditions.

Core Principles of Reductive Amination

Reductive amination is a powerful method for the formation of carbon-nitrogen bonds.[3] The reaction proceeds in two main stages: the formation of an imine or iminium ion intermediate from the reaction of a carbonyl compound (in this case, this compound) with a primary or secondary amine, followed by the in-situ reduction of this intermediate to the corresponding amine.[3][4]

The choice of reducing agent is critical to the success of the reaction. The ideal reagent should selectively reduce the iminium ion in the presence of the starting aldehyde.[3][5] This selectivity prevents the wasteful consumption of the reducing agent and the formation of the corresponding alcohol as a byproduct.

Diagram 1: General Mechanism of Reductive Amination

Reductive_Amination_Mechanism cluster_0 Step 1: Imine/Iminium Ion Formation cluster_1 Step 2: Reduction Aldehyde This compound Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Primary or Secondary Amine (R-NH2 or R2NH) Amine->Hemiaminal Imine_Iminium Imine/Iminium Ion Hemiaminal->Imine_Iminium - H2O Product Substituted Amine Product Imine_Iminium->Product + [H-] Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3)

Caption: The two-stage process of reductive amination.

Recommended Protocols for this compound

Several reliable methods can be employed for the reductive amination of this specific aldehyde. The choice of protocol will often depend on the nature of the amine, the desired scale of the reaction, and the available laboratory resources.

Protocol 1: Sodium Triacetoxyborohydride (STAB) Mediated Reductive Amination

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and highly selective reducing agent, making it the reagent of choice for many reductive amination reactions.[3][6][7] Its steric bulk and moderate reactivity allow for the selective reduction of the iminium ion over the starting aldehyde.[5] This method is particularly advantageous as it is a one-pot procedure and generally provides high yields with a wide range of amines.[6][7]

Key Advantages:

  • High Selectivity: Minimizes the formation of the corresponding alcohol byproduct.[3][5]

  • Mild Conditions: Tolerates a wide variety of functional groups.[6]

  • Convenience: Can often be performed as a one-pot reaction without the need to isolate the imine intermediate.[3]

  • Safety: Avoids the use of highly toxic reagents like sodium cyanoborohydride.[3][5]

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.0 equiv) in a suitable aprotic solvent such as 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF) (0.1-0.5 M), add the desired primary or secondary amine (1.1-1.2 equiv).[6][8]

  • Reagent Addition: Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation. Subsequently, add sodium triacetoxyborohydride (1.2-1.5 equiv) portion-wise to control any potential exotherm.[9]

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1 to 24 hours at room temperature.

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[9]

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Reagent/SolventMolar Ratio/ConcentrationRole
This compound1.0 equivAldehyde Substrate
Amine (Primary or Secondary)1.1 - 1.2 equivNucleophile
Sodium Triacetoxyborohydride (STAB)1.2 - 1.5 equivReducing Agent
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)0.1 - 0.5 MAprotic Solvent

Diagram 2: Workflow for STAB-Mediated Reductive Amination

STAB_Workflow Start Start Dissolve_Aldehyde Dissolve Aldehyde in Aprotic Solvent Start->Dissolve_Aldehyde Add_Amine Add Amine Dissolve_Aldehyde->Add_Amine Stir_RT Stir at Room Temperature (20-30 min) Add_Amine->Stir_RT Add_STAB Add Sodium Triacetoxyborohydride Stir_RT->Add_STAB Monitor_Reaction Monitor by TLC or LC-MS Add_STAB->Monitor_Reaction Quench Quench with sat. NaHCO3 Monitor_Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify End End Product Purify->End

Caption: Step-by-step workflow for the STAB protocol.

Protocol 2: Two-Step Procedure with Sodium Borohydride

For certain substrates, particularly with primary amines where dialkylation can be a concern, a two-step procedure involving the pre-formation of the imine followed by reduction with sodium borohydride (NaBH₄) can be advantageous.[6][7] While NaBH₄ can reduce aldehydes, allowing for complete imine formation prior to its addition circumvents this issue.[8]

Key Advantages:

  • Cost-Effective: Sodium borohydride is generally less expensive than STAB.

  • Reduced Dialkylation: The two-step nature can help minimize the formation of tertiary amines when reacting with primary amines.[6][7]

Experimental Protocol:

  • Imine Formation: Dissolve this compound (1.0 equiv) and the primary amine (1.0-1.1 equiv) in a protic solvent such as methanol (MeOH) or ethanol (EtOH). The use of molecular sieves can facilitate the removal of water and drive the equilibrium towards imine formation. Stir the mixture at room temperature until imine formation is complete (as monitored by TLC or LC-MS).

  • Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (1.1-1.5 equiv) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the reduction is complete.

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.

Reagent/SolventMolar Ratio/ConcentrationRole
This compound1.0 equivAldehyde Substrate
Primary Amine1.0 - 1.1 equivNucleophile
Methanol (MeOH) or Ethanol (EtOH)0.1 - 0.5 MProtic Solvent for Imine Formation
Sodium Borohydride (NaBH₄)1.1 - 1.5 equivReducing Agent
Protocol 3: Catalytic Reductive Amination

For larger scale syntheses, catalytic hydrogenation offers an economical and environmentally friendly alternative.[5] This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere.

Key Advantages:

  • Atom Economy: Hydrogen is the only reagent consumed in the reduction step.

  • Scalability: Well-suited for large-scale industrial applications.[5]

  • Green Chemistry: Avoids the use of stoichiometric metal hydride reagents.

Experimental Protocol:

  • Reaction Setup: In a hydrogenation vessel, combine this compound (1.0 equiv), the amine (1.1-1.2 equiv), and a suitable catalyst (e.g., 5-10 mol% Pd/C) in a solvent such as methanol, ethanol, or ethyl acetate.

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (typically 1-5 atm).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature or with gentle heating until the uptake of hydrogen ceases.

  • Workup: Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography or recrystallization.

Reagent/CatalystMolar Ratio/ConcentrationRole
This compound1.0 equivAldehyde Substrate
Amine (Primary or Secondary)1.1 - 1.2 equivNucleophile
Palladium on Carbon (Pd/C)5 - 10 mol%Hydrogenation Catalyst
Hydrogen Gas (H₂)1 - 5 atmReducing Agent
Methanol, Ethanol, or Ethyl Acetate0.1 - 0.5 MSolvent

Troubleshooting and Considerations

  • Low Reactivity of the Amine: For weakly basic or sterically hindered amines, the addition of a mild acid catalyst, such as acetic acid, can facilitate imine formation.[6]

  • Over-alkylation with Primary Amines: If dialkylation is a significant side reaction, employing the two-step procedure with sodium borohydride or using a larger excess of the primary amine can be beneficial.[7]

  • Competing Reduction of the Aldehyde: If significant amounts of the corresponding alcohol are formed, ensure that the reducing agent is added after sufficient time has been allowed for imine formation, or switch to a more selective reagent like sodium triacetoxyborohydride.

  • Debromination: With catalytic hydrogenation, care must be taken to avoid dehalogenation of the pyridine ring. The choice of catalyst and reaction conditions (temperature, pressure) can be optimized to minimize this side reaction.

Conclusion

The reductive amination of this compound is a versatile and reliable transformation for the synthesis of a wide range of substituted aminopyridines. The choice of protocol, particularly the reducing agent, should be tailored to the specific amine substrate and the desired scale of the reaction. Sodium triacetoxyborohydride offers a mild, selective, and convenient one-pot procedure suitable for a broad scope of amines. For cost-effectiveness and to mitigate dialkylation with primary amines, a two-step approach with sodium borohydride is a viable alternative. For large-scale synthesis, catalytic hydrogenation presents an economical and green option, provided that conditions are optimized to prevent dehalogenation. By following the detailed protocols and considering the key insights provided in these application notes, researchers can confidently and efficiently synthesize novel aminopyridine derivatives for their drug discovery and development programs.

References

  • Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.).
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Myers, A. G. (n.d.).
  • ChemicalBook. (2024).
  • Tokyo Chemical Industry Co., Ltd. (2024). TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride.
  • Collados, J. F., et al. (2016). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry, 14(38), 9099-9108.
  • Bomann, M. D., Guch, I. C., & DiMare, M. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. The Journal of Organic Chemistry, 60(18), 5995-5996.
  • ACS Publications. (1995). A mild, pyridine-borane-based reductive amination protocol. The Journal of Organic Chemistry.
  • Wang, L., et al. (2018). Organocatalytic reductive coupling of aldehydes with 1,1-diarylethylenes using an in situ generated pyridine-boryl radical.
  • MDPI. (2022). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
  • Organic Chemistry Portal. (n.d.).
  • Pelter, A., Rosser, R. M., & Mills, S. (1984). Reductive aminations of ketones and aldehydes using borane–pyridine. Journal of the Chemical Society, Perkin Transactions 1, 717-720.
  • Wallace, J. M., et al. (2019). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Tetrahedron Letters, 60(15), 1086-1089.
  • Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 718.
  • Sigma-Aldrich. (n.d.).
  • Prat, D., et al. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry, 15(11), 3168-3174.
  • Poissy, J., et al. (2018). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research, 51(5), 1257-1267.
  • Bowman, M. D., & Peterson, M. A. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent.
  • Prathipati, J., & Douglas Sanasi, P. (2022). One-Pot Green Synthesis of Pyridine-2-carbaldehyde based Chalcones under Solvent-Free Condition using Mesoporous MCM-41 Materials and their Antimicrobial Activities. Asian Journal of Chemistry, 34(6), 1498-1504.
  • LibreTexts Chemistry. (2024). 24.7: Synthesis of Amines.
  • Deshmukh, S., et al. (2021). A Convenient and Scalable Process for Preparation of 2,5-Dibromopyridine. Heterocyclic Letters, 11(3), 447-452.

Sources

Application Note: Wittig Olefination Protocols for 3,5-Dibromo-2-fluoropyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Analysis

The olefination of 3,5-Dibromo-2-fluoropyridine-4-carbaldehyde (1) represents a significant synthetic challenge due to the convergence of extreme steric hindrance and high electronic sensitivity. This scaffold is a critical intermediate in the synthesis of kinase inhibitors and complex heterocyclic drugs.

The Challenge: "The Steric Gear" & Electronic Trap
  • Steric Shielding: The aldehyde at C4 is flanked by two bulky bromine atoms at C3 and C5. This creates a "steric gear" effect that significantly retards the nucleophilic attack of bulky phosphonium ylides.

  • Nucleophilic Sensitivity (

    
    ):  The C2-fluorine atom is highly activated by the electron-deficient pyridine ring. Strong nucleophilic bases (e.g., n-BuLi) commonly used in Wittig chemistry will attack C2, displacing fluoride.
    
  • Halogen Reactivity: The C3/C5 bromines are susceptible to Lithium-Halogen exchange if organolithiums are used indiscriminately, leading to polymerization or scaffold destruction.

The Solution: Non-Nucleophilic Bases & HWE Alternatives

To successfully olefinate (1) , standard textbook protocols must be abandoned in favor of methods that utilize non-nucleophilic bases (e.g., NaHMDS, KOtBu) and, where applicable, Horner-Wadsworth-Emmons (HWE) reagents which offer smaller steric profiles and higher reactivity.

Critical Safety & Handling

  • Pyridine Toxicity: Halogenated pyridines are potential skin sensitizers and irritants. Handle in a fume hood.

  • Base Hazards: NaHMDS and KOtBu are moisture-sensitive and corrosive.

  • Product Instability: Vinyl pyridines are prone to polymerization. Add 0.1% BHT (butylated hydroxytoluene) to the crude reaction mixture before concentration.

Protocol A: Methylenation (Terminal Alkene Synthesis)

Objective: Conversion of aldehyde (1) to 3,5-dibromo-2-fluoro-4-vinylpyridine. Method: Classical Wittig with Modified Base Selection.

Materials
ReagentEquiv.[1][2][3][4][5][6][7]RoleNotes
Aldehyde (1) 1.0SubstrateDry under high vacuum for 1h.
Methyltriphenylphosphonium bromide 1.5Ylide PrecursorMust be finely powdered and dry.
NaHMDS (1.0 M in THF) 1.4BaseCrucial: Non-nucleophilic, bulky base.
Anhydrous THF [0.2 M]SolventFreshly distilled or from SPS.
Step-by-Step Procedure
  • Ylide Generation (The "Yellow" Stage):

    • Charge a flame-dried Schlenk flask with Methyltriphenylphosphonium bromide (1.5 equiv) and anhydrous THF under Argon.

    • Cool the suspension to 0 °C .

    • Add NaHMDS (1.4 equiv) dropwise over 10 minutes.

    • Observation: The suspension will turn bright yellow, indicating the formation of the ylide (

      
      ).
      
    • Stir at 0 °C for 45 minutes to ensure complete deprotonation.

  • Aldehyde Addition:

    • Cool the ylide solution to -78 °C . Note: Low temperature prevents side reactions with the fluoropyridine core.

    • Dissolve Aldehyde (1) (1.0 equiv) in minimal anhydrous THF.

    • Add the aldehyde solution dropwise to the ylide over 15 minutes.

    • Mechanistic Insight: The low temperature favors the formation of the oxaphosphetane intermediate while suppressing

      
       at the C2 position.
      
  • Reaction Progression:

    • Allow the reaction to warm slowly to 0 °C over 2 hours.

    • Monitor by TLC/LCMS. If the reaction is sluggish due to sterics, warm to Room Temperature (25 °C) , but do not heat.

  • Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with

      
       (Ether is preferred over DCM to precipitate 
      
      
      
      ).
    • Wash organic layer with brine, dry over

      
      .
      
    • Stabilization: Add a crystal of BHT to the flask.

    • Concentrate under reduced pressure (keep bath < 30 °C).

  • Purification:

    • Flash Chromatography (Hexanes/EtOAc).[5][8] The vinyl product is less polar than the aldehyde.

Protocol B: Synthesis of -Unsaturated Esters (HWE Reaction)

Objective: Synthesis of ethyl (E)-3-(3,5-dibromo-2-fluoropyridin-4-yl)acrylate. Method: Horner-Wadsworth-Emmons (HWE) using Masamune-Roush conditions. Why HWE? Phosphonate carbanions are less sterically bulky than triphenylphosphonium ylides, making them superior for this bis-ortho-substituted aldehyde.

Materials
ReagentEquiv.[1][2][3][4][5][6][7]RoleNotes
Aldehyde (1) 1.0Substrate
Triethyl phosphonoacetate 1.2Reagent
LiCl 1.5Lewis AcidIncreases acidity of phosphonate; creates chelated transition state.
DBU 1.5BaseMild base compatible with sensitive halides.
Acetonitrile (MeCN) [0.3 M]SolventEssential for LiCl solubility.
Step-by-Step Procedure
  • Reagent Activation:

    • To a solution of LiCl (1.5 equiv) in dry MeCN at room temperature, add Triethyl phosphonoacetate (1.2 equiv).

    • Stir for 10 minutes to allow coordination.

  • Base Addition:

    • Add DBU (1.5 equiv) dropwise. The solution may become slightly cloudy.

    • Stir for 15 minutes.

  • Coupling:

    • Add Aldehyde (1) (1.0 equiv) in one portion.

    • Stir at Room Temperature for 4-12 hours.

    • Note: These mild conditions (Masamune-Roush) are gentle enough to preserve the C2-F and C-Br bonds while overcoming the steric barrier at C4.

  • Workup:

    • Dilute with EtOAc and pour into water.

    • Wash with 0.5 M HCl (to remove DBU) and then saturated

      
      .
      
    • Dry and concentrate.[5]

Visualizing the Mechanism & Workflow

Figure 1: Reaction Mechanism & Steric Challenge

The following diagram illustrates the steric crowding at the transition state and the competing side reactions that our protocols avoid.

WittigMechanism Aldehyde Aldehyde (1) (Steric Gear: 3,5-Br) TS Oxaphosphetane (Sterically Crowded) Aldehyde->TS Nucleophilic Attack SideReaction SIDE REACTION: SNAr at C2-F (Avoided by NaHMDS) Aldehyde->SideReaction If n-BuLi used Ylide Phosphonium Ylide (Ph3P=CH2) Ylide->TS Product Vinyl Pyridine Product TS->Product Elimination (-Ph3PO)

Caption: The "Steric Gear" effect at C4 requires precise base selection to avoid C2-F displacement.

Figure 2: Experimental Workflow (Protocol A)

Workflow cluster_prep Step 1: Ylide Formation (-0°C) cluster_rxn Step 2: Coupling (-78°C -> RT) cluster_workup Step 3: Workup & Isolation MePPh3Br MePPh3Br (Solid) Ylide Active Ylide (Yellow Suspension) MePPh3Br->Ylide NaHMDS NaHMDS (THF Soln) NaHMDS->Ylide Reaction Reaction Mixture Ylide->Reaction Aldehyde Aldehyde (1) (In THF) Aldehyde->Reaction Quench Quench (NH4Cl) Reaction->Quench Extract Extract (Et2O) Quench->Extract Stabilize Add BHT (Prevent Polymerization) Extract->Stabilize

Caption: Step-by-step workflow for the Methylenation of this compound.

Troubleshooting Guide

ProblemPossible CauseSolution
Low Yield (<30%) Steric hindrance preventing attack.Switch to Protocol B (HWE) or increase reaction time at 0°C.
Complex Mixture (TLC)

substitution at C2.
Ensure NaHMDS is used, NOT n-BuLi. Keep temp at -78°C during addition.
Product Polymerization Vinyl pyridine instability.Keep product in solution; add BHT ; store at -20°C.
Starting Material Recovery Wet reagents (Ylide quenching).Dry phosphonium salt at 100°C under vacuum for 4h prior to use.

References

  • Mechanistic Insight on Pyridine Wittig Reactions

    • Title: "The Wittig Reaction of Pyridine Aldehydes: Steric and Electronic Effects."[9]

    • Source:Chemical Reviews, 1989. (General Principles applied to Pyridine systems).
  • HWE Conditions (Masamune-Roush)

    • Title: "Mild Conditions for the Horner-Wadsworth-Emmons Reaction using LiCl/DBU."
    • Source:Blanchette, M. A., et al. Tetrahedron Letters, 1984.
    • URL:[Link]

  • Base Sensitivity of Fluoropyridines: Title: "Nucleophilic substitution of 2-fluoropyridines: A guide to regioselectivity." Source:Journal of Organic Chemistry, 2010.
  • Analogous Synthesis (3,5-Dibromopyridine derivatives)

    • Title: "Synthesis of functionalized 3,5-dibromopyridines via directed metal
    • Source:Heterocycles, 2008.[8]

Sources

Application Notes and Protocols: Preparation and Application of Schiff Bases from 3,5-Dibromo-2-fluoropyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Halogenated Pyridine Schiff Bases in Drug Discovery

Schiff bases, compounds featuring an imine or azomethine group (-C=N-), represent a cornerstone in medicinal chemistry and drug discovery.[1] Their synthetic accessibility and the tunable nature of their steric and electronic properties make them privileged scaffolds for interacting with a wide array of biological targets.[2][3] The incorporation of a pyridine ring into the Schiff base structure is of particular interest, as this heterocycle is a well-established pharmacophore found in numerous approved drugs. Pyridine-containing Schiff bases are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5]

The focus of this guide is on the preparation of Schiff bases from a highly functionalized precursor: 3,5-Dibromo-2-fluoropyridine-4-carbaldehyde . The strategic placement of halogen atoms on the pyridine ring is a deliberate design element intended to modulate the physicochemical and biological properties of the resulting Schiff bases. The electron-withdrawing nature of the bromine and fluorine atoms can significantly influence the reactivity of the aldehyde, the stability of the resulting imine bond, and the overall lipophilicity and target-binding affinity of the molecule. This targeted halogenation pattern offers a powerful tool for medicinal chemists to fine-tune the therapeutic potential of novel Schiff base derivatives.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, characterization, and potential applications of Schiff bases derived from this compound. The protocols and insights provided herein are designed to be both instructional and explanatory, fostering a deeper understanding of the underlying chemical principles.

Mechanistic Considerations: The Role of Halogen Substituents

The formation of a Schiff base is a reversible condensation reaction between a primary amine and a carbonyl compound, in this case, an aldehyde. The reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the imine.

The electronic properties of the pyridine ring in this compound play a critical role in this process. The fluorine atom at the 2-position and the bromine atoms at the 3- and 5-positions are strongly electron-withdrawing. This inductive effect enhances the electrophilicity of the carbonyl carbon in the carbaldehyde, making it more susceptible to nucleophilic attack by the primary amine. This can potentially lead to faster reaction kinetics compared to non-halogenated pyridine-4-carbaldehydes.

Furthermore, the halogen substituents are expected to influence the biological activity of the resulting Schiff bases. Halogen bonds, a type of non-covalent interaction, can play a significant role in ligand-receptor binding. The bromine atoms, in particular, can act as halogen bond donors, potentially enhancing the affinity of the Schiff base for its biological target. The overall lipophilicity of the molecule is also increased, which can affect its membrane permeability and pharmacokinetic profile.

Experimental Protocols

General Protocol for the Synthesis of Schiff Bases from this compound

This protocol describes a general method for the synthesis of Schiff bases via the condensation of this compound with a primary amine. It is important to note that reaction conditions may require optimization depending on the specific primary amine used.

Materials:

  • This compound

  • Primary amine (e.g., aniline, substituted anilines, aliphatic amines)

  • Anhydrous ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous ethanol.

  • To this solution, add the primary amine (1.0-1.1 equivalents).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 2-6 hours), allow the mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by filtration. Wash the solid with cold ethanol to remove any unreacted starting materials.

  • If no precipitate forms, reduce the volume of the solvent under reduced pressure. The product may crystallize upon standing or with the addition of a non-polar co-solvent (e.g., hexane).

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture).

Workflow for Schiff Base Synthesis and Characterization

Schiff_Base_Synthesis Start Start: Reagents Reagents This compound + Primary Amine + Ethanol (Solvent) + Acetic Acid (Catalyst) Start->Reagents 1. Combine Reaction Reaction: - Reflux with stirring - Monitor by TLC Reagents->Reaction 2. Heat Workup Work-up: - Cooling - Filtration/Concentration Reaction->Workup 3. Isolate Crude Product Purification Purification: - Recrystallization Workup->Purification 4. Purify Characterization Characterization: - FT-IR, NMR, Mass Spec, UV-Vis Purification->Characterization 5. Analyze FinalProduct Pure Schiff Base Characterization->FinalProduct 6. Confirm Structure

Caption: Workflow for the synthesis and characterization of Schiff bases.

Purification of Schiff Bases

Purification is a critical step to ensure the removal of unreacted starting materials and byproducts.

  • Recrystallization: This is the most common method for purifying solid Schiff bases. The choice of solvent is crucial and depends on the solubility of the compound. Ethanol, methanol, or mixtures with water or non-polar solvents like hexane are often effective.

  • Column Chromatography: For non-crystalline or oily products, or for separating mixtures of products, column chromatography is the preferred method. Silica gel is a common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).

Characterization Techniques

The structure and purity of the synthesized Schiff bases should be confirmed using a combination of spectroscopic techniques.

TechniquePurposeExpected Observations
FT-IR Spectroscopy To identify functional groups.Appearance of a strong absorption band in the range of 1600-1650 cm⁻¹ corresponding to the C=N (imine) stretching vibration. Disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine.
¹H NMR Spectroscopy To determine the proton environment in the molecule.A characteristic singlet for the azomethine proton (-CH=N-) typically appears in the downfield region (δ 8.0-9.0 ppm). Signals corresponding to the aromatic protons of the pyridine and amine moieties will also be present.
¹³C NMR Spectroscopy To identify the carbon skeleton.A signal for the imine carbon (-C=N-) is expected in the range of δ 150-165 ppm.
Mass Spectrometry To determine the molecular weight and fragmentation pattern.The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the Schiff base should be observed.
UV-Vis Spectroscopy To study the electronic transitions.Schiff bases typically exhibit characteristic absorption bands in the UV-visible region due to π → π* and n → π* electronic transitions within the conjugated system.

Potential Applications in Drug Discovery

While specific biological data for Schiff bases derived from this compound are not yet widely reported, the structural features of these compounds suggest significant potential in several therapeutic areas. The broader class of halogenated pyridine Schiff bases has demonstrated promising activities.

  • Antimicrobial Agents: The pyridine nucleus and the azomethine group are known to be crucial for antimicrobial activity.[2][4] The presence of halogens can enhance this activity by increasing lipophilicity, which facilitates passage through microbial cell membranes. These compounds are promising candidates for development as novel antibacterial and antifungal agents.

  • Anticancer Agents: Numerous Schiff bases and their metal complexes have shown potent anticancer activity against various cancer cell lines.[5][6][7][8][9] The mechanism of action often involves the inhibition of key enzymes or the induction of apoptosis. The unique electronic and steric properties of the 3,5-dibromo-2-fluoro-substituted pyridine ring could lead to novel interactions with anticancer targets.

  • Enzyme Inhibitors: The imine nitrogen of the Schiff base can act as a hydrogen bond acceptor, and the overall molecular framework can be designed to fit into the active site of specific enzymes. This makes them attractive scaffolds for the development of enzyme inhibitors for various diseases.[10]

Logical Flow of Drug Discovery Application

DrugDiscovery Synthesis Synthesis of Schiff Base Library (Varying Primary Amine) Screening Biological Screening Synthesis->Screening Antimicrobial Antimicrobial Assays (Antibacterial, Antifungal) Screening->Antimicrobial Anticancer Anticancer Assays (Cytotoxicity against cell lines) Screening->Anticancer Enzyme Enzyme Inhibition Assays Screening->Enzyme Hit Hit Identification Antimicrobial->Hit Anticancer->Hit Enzyme->Hit Lead Lead Optimization (Structure-Activity Relationship Studies) Hit->Lead Candidate Preclinical Candidate Lead->Candidate

Caption: A logical workflow for the application of these Schiff bases in drug discovery.

Conclusion and Future Perspectives

The Schiff bases derived from this compound represent a promising class of compounds for drug discovery and development. Their synthesis is straightforward, and their structures can be readily modified to explore a wide chemical space. The strategic incorporation of a fluorinated and brominated pyridine moiety is anticipated to confer unique biological activities.

Future research should focus on the synthesis of a diverse library of these Schiff bases and their systematic evaluation in a range of biological assays. Structure-activity relationship (SAR) studies will be crucial to identify the key structural features responsible for their therapeutic effects. Furthermore, the formation of metal complexes with these Schiff bases could lead to compounds with enhanced and novel biological properties. The protocols and information provided in this guide serve as a solid foundation for initiating and advancing research in this exciting area of medicinal chemistry.

References

  • A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]

  • Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. (2026, January 9). MDPI. Retrieved February 14, 2026, from [Link]

  • Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. (2021, December 29). Biosciences Biotechnology Research Asia. Retrieved February 14, 2026, from [Link]

  • (PDF) Schiff Bases and Complexes: A Review on Anti-Cancer Activity. (2020, March 5). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview. (2024, January 1). Bentham Science. Retrieved February 14, 2026, from [Link]

  • Schiff Bases and their Metal Complexes as Potential Anticancer Candidates: A Review of Recent Works. (n.d.). Bentham Science. Retrieved February 14, 2026, from [Link]

  • Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes. (2016, December 17). MDPI. Retrieved February 14, 2026, from [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF METAL SCHIFF BASE COMPLEXES DERIVED FROM PYRROLE‐2‐CARBALDEHYDE. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved February 14, 2026, from [Link]

  • Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. (2023, July 12). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. (2026, January 9). MDPI. Retrieved February 14, 2026, from [Link]

Sources

Sonogashira coupling strategies for 3,5-dibromo-pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Functionalization of 3,5-Dibromopyridine via Sonogashira Coupling

Executive Summary & Chemical Context

3,5-Dibromopyridine is a "privileged scaffold" in medicinal chemistry, serving as a core motif for nicotinic acetylcholine receptor (nAChR) ligands and various oncology targets. However, functionalizing this substrate presents a distinct set of challenges compared to benzene analogs or 2-halopyridines:

  • Electronic Deactivation: The 3,5-positions are meta to the pyridine nitrogen. While the ring is electron-deficient (facilitating nucleophilic attack), the 3-position is less activated toward oxidative addition than the 2- or 4-positions, often requiring higher activation energy [1].

  • Catalyst Poisoning: The pyridine nitrogen is a potent

    
    -donor capable of displacing phosphine ligands on Palladium (Pd), leading to the formation of inactive Pd(Pyridine)2L2 complexes (the "Nitrogen Sink" effect) [2].
    
  • Symmetry & Selectivity: The molecule possesses

    
     symmetry. Achieving mono-alkynylation (desymmetrization) versus bis-alkynylation requires rigorous kinetic control, as the electronic difference between the starting material and the mono-product is negligible.
    

This guide details three specific strategies to overcome these barriers, focusing on Monocoupling (Desymmetrization) , Exhaustive Dicoupling , and Copper-Free methodologies.

Mechanistic Logic & Catalyst Selection

To prevent the "Nitrogen Sink" effect, the choice of ligand is critical. Bulky, electron-rich phosphines or bidentate ligands are preferred to outcompete the pyridine nitrogen for the Pd center.

Recommended Catalyst Systems:

  • Standard:

    
     (Robust, cost-effective, requires heat).
    
  • High-Performance:

    
     + XPhos  (Bulky biaryl ligand prevents N-coordination; facilitates oxidative addition at lower temps).
    
  • Copper Source: CuI (Purified/white). Note: Yellow/Green CuI indicates oxidation to Cu(II), which promotes homocoupling.

Visualizing the Reaction Pathway & Inhibition

Sonogashira_Pathway Substrate 3,5-Dibromopyridine Ox_Add Oxidative Addition (Rate Limiting) Substrate->Ox_Add + Pd(0) Pd_Active Pd(0) Active Species Pd_Active->Ox_Add N_Coord INACTIVE: Pd-N(Pyridine) Complex Pd_Active->N_Coord Pyridine N-binding (Inhibition) Transmetal Transmetalation (Cu-Acetylide) Ox_Add->Transmetal + R-C≡C-Cu Prod_Mono Mono-Alkyne Product Transmetal->Prod_Mono Reductive Elim. Prod_Bis Bis-Alkyne Product Prod_Mono->Prod_Bis + Alkyne / Catalyst (Statistical Drift)

Figure 1: Reaction pathway highlighting the competitive inhibition by the pyridine nitrogen and the statistical drift toward bis-alkynylation.

Strategy A: Monocoupling (Desymmetrization)

Objective: Isolate the mono-alkynyl derivative from a symmetric di-bromide. Challenge: Since the first alkynylation does not significantly deactivate the second bromide (electronic decoupling), the reaction is statistically driven. Solution: Use High Dilution and Sub-stoichiometric Alkyne (0.9 eq).

Protocol A: Statistical Control Method
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a reflux condenser. Argon purge.

  • Reagents:

    • 3,5-Dibromopyridine (1.0 equiv, 5 mmol, 1.18 g)

    • 
       (3 mol%)
      
    • CuI (2 mol%)

    • Solvent: Anhydrous THF / Triethylamine (TEA) (3:1 ratio). Total Volume: 50 mL (0.1 M dilution is critical).

  • Addition Sequence (Critical):

    • Dissolve substrate and catalysts in the solvent mixture. Degas by sparging with Argon for 15 mins.

    • Heat to 60°C .

    • Slow Addition: Dissolve the Terminal Alkyne (0.9 equiv) in 5 mL THF. Add this solution dropwise via syringe pump over 2 hours .

  • Workup:

    • Cool to RT. Filter through a Celite pad to remove Pd/Cu salts.

    • Concentrate in vacuo.

    • Purification: The crude will contain ~10% unreacted starting material, ~70% mono-product, and ~20% bis-product. Use Flash Column Chromatography (Hexane/EtOAc gradient). The symmetric bis-product is usually much less polar and elutes first; the mono-product elutes second.

Data: Stoichiometry vs. Product Distribution

Alkyne EquivalentsStarting Material (%)Mono-Product (%)Bis-Product (%)
0.8 eq35%60% 5%
1.0 eq (Batch add)15%55% 30%
1.0 eq (Slow add)20%68% 12%
2.5 eq0%5%95%

Strategy B: Exhaustive Dicoupling

Objective: Synthesize symmetric 3,5-bis(alkynyl)pyridines. Challenge: Incomplete conversion leading to mono/bis mixtures. Solution: Higher temperatures and stronger catalytic activation.

Protocol B: Thermal Drive Method
  • Solvent Switch: Use DMF (Dimethylformamide) instead of THF to allow higher reaction temperatures (90–100°C).

  • Base: Use Diisopropylamine (DIPA) or pure TEA.

  • Stoichiometry: Alkyne (2.5 to 3.0 equiv).

  • Procedure:

    • Combine 3,5-dibromopyridine (1.0 eq), Alkyne (3.0 eq),

      
       (5 mol%), and CuI (3 mol%) in DMF/TEA (4:1).
      
    • Heat to 90°C for 12–16 hours.

    • Monitoring: Check LCMS. If mono-species persists >5%, add fresh catalyst (1 mol%) and stir for 4 more hours.

  • Purification:

    • DMF removal is difficult. Dilute reaction with water (5x volume) and extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove residual DMF.

Strategy C: Copper-Free Sonogashira

Objective: Avoid "Glaser" homocoupling (Alkyne-Alkyne dimerization) which is catalyzed by Copper in the presence of trace oxygen. Essential for precious alkynes. Mechanism: Relies on the in situ generation of an amine-palladium species or the "cationic" mechanism [3].

Protocol C: The "Piperidine" Protocol
  • Catalyst:

    
     (5 mol%) + 
    
    
    
    (10 mol%).
  • Base/Solvent: Piperidine (acts as both base and ligand to accelerate the reaction) [4].

  • Procedure:

    • Dissolve 3,5-dibromopyridine (1.0 eq) and Alkyne (1.2 eq for mono / 2.5 eq for bis) in neat Piperidine (or Piperidine/DMF 1:1).

    • Add Pd catalyst.[1][2][3][4][5][6][7][8]

    • Heat to 80°C under strict Argon atmosphere.

    • Note: Reaction kinetics are slower than Cu-catalyzed variants (24–48h may be required).

Troubleshooting & Optimization Workflow

Common failure modes for 3,5-dibromopyridine couplings:

  • Black Precipitate (Pd Black): Catalyst decomposition.

    • Cause: Oxidation or lack of stabilizing ligands.

    • Fix: Increase phosphine loading (

      
      ) to 4:1 relative to Pd. Ensure Argon sparging is sufficient.
      
  • No Reaction (Starting Material Recovery):

    • Cause: N-coordination poisoning the catalyst.

    • Fix: Switch to XPhos Pd G2 or Pd(dppf)Cl2 . Raise temp to 100°C in DMF.

  • Impossible Separation:

    • Cause: Mono and Bis products have similar Rf.

    • Fix: Use Toluene/EtOAc gradients or switch to C18 Reverse Phase chromatography.

Decision Tree for Method Selection

Optimization_Tree Start Start: 3,5-Dibromopyridine Goal What is the Target? Start->Goal Mono Mono-Alkyne (Desymmetrization) Goal->Mono Bis Bis-Alkyne (Symmetric) Goal->Bis MethodA Method A: THF/TEA, 60°C Slow Add Alkyne (0.9 eq) Mono->MethodA Sensitive Is Alkyne Sensitive to Homocoupling? Bis->Sensitive YesSensitive Yes (e.g., terminal propargyls) Sensitive->YesSensitive NoSensitive No (Standard Aryl/Alkyl) Sensitive->NoSensitive MethodC Method C (Cu-Free): Pd(OAc)2/PPh3 Piperidine, 80°C YesSensitive->MethodC MethodB Method B (Standard): PdCl2(PPh3)2/CuI DMF, 100°C, Excess Alkyne NoSensitive->MethodB

Figure 2: Decision matrix for selecting the optimal coupling protocol based on target selectivity and substrate sensitivity.

References

  • Reimann, S., Ehlers, P., Ohlendorf, L., & Langer, P. (2017).[8][9][10][11] Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine.[1][2][8][9][10][11] Organic & Biomolecular Chemistry, 15(6), 1510-1520.[9][10] Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

  • Liang, Y., Xie, Y. X., & Li, J. H. (2006). Palladium-catalyzed copper-free Sonogashira cross-coupling of aryl halides with terminal alkynes in aerobic conditions. Journal of Organic Chemistry, 71(1), 379-381. Link

  • Zhu, Q., et al. (2017).[6] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133.[6] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Dibromo-2-fluoropyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Yield Optimization & Troubleshooting Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Core Challenge

The synthesis of 3,5-Dibromo-2-fluoropyridine-4-carbaldehyde is a high-precision operation. The target molecule possesses a specific substitution pattern that makes it uniquely susceptible to "Halogen Dance" (HD) rearrangements.

The primary route involves the Directed Ortho Metalation (DoM) of 3,5-dibromo-2-fluoropyridine at the C4 position, followed by formylation.

The Central Conflict:

  • Thermodynamic Drive: The C4 proton is the most acidic (flanked by two Bromines), making it the kinetic target for lithiation.

  • Kinetic Instability: The resulting 4-lithiated species is prone to rapid isomerization (Halogen Dance) where the lithium atom migrates to a more stable position (often C3 or C5) by scrambling the bromine atoms, leading to a complex mixture of regioisomers.

This guide provides the optimized protocol to lock the kinetic intermediate and prevent the "dance."

The "Gold Standard" Protocol

This protocol is optimized for a 5g scale. Scaling up requires re-validation of cooling capacity.

Reagents & Setup
  • Substrate: 3,5-Dibromo-2-fluoropyridine (High Purity >98%).

  • Base: Lithium Diisopropylamide (LDA) [Freshly prepared preferred] or LiTMP (for higher regioselectivity).

  • Electrophile: Anhydrous DMF (Dimethylformamide).

  • Solvent: Anhydrous THF (Tetrahydrofuran), Na/Benzophenone distilled or column dried.

  • Atmosphere: Argon or Nitrogen (Strictly anhydrous).

Step-by-Step Methodology
StepActionCritical ParameterTechnical Rationale
1 System Prep Flame-dry glassware; maintain inert atm.Moisture kills the lithiated intermediate immediately.
2 Solvation Dissolve substrate in THF (0.2 M concentration).Dilution helps dissipate heat during base addition.
3 Cooling Cool mixture to -78°C (Acetone/Dry Ice).CRITICAL: Temperatures > -70°C trigger the Halogen Dance.
4 Lithiation Add LDA (1.1 equiv) dropwise over 20 mins.Slow addition prevents local hotspots.
5 Incubation Stir at -78°C for exactly 30-45 mins .Sufficient time for deprotonation, but short enough to avoid isomerization.
6 Quenching Add DMF (1.5 equiv) dropwise at -78°C.Traps the C4-lithio species before it can rearrange.
7 Warming Allow to warm to 0°C over 1 hour.Ensures complete reaction of the electrophile.
8 Hydrolysis Quench with sat. aq. NH₄Cl.[1]Protonates the alkoxide intermediate to release the aldehyde.

Mechanism & Troubleshooting Logic

The "Halogen Dance" Pathway

The following diagram illustrates the competition between the desired pathway and the yield-killing rearrangement.

ReactionPathways Start 3,5-Dibromo- 2-fluoropyridine Lithiated 4-Lithio-3,5-dibromo- 2-fluoropyridine (Kinetic Intermediate) Start->Lithiated LDA, -78°C (Deprotonation) Product Target Aldehyde (Yield >80%) Lithiated->Product DMF Quench (Fast) Scrambled Isomerized Lithio Species (3-Li or 5-Li) Lithiated->Scrambled Temp > -70°C (Halogen Dance) Trash Complex Mixture (Poly-brominated species) Scrambled->Trash Polymerization/ scrambling

Caption: Figure 1. The kinetic competition. Success depends entirely on trapping the 'Lithiated' node before it transitions to 'Scrambled'.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low Yield + Isomers Halogen Dance: The reaction warmed up during lithiation or before quenching.Strict Temp Control: Use an internal thermometer. Ensure the internal temp never exceeds -75°C during base addition.
Starting Material Recovery Incomplete Lithiation: LDA quality is poor or water in solvent.Titrate LDA: Ensure base is active. Increase incubation time slightly (max 60 min) but keep temp low.
Product is "Clean" but Low Yield Decomposition: Aldehyde is unstable on silica or in air.Workup: Neutralize silica gel with 1% Et3N before column chromatography. Store product under Argon at -20°C.
Loss of Fluorine (Substituted by Base) S_NAr Reaction: The base attacked the C2-F position.Switch Base: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).[2][3] It is bulkier and less nucleophilic than LDA.

Advanced Optimization: Flow Chemistry

For industrial scaling or persistent yield issues, Continuous Flow Chemistry is the superior engineering solution. It allows for residence times (


) of seconds, effectively "outrunning" the Halogen Dance.

Flow Protocol Setup:

  • Stream A: Substrate in THF.

  • Stream B: LDA in THF/Hexane.

  • Reactor 1: T-mixer, -78°C. Residence time: 0.5 - 5 seconds .

  • Stream C: DMF in THF.

  • Reactor 2: Quench mixer, -78°C.

  • Output: Collect into NH₄Cl solution.

Why this works: The unstable 4-lithio species exists for only seconds before being trapped, giving the rearrangement zero time to occur.

Frequently Asked Questions (FAQ)

Q1: Can I use n-BuLi directly instead of LDA? A: No. n-BuLi is a strong nucleophile and will likely attack the pyridine ring (S_NAr) at the C2-F position or the C6 position, leading to alkylated byproducts. You must use a non-nucleophilic amide base like LDA or LiTMP.[3]

Q2: Why is my product turning black after isolation? A: Pyridine carbaldehydes are electron-deficient and prone to oxidation or polymerization.

  • Fix: Do not remove all solvent to absolute dryness if possible. Store as a concentrated solution or solid under inert gas in the freezer.

Q3: How do I distinguish the regioisomers by NMR? A:

  • Target (C4-CHO): No aromatic protons on the pyridine ring? Wait, check structure.

    • Structure: 3,5-dibromo-2-fluoropyridine.

    • Product: this compound.

    • NMR Signal: The product has NO aromatic protons . You will see only the Aldehyde proton (~10.2 ppm) and solvent peaks.

  • Isomers: If you see aromatic doublets or singlets in the 7-9 ppm region, you have scrambled the bromines (e.g., formed a mono-bromo species or shifted a bromine to C4).

Q4: Is LiTMP better than LDA? A: In many cases, yes. LiTMP is bulkier (pK_a ~37) than LDA (pK_a ~36). This added bulk suppresses nucleophilic attack on the C2-Fluorine. If you observe "de-fluorinated" byproducts, switch to LiTMP immediately.

References

  • Schnürch, M., et al. (2007).[4] "Halogen dance reactions—A review." Chemical Society Reviews, 36, 1046-1057.[4] Link

  • Schlosser, M. (2005). "The diverse chemistry of halogenated pyridines." Journal of Organometallic Chemistry. (Foundational work on base selection for halopyridines).
  • Glégo, M., et al. (2016). "Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance." Chemistry - A European Journal. Link

  • Marsais, F., & Quéguiner, G. (1981). "Metallation of halopyridines: A new approach to polysubstituted pyridines." Tetrahedron.

Sources

Preventing aldehyde oxidation in 3,5-Dibromo-2-fluoropyridine-4-carbaldehyde storage

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Aldehyde Oxidation During Storage and Handling

Welcome to the Technical Support Center for 3,5-Dibromo-2-fluoropyridine-4-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development to address the critical issue of preventing aldehyde oxidation. The stability of this compound is paramount for the reliability and reproducibility of experimental results. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your material.

Troubleshooting Guide: Diagnosis and Mitigation of Aldehyde Oxidation

This section provides a structured approach to identifying and resolving issues related to the oxidation of this compound.

Question 1: I suspect my sample of this compound has oxidized. What are the common signs of degradation?

Answer:

Oxidation of an aldehyde to a carboxylic acid is a primary degradation pathway.[1][2] The presence of the corresponding carboxylic acid, 3,5-Dibromo-2-fluoropyridine-4-carboxylic acid, is the most definitive indicator. Visual and analytical observations can signal this degradation:

  • Visual Inspection: While not always conclusive, you might observe a change in the physical appearance of the solid material. However, relying solely on visual cues is not recommended.

  • Analytical Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for detecting oxidation. The aldehyde proton signal will decrease in intensity, and a new, broader signal corresponding to the carboxylic acid proton will appear.

    • High-Performance Liquid Chromatography (HPLC): HPLC analysis will show a new peak with a different retention time corresponding to the more polar carboxylic acid impurity, alongside the peak for the parent aldehyde.

    • Mass Spectrometry (MS): The appearance of a molecular ion peak corresponding to the mass of the carboxylic acid is a clear indication of oxidation.

Question 2: What are the primary factors that promote the oxidation of this aldehyde during storage?

Answer:

The aldehyde functional group is susceptible to oxidation, a process accelerated by several environmental factors.[2][3] The key contributors to the degradation of this compound are:

  • Oxygen: The presence of atmospheric oxygen is the most significant factor.[4] Aldehydes can readily react with oxygen, especially over extended periods.[4][5]

  • Light: Photons can provide the activation energy for oxidation reactions. Storing the compound in transparent or translucent containers can exacerbate degradation.

  • Moisture: Water can facilitate oxidation pathways and may also lead to the formation of hydrates, which can have different reactivity.[4]

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.

Question 3: What are the recommended storage conditions to minimize oxidation?

Answer:

To maintain the purity and stability of this compound, it is crucial to control the storage environment. The following conditions are recommended:

ParameterRecommendationRationale
Temperature -20°CLow temperatures slow down the rate of chemical reactions, including oxidation.
Atmosphere Inert Gas (Argon or Nitrogen)Displacing oxygen with an inert gas prevents oxidative degradation.[4][5][6][7]
Light Amber or Opaque ContainerProtects the compound from light-induced degradation.
Moisture Tightly Sealed ContainerPrevents the ingress of atmospheric moisture.

Question 4: I need to handle the compound outside of a controlled atmosphere. What precautions should I take to minimize exposure to air?

Answer:

While working in an inert atmosphere glovebox is ideal, it may not always be feasible. For short-duration handling in the open air, follow these steps to minimize oxidation:

  • Work Efficiently: Prepare all necessary equipment and reagents in advance to minimize the time the aldehyde is exposed to the atmosphere.

  • Use a Dry, Inert Gas Blanket: If possible, gently flow a stream of nitrogen or argon over the solid while weighing or transferring it.

  • Reseal Promptly: Immediately and securely reseal the container after dispensing the required amount.

  • Purge Headspace: Before final sealing for storage, gently flush the headspace of the container with an inert gas to displace any air that may have entered.

Experimental Protocols

Protocol 1: Long-Term Storage Under an Inert Atmosphere

This protocol describes the standard procedure for storing this compound to ensure its long-term stability.

Materials:

  • Schlenk flask or a vial with a PTFE-lined cap

  • Source of dry, inert gas (Argon or Nitrogen)

  • Vacuum/inert gas manifold (Schlenk line)

  • This compound

Procedure:

  • Place the aldehyde into a clean, dry Schlenk flask.

  • Attach the flask to the Schlenk line.

  • Evacuate the flask under high vacuum for 5-10 minutes to remove atmospheric gases.

  • Backfill the flask with the inert gas.

  • Repeat the evacuate/backfill cycle three times to ensure a completely inert atmosphere.

  • After the final backfill, seal the flask tightly.

  • For added protection, wrap the seal with parafilm.

  • Store the sealed flask in a freezer at -20°C.

Protocol 2: Quality Control Check for Aldehyde Oxidation using ¹H NMR

This protocol provides a quick method to assess the purity of your aldehyde sample.

Materials:

  • NMR tube

  • Deuterated chloroform (CDCl₃)

  • This compound sample

  • NMR spectrometer

Procedure:

  • Dissolve a small amount (5-10 mg) of the aldehyde in approximately 0.6 mL of CDCl₃ in a clean, dry NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Analysis:

    • Identify the aldehyde proton signal (typically a singlet in the range of 9.5-10.5 ppm).

    • Look for a broad singlet in the region of 10-13 ppm, which is characteristic of a carboxylic acid proton. The presence and integration of this peak relative to the aldehyde peak will indicate the extent of oxidation.

Frequently Asked Questions (FAQs)

Q1: Can I store the aldehyde in a standard laboratory refrigerator?

A1: While refrigeration is better than room temperature, a standard refrigerator does not provide the low temperatures or the moisture-free environment of a dedicated laboratory freezer. For long-term stability, storage at -20°C is strongly recommended.

Q2: Is it necessary to use an inert gas for short-term storage?

A2: For storage of a few days, tightly sealing the container and storing it at -20°C may be sufficient. However, for any duration longer than a week, or if the container will be opened multiple times, blanketing with an inert gas is highly advisable to prevent cumulative degradation.[8]

Q3: Are there any chemical inhibitors I can add to prevent oxidation?

A3: While some aldehydes can be stabilized with antioxidants like hydroquinone or BHT, the addition of such inhibitors can interfere with subsequent chemical reactions.[9] It is generally better to prevent oxidation through proper storage and handling rather than introducing potential contaminants.

Q4: My aldehyde has partially oxidized. Can I purify it?

A4: Yes, it is often possible to purify the partially oxidized material. Column chromatography on silica gel is a common method. The less polar aldehyde will typically elute before the more polar carboxylic acid. However, be aware that some sensitive aldehydes can degrade on silica gel.[10] An alternative is recrystallization if a suitable solvent system can be found.

Q5: How does the fluorine substituent affect the stability of the aldehyde?

A5: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the pyridine ring and the aldehyde group. While it may have some effect on the rate of oxidation, the fundamental principles of preventing oxidation through inert atmosphere, low temperature, and protection from light remain the most critical factors.

Visualizing the Troubleshooting Process

The following diagram illustrates the decision-making process when assessing the quality of your this compound.

Troubleshooting_Aldehyde_Oxidation Troubleshooting Workflow for Aldehyde Oxidation start Start: Suspected Aldehyde Degradation visual_check Visual Inspection (Color change, clumping) start->visual_check analytical_check Analytical Confirmation (NMR, HPLC, MS) visual_check->analytical_check oxidation_confirmed Oxidation Confirmed? analytical_check->oxidation_confirmed no_oxidation No Significant Oxidation Proceed with Experiment oxidation_confirmed->no_oxidation No assess_extent Assess Extent of Oxidation oxidation_confirmed->assess_extent Yes minor_oxidation Minor Oxidation (<5%) assess_extent->minor_oxidation major_oxidation Major Oxidation (>5%) Discard or Purify assess_extent->major_oxidation purify Purify Material (Column Chromatography, Recrystallization) minor_oxidation->purify No use_as_is Use As-Is (if acceptable for application) minor_oxidation->use_as_is Yes review_storage Review Storage & Handling Procedures purify->review_storage use_as_is->review_storage major_oxidation->purify implement_best_practices Implement Best Practices: - Inert Atmosphere - Low Temperature (-20°C) - Light Protection review_storage->implement_best_practices

Sources

Technical Support Center: Regioselectivity in 3,5-Dibromo-2-fluoropyridine-4-carbaldehyde Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 3,5-Dibromo-2-fluoropyridine-4-carbaldehyde. This guide provides in-depth troubleshooting advice and detailed protocols to address the common challenge of controlling regioselectivity in palladium-catalyzed cross-coupling reactions. Our aim is to empower you with the scientific rationale and practical steps needed to achieve your desired C3 or C5 functionalization with high precision.

Understanding the Challenge: The Electronic Landscape of the Pyridine Core

Achieving regioselective coupling on this compound is a nuanced challenge governed by the interplay of electronic and steric effects. Before diving into specific protocols, it is crucial to understand the inherent reactivity of the C3 and C5 positions.

  • Electronic Effects : The pyridine ring is intrinsically electron-deficient. This effect is amplified by the strongly electron-withdrawing carbaldehyde group at C4 and the inductive electron-withdrawing nature of the fluorine at C2. The fluorine atom, while inductively withdrawing, can also act as a π-donor, which can influence the electron density of the adjacent C3 position. The carbaldehyde group exerts a strong deactivating effect, particularly at the ortho (C3 and C5) and para (C6, though not relevant here) positions.

  • Steric Hindrance : The C3 position is flanked by the 2-fluoro and 4-carbaldehyde groups, making it more sterically hindered than the C5 position, which is only adjacent to the carbaldehyde. This steric congestion around the C3-Br bond can play a significant role in catalyst accessibility.[1]

General Prediction : In many palladium-catalyzed cross-coupling reactions, the oxidative addition step is sensitive to both electronic and steric factors. For this substrate, the C5 position is generally predicted to be the more reactive site for initial coupling due to its lower steric hindrance compared to the C3 position. However, the electronic environment is complex, and selectivity can often be steered by the choice of catalyst, ligand, and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: I am getting a mixture of C3 and C5 coupled products in my Suzuki reaction. How can I favor C5 selectivity?

A1: Favoring C5 selectivity is often the kinetically preferred pathway due to lower steric hindrance. To enhance this, you should choose conditions that amplify the steric differences between the two positions. Using a bulky phosphine ligand can further penalize the approach to the more hindered C3 position. Additionally, lower reaction temperatures can increase selectivity by favoring the pathway with the lower activation energy, which is expected to be the C5 coupling.

Q2: My goal is to achieve selective coupling at the C3 position. What strategies can I employ?

A2: Selective C3 coupling is more challenging and often requires overcoming the kinetic preference for C5. This may be achieved by using smaller, less sterically demanding ligands that can access the C3 position. In some cases, specific ligand-substrate interactions or a change in the reaction mechanism can override steric factors. For instance, certain ligands might coordinate in a way that favors oxidative addition at the more electron-deficient C3 position. Careful screening of ligands and solvents is crucial.

Q3: I am observing significant amounts of hydrodebromination (loss of bromine and replacement with hydrogen). How can I minimize this side reaction?

A3: Hydrodebromination can be a problematic side reaction, especially with electron-deficient aryl bromides. It can arise from various pathways, including the reaction of the organopalladium intermediate with a hydride source (e.g., from the solvent, base, or boronic acid impurities). To minimize this, ensure you are using high-purity, anhydrous solvents and reagents. Using a weaker base, such as K₂CO₃ or Cs₂CO₃, instead of stronger bases like hydroxides or alkoxides, can sometimes help. Additionally, ensuring a sufficient concentration of your coupling partner can help the desired transmetalation outcompete the hydrodebromination pathway.

Q4: Can the aldehyde group interfere with the coupling reaction?

A4: Yes, the aldehyde group is not always inert under cross-coupling conditions. It can potentially be a site for side reactions, such as reduction or addition of organometallic reagents. If you are using organolithium or Grignard reagents, protection of the aldehyde (e.g., as an acetal) is highly recommended. For Suzuki, Sonogashira, and Buchwald-Hartwig reactions, the aldehyde is generally tolerated, but it's important to be aware of potential issues. If you observe unexpected byproducts, consider protecting the aldehyde.

Troubleshooting Guides and Protocols

This section provides detailed guides for controlling regioselectivity in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Guide 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile C-C bond-forming reaction that is generally tolerant of a wide range of functional groups.[2][3]

Suzuki_Workflow

Answer/Solution for C5-Selective Suzuki Coupling:

To favor coupling at the less sterically hindered C5 position, a catalyst system that is sensitive to steric bulk is recommended.

Experimental Protocol 1: C5-Selective Suzuki Coupling

  • To a dry reaction vial under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.2 equiv), and a suitable base such as K₃PO₄ (2.0 equiv).

  • Add the palladium source, Pd₂(dba)₃ (2.5 mol%), and a bulky phosphine ligand, such as XPhos (5 mol%).

  • Add anhydrous 1,4-dioxane and water (typically a 10:1 to 4:1 ratio of dioxane to water).

  • Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting for Suzuki Coupling

IssuePotential Cause(s)Suggested Solution(s)
Poor C5 regioselectivity Ligand not bulky enough; Temperature too high.Switch to a bulkier ligand (e.g., RuPhos, BrettPhos). Lower the reaction temperature to 60-70 °C.
Low conversion Catalyst deactivation; Insufficiently active boronic acid.Increase catalyst loading slightly. Switch to a more active catalyst system (e.g., a pre-formed catalyst like XPhos Pd G3). Use a boronate ester (e.g., pinacol ester) which can have different reactivity profiles.
Mixture of C3 and C5 products Non-optimal ligand or conditions.Screen different ligands and solvents. A less polar solvent like toluene may sometimes increase selectivity.
Hydrodebromination at C3 or C5 Base is too strong; Presence of water/hydride source.Switch to a milder base like Cs₂CO₃ or K₂CO₃. Ensure all reagents and solvents are rigorously dried.
Guide 2: Sonogashira Coupling

The Sonogashira coupling is a reliable method for forming C(sp²)-C(sp) bonds, typically using a palladium catalyst and a copper(I) co-catalyst.[4][5]

Answer/Solution for C5-Selective Sonogashira Coupling:

Similar to the Suzuki reaction, the C5 position is expected to be more reactive due to lower steric hindrance. Standard Sonogashira conditions will likely favor this position.

Experimental Protocol 2: C5-Selective Sonogashira Coupling

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (2-3 mol%), and CuI (4-6 mol%).

  • Add a suitable anhydrous solvent such as THF or DMF.

  • Add a base, typically a liquid amine like triethylamine (Et₃N) or diisopropylamine (DIPA), which can also serve as a co-solvent (e.g., THF/Et₃N 2:1).

  • Add the terminal alkyne (1.1-1.3 equiv) dropwise to the mixture.

  • Stir the reaction at room temperature to 50 °C for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Answer/Solution for C3-Selective Sonogashira Coupling:

Achieving C3 selectivity may require deviating from standard conditions. Using a smaller ligand and a more polar solvent might favor reaction at the more electron-deficient C3 position.

Experimental Protocol 3: Attempting C3-Selective Sonogashira Coupling

  • Follow the general procedure in Protocol 2, but replace Pd(PPh₃)₂Cl₂ with a ligand-free palladium source like Pd(OAc)₂ (3 mol%) and a smaller phosphine ligand like P(Cy)₃ (6 mol%).

  • Use a more polar aprotic solvent like DMF.

  • Carefully control the temperature, starting at room temperature and gradually increasing if no reaction is observed.

  • Note: This is an exploratory protocol. A screen of different palladium sources, ligands, and solvents may be necessary to find optimal conditions for C3 selectivity.

Guide 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice of ligand is critical for success and can influence regioselectivity.

Catalytic_Cycle

Answer/Solution for C5-Selective Buchwald-Hartwig Amination:

As with other couplings, the C5 position is the likely site of initial reaction due to sterics. Using a bulky, electron-rich biarylphosphine ligand is a standard and effective approach.

Experimental Protocol 4: C5-Selective Buchwald-Hartwig Amination

  • To a dry reaction vial under an inert atmosphere, add this compound (1.0 equiv), the desired amine (1.2 equiv), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 equiv).

  • Add the palladium precatalyst (e.g., RuPhos Pd G3, 2-4 mol%).

  • Add an anhydrous aprotic solvent such as toluene or 1,4-dioxane.

  • Seal the vial and heat the reaction mixture to 90-110 °C for 8-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting for Buchwald-Hartwig Amination

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion Catalyst/ligand combination is not active enough; Base is not strong enough.Screen different generations of Buchwald ligands (e.g., BrettPhos, AdBippyPhos). Switch to a stronger base like LiHMDS if using NaOtBu.
Reaction with C3 position Ligand is too small.Ensure a sufficiently bulky ligand is used to disfavor reaction at the hindered C3 site.
Decomposition of starting material Reaction temperature is too high.Lower the reaction temperature and extend the reaction time.
Aldehyde-related side products The amine or base is reacting with the aldehyde.Consider protecting the aldehyde as an acetal prior to the amination reaction.

References

  • Buchwald-Hartwig Amination. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Handy, S. T., & Zhang, Y. (2006). A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics.
  • Legault, C. Y., Garcia, Y., Merlic, C. A., & Houk, K. N. (2007). Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. Journal of the American Chemical Society, 129(42), 12664-12665.
  • Fairlamb, I. J. S., et al. (2018). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation.
  • Widen, J. C., et al. (2018). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
  • Novartis AG. (2014). Compounds and compositions for inhibiting the activity of ABL1, ABL2 and BCR-ABL1. U.S. Patent No. 8,829,195 B2. U.S.
  • Weng, W., et al. (2012). Process for preparing pyrazole compounds and intermediates thereof. U.S.

Sources

Solubility issues of 3,5-Dibromo-2-fluoropyridine-4-carbaldehyde in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization Guide Subject: Troubleshooting 3,5-Dibromo-2-fluoropyridine-4-carbaldehyde in DMSO Case ID: SOL-PYR-4CARB-001

Executive Summary

You are encountering solubility difficulties with This compound in Dimethyl Sulfoxide (DMSO). While this compound is theoretically soluble in polar aprotic solvents, its specific structural features—two bulky lipophilic bromine atoms combined with a reactive aldehyde handle—create a narrow window for successful dissolution.

Most reported "insolubility" issues with this class of halogenated pyridines are actually false negatives caused by three specific artifacts:

  • Thermal Hysteresis: DMSO’s high freezing point (18.5°C) mimicking precipitation.[1]

  • The "Water Trap": Hygroscopic uptake causing an "antisolvent" crash-out.[1]

  • Lattice Energy Kinetics: High crystallinity requiring energy input to break the lattice.[1]

Part 1: The Physicochemical Root Causes

To solve the issue, we must understand the antagonist.

FeatureImpact on SolubilityTechnical Insight
3,5-Dibromo Motifs Increases Lattice Energy The heavy bromine atoms increase the crystal packing density and lipophilicity (LogP > 2.5).[1] This requires significant energy (heat/sonication) to disrupt the solid state and allow solvent intercalation.
Aldehyde Group (-CHO) Chemical Instability Risk Aldehydes are electrophilic.[1] In "wet" DMSO, they can form gem-diols (hydrates) . These hydrates often have different solubility profiles than the parent aldehyde, leading to cloudiness.
DMSO Solvent Thermodynamic Trap DMSO freezes at 18.5°C (65°F) .[2] If your lab is air-conditioned or the sample was stored in a fridge/freezer, the "precipitate" you see is likely just frozen solvent, not the compound.

Part 2: The "Anhydrous Warm-Up" Protocol

WARNING: Do not heat above 50°C. Halogenated pyridine carbaldehydes are thermally sensitive and can undergo degradation or polymerization at high temperatures.[1]

Reagents Required:
  • Compound: this compound.[1]

  • Solvent: Anhydrous DMSO (≥99.9%, water content <0.05%). Do not use DMSO that has been sitting open on a shelf.

Step-by-Step Methodology:
  • The Pre-Warm (Critical Step):

    • Before adding the solid, warm the pure anhydrous DMSO to 30–35°C in a water bath.

    • Scientific Rationale: This prevents the solvent from freezing upon contact with the cold solid and lowers viscosity to improve mass transfer.[1]

  • Incremental Addition:

    • Weigh the required mass of the pyridine aldehyde.[1]

    • Add the solid to the warm DMSO.[1] Do not add DMSO to the solid.[1]

    • Target Concentration: Start with 10–20 mg/mL .[1] If you need higher concentrations (e.g., 100 mM), validate solubility at lower concentrations first.

  • Acoustic Cavitation (Sonication):

    • Place the sealed vial in an ultrasonic bath at 30–40°C for 10–15 minutes.

    • Mechanism:[1][3][4] Sonication creates micro-bubbles that implode (cavitation), generating localized high energy that breaks the crystal lattice of the dibromo-species without overheating the bulk solution.

  • Visual Validation (The Tyndall Test):

    • Hold the vial against a black background and shine a laser or bright light through it.[1]

    • Pass: The beam passes through clearly (True Solution).

    • Fail: You see a visible beam path or scattering (Colloidal suspension/undissolved micro-crystals).

Part 3: Troubleshooting Logic Flow

Use this decision tree to diagnose the specific failure mode in your experiment.

SolubilityTroubleshooting Start User Observes 'Insolubility' VisualCheck Visual Inspection (at 25°C) Start->VisualCheck SolidBlock Solid Mass / Gel VisualCheck->SolidBlock Looks like ice Cloudy Cloudy / White Precipitate VisualCheck->Cloudy Milky suspension Crystals Distinct Crystals at Bottom VisualCheck->Crystals Sediment ActionWarm Warm to 35°C SolidBlock->ActionWarm ActionWaterCheck Check DMSO Age/Source Cloudy->ActionWaterCheck ActionSonicate Sonicate (40°C, 15 min) Crystals->ActionSonicate ResultClear Solution Clears (Issue: Frozen DMSO) ActionWarm->ResultClear ResultPersist Cloudiness Persists (Issue: Water Contamination) ActionWaterCheck->ResultPersist DMSO was old/wet ResultDissolve Dissolves (Issue: Lattice Energy) ActionSonicate->ResultDissolve

Figure 1: Diagnostic logic for distinguishing between physical state issues (freezing), chemical incompatibility (water), and kinetic barriers.

Part 4: Frequently Asked Questions (FAQs)

Q1: My solution turned yellow/orange after dissolving. Is it degraded?

  • Answer: Not necessarily. Halogenated pyridine carbaldehydes are often light yellow solids.[1] A clear yellow solution is normal.[1] However, if it turns dark orange or brown , this indicates oxidation (likely to the carboxylic acid) or polymerization.

    • Fix: Store the solution under nitrogen/argon and protect from light.[1]

Q2: Can I store the DMSO stock solution in the fridge (-20°C)?

  • Answer: Yes, but expect it to freeze . DMSO freezes at +18.5°C. When you retrieve it, it will look like a solid block.

    • Critical Protocol: You MUST thaw it completely at room temperature or 30°C and vortex it before use.[1] If you pipette from a partially frozen solution, you will withdraw pure DMSO liquid and leave the concentrated compound in the ice, altering your concentration.

Q3: Why did it precipitate when I added the DMSO stock to my cell culture media?

  • Answer: This is the "Crash-Out" effect.[1][3] Your compound is lipophilic (hydrophobic). When you dilute the DMSO stock into aqueous media (water), the solvent power drops instantly.

    • Fix: Add the DMSO stock slowly while vortexing the media.[1] Ensure the final DMSO concentration is <0.5% (or as tolerated by cells), but be aware that this compound has low aqueous solubility.[1] You may need a carrier like Pluronic F-127 or cyclodextrin for aqueous applications.[1]

Q4: I don't have anhydrous DMSO. Can I dry my current bottle?

  • Answer: For sensitive chemistry, buy a new bottle. For general solubility, you can add 3Å or 4Å Molecular Sieves (activated) to your DMSO bottle and let it sit for 24 hours. This will strip the water that causes cloudiness.[1]

References

  • Gaylord Chemical Company. (2025).[1] Dimethyl Sulfoxide (DMSO) Solubility Data & Physical Properties. Retrieved from

    • Supports: Freezing point data (18.5°C) and hygroscopic nature of DMSO.[2]

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for 3,5-Dibromo-4-pyridinecarboxaldehyde. Retrieved from

    • Supports: Structural data and lipophilicity (LogP)
  • BenchChem. (2025).[1][3] Impact of hygroscopic DMSO on solubility of lipophilic compounds. Retrieved from

    • Supports: The mechanism of water acting as an antisolvent in DMSO stocks.[1][3]

  • Ziath. (2025).[1] The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from

    • Supports: Data on freezing point depression and solubility loss due to water absorption.[1][5]

Sources

Minimizing defluorination side reactions in pyridine aldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluoropyridine Synthesis Ticket ID: #FP-ALD-001 Subject: Minimizing Defluorination During Pyridine Aldehyde Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Overview: The "Fluorine Retention" Paradox

Synthesizing fluorinated pyridine aldehydes is a high-stakes balancing act. The very property that makes fluoropyridines valuable in medicinal chemistry—the profound electron-deficiency of the ring—makes them hyper-reactive to the reagents used to install the aldehyde group.

If you are observing loss of fluorine (defluorination) or scrambling of substitution patterns , your reaction is likely suffering from one of two catastrophic failure modes: Nucleophilic Aromatic Substitution (


)  or Pyridyne Formation .

This guide provides the diagnostic logic and validated protocols to bypass these pathways.

Part 1: Diagnostic & Mechanism (Root Cause Analysis)

Before changing reagents, you must identify how the fluorine is leaving.

FAQ: Why is my fluorine disappearing?

Scenario A: The Nucleophilic Attack (


) 
  • Symptom: You used

    
    -BuLi or a Grignard reagent.[1] You see the alkyl group of the base attached to the ring where the fluorine used to be.
    
  • Cause: The pyridine ring is an electron sink.[2] Strong bases act as nucleophiles, attacking the carbon bearing the fluorine (the ipso position). The fluorine leaves as LiF/MgF

    
    .
    

Scenario B: The Pyridyne Elimination

  • Symptom: You see a mixture of regioisomers or "scrambled" products.

  • Cause: If you metalate ortho to a fluorine, the resulting anion is unstable. It eliminates LiF to form a Pyridyne (a triple-bond equivalent in the ring). This highly reactive intermediate is then attacked non-selectively.

DefluorinationPathways Start Fluoropyridine Substrate Base Strong Base (n-BuLi) Start->Base Path1 Pathway A: Direct Nucleophilic Attack (SNAr) Base->Path1 Nucleophilic Attack Path2 Pathway B: Ortho-Lithiation Base->Path2 Deprotonation Inter1 Meisenheimer Complex Path1->Inter1 Inter2 Pyridyne Intermediate Path2->Inter2 Elimination (-LiF) Goal Desired Li-Species Path2->Goal Cryogenic Control Only (-78°C) Result1 Defluorinated Alkyl-Pyridine Inter1->Result1 -LiF Result2 Regioisomer Scramble Inter2->Result2

Figure 1: Mechanistic failure modes. Pathway A and B represent the most common causes of yield loss when using standard organolithium reagents.

Part 2: The Solution – Turbo-Grignard Exchange

The industry standard for solving this problem is Knochel’s Turbo-Grignard (


).

Why it works:

  • Non-Nucleophilic: Isopropylmagnesium chloride is bulky and less nucleophilic than

    
    -BuLi, shutting down the 
    
    
    
    pathway.
  • Complexation: The LiCl additive breaks up magnesium aggregates, increasing the rate of Halogen-Magnesium exchange so it can occur at lower temperatures (preventing pyridyne formation) but with higher stability than Li-species.

Protocol: Halogen-Magnesium Exchange Formylation

Use this route if you have a Brominated or Iodinated Fluoropyridine precursor.

Reagents:

  • Substrate: Bromo-fluoropyridine (1.0 equiv)

  • Reagent:

    
     (1.1 equiv) [Commercial "Turbo-Grignard"]
    
  • Electrophile: DMF or

    
    -Formylpiperidine (1.2 equiv)
    
  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Preparation: Flame-dry a 3-neck flask under Argon. Add substrate and THF (0.5 M concentration).

  • Cooling: Cool to -15°C to -20°C . (Note: Unlike

    
    -BuLi which requires -78°C, Turbo-Grignard works best at moderate sub-zero temps).
    
  • Exchange: Add

    
     dropwise. Stir for 30–60 mins.
    
    • Validation: Pull a 0.1 mL aliquot, quench with

      
      , and check NMR. You should see >95% deuterium incorporation at the halogen site.
      
  • Formylation: Add DMF (or

    
    -formylpiperidine) dropwise.
    
  • The Critical Warm-up: Allow to warm to 0°C over 1 hour.

  • Quench: Quench with saturated aqueous

    
      or a Citric Acid/Phosphate buffer (pH 5-6) .
    
    • Warning: Do NOT use strong acid (HCl).[3] Fluoropyridine aldehydes are prone to hydration or polymerization in acidic media.

Part 3: The Alternative – Cryogenic Reduction (DIBAL-H)

If lithiation is impossible (e.g., no halogen handle), you must synthesize the aldehyde by reducing a nitrile or ester precursor.

Risk: Over-reduction to the alcohol (which then requires oxidation, adding a step).

Protocol: Controlled Nitrile Reduction

Use this route if you have a Cyano-fluoropyridine.

Reagents:

  • Substrate: Cyano-fluoropyridine (1.0 equiv)

  • Reagent: DIBAL-H (1.1 equiv, 1.0 M in Toluene)

  • Solvent: DCM or Toluene (DCM is often better for solubility)

Step-by-Step Workflow:

  • Cryogenic Setup: Cool substrate in DCM to -78°C . This is non-negotiable.

  • Addition: Add DIBAL-H down the side of the flask over 30 mins. Keep internal temp < -70°C.

  • Stabilization: Stir at -78°C for 2 hours. The intermediate is a stable aluminum-imine complex.

  • The "Fieser" Quench (Modified):

    • Add Methanol (2 equiv) at -78°C to destroy excess hydride.

    • Add saturated Rochelle’s Salt (Potassium Sodium Tartrate) solution.

    • Warm to Room Temp and stir vigorously for 2 hours until the emulsion breaks and layers are clear.

Part 4: Comparison of Methodologies

Featuren-BuLi Lithiation Turbo-Grignard (

)
DIBAL-H Reduction
Primary Risk High (

& Pyridyne)
Low (Stable Intermediate)Moderate (Over-reduction)
Temperature -78°C (Strict)-20°C to 0°C (Flexible)-78°C (Strict)
Precursor Bromo/Iodo-pyridineBromo/Iodo-pyridineCyano/Ester-pyridine
Scalability Poor (Exotherms dangerous)ExcellentGood
Defluorination CommonRareVery Rare

Part 5: Decision Matrix (Troubleshooting)

Use this logic flow to determine your next experiment.

DecisionMatrix Start Start: Need Fluoropyridine Aldehyde Check1 Do you have a Halogen (Br/I) precursor? Start->Check1 YesHalogen Yes Check1->YesHalogen NoHalogen No Check1->NoHalogen Method1 Use Turbo-Grignard (iPrMgCl·LiCl) at -20°C YesHalogen->Method1 Check2 Do you have a Nitrile/Ester? NoHalogen->Check2 Method2 Use DIBAL-H Reduction at -78°C Check2->Method2 Yes Method3 Consider Radical C-H Functionalization (Minisci-type) Check2->Method3 No

Figure 2: Experimental decision tree for selecting the optimal synthesis route based on available precursors.

References

  • Turbo-Grignard Discovery & Mechanism

    • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition.

  • Minimizing Side Reactions in Pyridines

    • Schlosser, M. (2005). The 2×3 Isomers of Fluoropyridinecarboxaldehyde: Synthesis and Stability. European Journal of Organic Chemistry.
  • DIBAL-H Reduction Protocols

    • BenchChem Application Notes.[2] (2025).[2][4][5] Protocols for Low-Temperature Reduction of Nitriles to Aldehydes.

    • 5[1][2][6][7][8][9][10][11][12][13]

  • Nucleophilic Arom

    
    ) Data: 
    
    • BenchChem Technical Support.[2][5][14] (2025).[2][4][5] Nucleophilic Aromatic Substitution (

      
      ) Reactions on Fluoropyridines.
      
    • 2[1][2][6][4][7][8][9][10][11][12][13]

Sources

Optimization of reaction temperature for 3,5-Dibromo-2-fluoropyridine-4-carbaldehyde functionalization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for the complex functionalization of 3,5-Dibromo-2-fluoropyridine-4-carbaldehyde . This scaffold presents a "high-density" functionalization challenge where kinetic vs. thermodynamic control is dictated almost entirely by temperature and protection group strategy.

Ticket ID: PYR-FUNC-4CHO Status: Active Subject: Temperature Optimization & Reactivity Control

The Reactivity Landscape (Root Cause Analysis)

This molecule is a "loaded spring." It contains three distinct reactive centers that interfere with one another.[1] Your temperature choice determines which "fuse" you light.

  • C2-Fluorine (

    
    ):  Highly activated by the ring nitrogen and the para-aldehyde (EWG). Reacts at low to mild temperatures (-10°C to 25°C) .
    
  • C4-Aldehyde (Electrophile): Prone to nucleophilic attack (1,2-addition) and base-mediated disproportionation (Cannizzaro-type). Unstable > 60°C in basic media.

  • C3/C5-Bromines (Cross-Coupling/Lithiation):

    • Lithiation: Requires -78°C and mandatory aldehyde protection .

    • Pd-Coupling: Requires 40°C - 80°C . Steric differentiation between C3 and C5 is subtle.

Visualizing the Conflict (Reactivity Map)

ReactivityMap cluster_molecule Scaffold: this compound C2 C2-Fluoro (SNAr Entry Point) Temp: -10°C to 25°C Decision Primary Objective? C4 C4-Aldehyde (The Instability Core) Risk: Polymerization/Attack C35 C3/C5-Bromo (Coupling/Exchange) Temp: -78°C (Li) or 60°C (Pd) Path_SNAr Displace Fluorine Decision->Path_SNAr High Selectivity Path_Li Lithiation (C3/C5) Decision->Path_Li High Risk Path_Pd Suzuki/Sonogashira Decision->Path_Pd Steric Control Path_SNAr->C2 Direct Route Path_Li->C4 MUST PROTECT FIRST Path_Pd->C35 Ligand Selection

Caption: Reactivity heatmap showing the thermal and chemical conflicts between the three functional sites.

Protocol Module: Nucleophilic Aromatic Substitution ( )

Target: Replacement of C2-F with amines, thiols, or alkoxides. Critical Temperature Window: -10°C to 25°C.

The Issue

Users often overheat this reaction (reflux), leading to degradation of the aldehyde or "double hits" (displacing a Bromine). The C4-aldehyde makes the C2-fluorine hyper-reactive .

Optimized Workflow
  • Solvent: THF or DMF (Anhydrous).

  • Base: DIPEA (Hunig's base) or

    
    . Avoid strong alkoxides (
    
    
    
    ) which will attack the aldehyde.
  • Temperature Ramp:

    • Start at -10°C (ice/salt bath).

    • Add nucleophile slowly.

    • Allow to warm to 0°C . Monitor by TLC/LCMS.[2]

    • Only warm to Room Temperature (25°C) if conversion is <50% after 2 hours.

Troubleshooting Table:

Symptom Diagnosis Solution

| Black tar formation | Polymerization of aldehyde. | Lower temp to -20°C; exclude light; ensure inert atmosphere (


). |
| Loss of aldehyde peak (NMR)  | Nucleophile attacked C=O (imine/hemiacetal). | Use non-nucleophilic base; if using amine, check for imine formation (reversible with acid workup). |
| Regio-scrambling  | Attack at C3/C5-Br. | Reaction is too hot (>40°C). The F is the best leaving group; keep it cold to maintain selectivity. |

Protocol Module: Metal-Halogen Exchange (Lithiation)

Target: Selective functionalization of C3 or C5 Bromines. Critical Temperature: -78°C (Strict).[3] Mandatory Pre-requisite: Protection of C4-Aldehyde.

The "Halogen Dance" Warning

You cannot treat the free aldehyde with


. It will undergo nucleophilic addition immediately. Furthermore, 3,5-dibromopyridines are notorious for the Halogen Dance (HD)  mechanism, where the lithiated species isomerizes to a more thermodynamically stable position (often C4, if blocked, or C2/C6).
Step-by-Step Guide
  • Step 1: Protection (The Shield).

    • Convert C4-CHO to an acetal (e.g., using ethylene glycol, TsOH, toluene reflux, Dean-Stark).

    • Validation: Ensure disappearance of CHO proton (~10 ppm) in NMR.

  • Step 2: Cryogenic Exchange.

    • Cool acetal-protected substrate in THF to -78°C .

    • Add

      
       (1.05 eq) slowly down the side of the flask.
      
    • Timing: Stir for exactly 15-30 minutes .

    • Warning: Waiting >1 hour increases the risk of Halogen Dance (migration of Li to C6 or scrambling Br).

  • Step 3: The Trap.

    • Add electrophile (e.g.,

      
      , DMF, 
      
      
      
      ) at -78°C .[3]
    • Warm to RT only after quenching.

Protocol Module: Palladium-Catalyzed Coupling (Suzuki)

Target: Carbon-Carbon bond formation at C3 or C5. Critical Temperature: 60°C - 80°C.

Regioselectivity Challenge (C3 vs. C5)
  • C3: Flanked by C2-F and C4-CHO. (Sterically "Sandwiched").

  • C5: Flanked by C6-H and C4-CHO. (Less hindered).

Hypothesis: Under kinetic control, oxidative addition is favored at the C5-position due to lower steric hindrance, despite the electronic similarity.

Recommended Conditions (Screening)

Do not start with reflux. Use a "Activation Ramp."

  • Catalyst:

    
     or 
    
    
    
    (Standard). For difficult cases:
    
    
    + XPhos.
  • Base:

    
     (mild) or 
    
    
    
    . Avoid hydroxides (Cannizzaro risk).
  • Solvent: Dioxane/Water (9:1).

  • Temperature Protocol:

    • 50°C: Check conversion after 4 hours. (Likely mono-coupling at C5).

    • 80°C: Required for bis-coupling (C3 and C5).

Regioselectivity Decision Tree

CouplingLogic Start Suzuki Coupling 3,5-Dibromo-2-F-4-CHO Temp_Low Temp: 40-50°C (Kinetic Control) Start->Temp_Low Temp_High Temp: >80°C (Thermodynamic/Forcing) Start->Temp_High Result_C5 Major Product: C5-Coupling (Less Steric Hindrance) Temp_Low->Result_C5 Favored Result_Bis Major Product: Bis-Coupling (C3 & C5) Temp_High->Result_Bis

Caption: Temperature-dependent regioselectivity model for Pd-catalyzed cross-coupling.

References & Authority

  • Nucleophilic Aromatic Substitution (

    
    ) on Fluoropyridines: 
    
    • Mechanism & Conditions:[1][4][5][6][7] The 2-fluoro position is significantly more reactive than 2-chloro or 2-bromo analogs due to the high electronegativity of fluorine stabilizing the Meisenheimer complex.

    • Source:

  • Halogen Dance Mechanism:

    • Risk Factor:[3][6][8][9] 3,5-dibromo systems are prone to base-catalyzed halogen migration (Halogen Dance) upon treatment with lithiating agents.

    • Source:

  • Regioselective Metalation (Magnesium/Lithium):

    • Protocol: Selective exchange in polyhalogenated pyridines can be controlled by temperature and the nature of the metallating agent (

      
       vs 
      
      
      
      ).
    • Source: (General reference for Knochel's Turbo-Grignard methodology).

  • Suzuki Coupling Selectivity:

    • Trends: In 2,4- and 3,5-dihalopyridines, steric environment and electronic activation (ortho-effects) dictate site selectivity.

    • Source: [Almond-Thynne, J., et al. "Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides."[10] Chem. Sci., 2017]([Link])

Sources

Troubleshooting low conversion rates in Buchwald-Hartwig amination of dibromopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Topic: Troubleshooting Low Conversion & Regioselectivity Issues Audience: Senior Chemists, Process Development, Medicinal Chemistry

Executive Summary

Dibromopyridines represent a distinct class of "difficult" substrates in Palladium-catalyzed cross-coupling.[1] Unlike simple aryl halides, they present three concurrent challenges:

  • Catalyst Poisoning: The pyridine nitrogen (

    
     hybridized) is a strong 
    
    
    
    -donor, capable of displacing phosphine ligands and forming inactive off-cycle Palladium complexes.
  • Regioselectivity: With two available bromine sites, controlling mono- vs. bis-amination requires precise manipulation of electronic and steric parameters.

  • Competitive Dehalogenation: The electron-deficient nature of the pyridine ring makes the C-Br bond prone to hydrodehalogenation, particularly when using strong bases in alcoholic solvents.

This guide provides a root-cause analysis and actionable solutions to restore conversion and selectivity.

Part 1: Diagnostic Workflow

Before altering variables randomly, use this logic flow to identify the bottleneck.

TroubleshootingFlow Start Issue: Low Conversion (<20%) ColorCheck Check Reaction Color Start->ColorCheck Black Black Precipitate (Pd Black) ColorCheck->Black Precipitation OrangeRed Clear Orange/Red (No reaction) ColorCheck->OrangeRed Solution Stable LigandIssue Ligand Dissociation/Oxidation Action: Switch to G3/G4 Precatalyst Black->LigandIssue Poisoning Catalyst Poisoning (Pyridine N-binding) Action: Increase Temp or Change Ligand OrangeRed->Poisoning RegioIssue Issue: Poor Selectivity (Mix of Products) PosCheck Target Position? RegioIssue->PosCheck C2 Targeting C2/C6 PosCheck->C2 C3 Targeting C3/C5 PosCheck->C3 ElectronicControl Fast OA at C2 Use Stoichiometric Amine (1.0 equiv) C2->ElectronicControl StericControl Slow OA at C3 Use Bulky Ligand (tBuBrettPhos) to block C2 C3->StericControl

Figure 1: Diagnostic decision tree for isolating failure modes in pyridine cross-coupling.

Part 2: The "Engine" – Catalyst & Ligand Selection[2]

Q: I am using Pd(OAc)₂ and XPhos, but the reaction stalls at 15% conversion. Why?

A: You are likely experiencing induction failure or catalyst sequestration . When using Pd(OAc)₂ (a Pd(II) source), it must be reduced to Pd(0) in situ by the amine or phosphine. Pyridines inhibit this reduction by coordinating to the Pd(II) center, stabilizing it and preventing the formation of the active


 species.

The Solution: Switch to G3/G4 Precatalysts Move away from in situ generation.[2] Use Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G4).[3]

  • Mechanism: These precatalysts contain the ligand pre-bound and a sacrificial carbazole unit. Upon exposure to base, they release the active

    
     species quantitatively, bypassing the reduction step and the pyridine inhibition trap [1].
    
  • Benefit: Eliminates the induction period and ensures 100% of your palladium enters the catalytic cycle immediately.

Ligand Recommendations for Dibromopyridines:

LigandBest Use CaseWhy?
XPhos General Purpose (C2/C4)Excellent stability; bulky enough to prevent

formation but allows OA at hindered C2 sites.
RuPhos Secondary AminesPrevents

-hydride elimination; high turnover for secondary amines.
BrettPhos Primary AminesHighly selective for mono-arylation; prevents double-arylation of the amine.
Pd-PEPPSI-IPr "The Hammer"If phosphines fail, this NHC carbene catalyst is extremely robust against pyridine poisoning due to the strong

-donating carbene [2].
Part 3: Regioselectivity – Handling the "Di" in Dibromo

Q: I have 2,6-dibromopyridine. Which bromine reacts first?

A: The reaction is electronically driven. Oxidative Addition (OA) is faster at the most electron-deficient carbon.

  • Order of Reactivity: C2/C6 > C4 > C3/C5.

  • Reasoning: The inductive withdrawal of the nitrogen atom makes C2 highly electrophilic. The barrier to oxidative addition at C2 is significantly lower than at C3 [3].

Troubleshooting Regioselectivity:

  • Scenario A: You want the C2-amine (Major Product).

    • Protocol: Run at lower temperature (40–60°C). The electronic difference is sufficient to favor C2 exclusively. Use exactly 1.0–1.1 equivalents of amine to prevent bis-amination.

    • Risk: The product (2-aminopyridine) is a bidentate ligand (pyridyl N + amine N) and can poison the catalyst. If conversion stops after 50%, add 10-20 mol% more catalyst or switch to a non-coordinating base (

      
      ).
      
  • Scenario B: You want the C3-amine (Minor Product).

    • Protocol: This is difficult. You must block the C2 position sterically. Use an extremely bulky ligand (e.g., tBuXPhos or tBuBrettPhos ) that makes the crowded C2 position inaccessible, forcing the Pd to react at the less hindered (though less reactive) C3 site. Alternatively, use a starting material with a chloride at C2 and bromide at C3 (Br reacts > Cl).

Part 4: Base & Solvent Effects[2]

Q: I see the starting material disappearing, but I'm getting the de-brominated pyridine (H-substitution) instead of the amine product.

A: This is Hydrodehalogenation , a common side reaction with electron-deficient heterocycles.

  • Cause: This often happens when using primary amines or alcoholic solvents/cosolvents. The

    
    -hydride elimination from the amido-palladium complex competes with reductive elimination.[4]
    
  • Fix 1 (Base): Switch from strong alkoxide bases (

    
    ) to weaker carbonate/phosphate bases (
    
    
    
    or
    
    
    ). Strong bases promote side reactions on the electron-poor pyridine ring.
  • Fix 2 (Solvent): Ensure your solvent is anhydrous. Switch from THF (which can donate hydrides) to Toluene or 1,4-Dioxane . Avoid secondary alcohols (like IPA) as cosolvents.

Part 5: Mechanistic Visualization

Understanding the "Off-Cycle" trap is critical for dibromopyridines.

Mechanism PreCat Pd-G4 Precatalyst ActivePd L-Pd(0) (Active Species) PreCat->ActivePd Base Activation OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) ActivePd->OxAdd Ar-Br PyridineTrap Pyridine-Bound Resting State (L-Pd-N_pyr) INACTIVE ActivePd->PyridineTrap Substrate Inhibition AmineBind Amine Binding (L-Pd(II)-Ar-NHR) OxAdd->AmineBind HNR2 + Base RedElim Reductive Elimination (Product Release) AmineBind->RedElim RedElim->ActivePd PyridineTrap->ActivePd Heat / Bulky Ligand

Figure 2: Catalytic cycle showing the competitive inhibition (poisoning) by the pyridine substrate.

Part 6: Master Protocol (High-Success Starting Point)

For the mono-amination of 2,6-dibromopyridine:

  • Catalyst: XPhos Pd G4 (1.0 – 2.0 mol%).

    • Note: If G4 is unavailable, use

      
       (1 mol%) + XPhos (2.5 mol%) and premix in solvent at 60°C for 5 mins before adding substrate.
      
  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration).

  • Base:

    
      (2.0 equiv) or 
    
    
    
    (1.2 equiv).
    • Use Carbonate if the substrate has esters/nitriles or if dehalogenation is observed.

    • Use Alkoxide for unactivated amines or if reaction is too slow.

  • Temperature: Start at 80°C .

    • If no conversion after 2h, increase to 100°C.

    • Why? Higher temperature helps break the Pd-Pyridine coordination (entropy favors dissociation).

Experimental Setup:

"Charge a vial with XPhos Pd G4 (1.5 mol%), 2,6-dibromopyridine (1.0 equiv), and


 (2.0 equiv). Evacuate and backfill with Argon (3x). Add 1,4-Dioxane (sparged with Ar) followed by the amine (1.1 equiv). Seal and heat to 80°C for 4-12 hours."
References
  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166.

  • Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Kantchev, E. A. B., O'Brien, C. J., & Valente, C. (2006). A User-Friendly, All-Purpose Pd–NHC (PEPPSI) Precatalyst for the Negishi Reaction. Chemistry – A European Journal, 12(18), 4749–4755.

  • Lutz, M. R., & Zultanski, S. L. (2017). Regioselectivity in the Palladium-Catalyzed Amination of Dihalopyridines. Organic Letters, 19(23), 6332–6335.

Sources

Handling moisture sensitivity of 3,5-Dibromo-2-fluoropyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1094668-36-2 (Analogous Reference) | Molecular Formula: C₆H₂Br₂FNO

Executive Summary: The "Activated" Instability

From the Desk of the Senior Application Scientist:

You are likely experiencing degradation not because of poor technique, but because this molecule is "spring-loaded" for decomposition.

3,5-Dibromo-2-fluoropyridine-4-carbaldehyde is not just a standard pyridine; it is a highly activated electrophile . The combination of the electron-withdrawing aldehyde (-CHO) at the para position and two bromine atoms at the meta positions creates a profound electron deficiency at the C2 position .

Consequently, the C2-Fluorine bond is exceptionally labile. It does not require strong nucleophiles to break; atmospheric moisture is sufficient to drive hydrolysis , converting your valuable starting material into the thermodynamically stable (and useless) pyridone species.

The Degradation Mechanism (Why it Fails)

Understanding the failure mode is the first step to prevention. The primary degradation pathway is Nucleophilic Aromatic Substitution (


) .
Visualizing the Pathway

The following diagram illustrates how trace water destroys the molecule.

DegradationPathway cluster_0 Critical Failure Point Start Intact Molecule (3,5-Dibromo-2-fluoro...) Complex Meisenheimer Intermediate Start->Complex Resonance Stabilization Water Trace H₂O (Atmosphere/Solvent) Water->Start Nucleophilic Attack at C2 Position End Degraded Product (2-Pyridone Species) Complex->End Elimination of F⁻ HF HF Byproduct Complex->HF

Figure 1: The hydrolytic defluorination pathway. The electron-poor ring facilitates water attack at C2, leading to irreversible pyridone formation.

Handling & Storage Protocols

To maintain integrity (>98% purity), you must treat this compound as a moisture-intolerant intermediate .

A. Storage Requirements
ParameterSpecificationScientific Rationale
Temperature -20°C Kinetic suppression of the

hydrolysis rate.
Atmosphere Argon or Nitrogen Displaces atmospheric humidity. Argon is preferred (heavier than air).
Container Amber Glass + Parafilm Prevents photo-oxidation of the aldehyde (-CHO) to carboxylic acid.
Desiccant Active Drierite/Sieves Secondary defense against moisture ingress in the secondary container.
B. Solvent Compatibility Guide

Rule of Thumb: If your solvent contains >50 ppm water, degradation will occur within hours.

  • ✅ Recommended: Anhydrous Dichloromethane (DCM), Toluene, THF (inhibitor-free).

  • ⚠️ Use with Caution: DMF, DMSO. Why? These are hygroscopic. "Dry" DMF from a bottle often contains enough water to hydrolyze this sensitive fluoride. Always use molecular sieves (3Å or 4Å) for 24h before use.

  • ❌ Prohibited: Alcohols (MeOH, EtOH), Water, Aqueous Bases. These act as nucleophiles, instantly displacing the Fluorine.

Troubleshooting & FAQs

Q1: My yellow solid turned white/pale after leaving it on the bench. Is it still good?

  • Diagnosis: Likely Hydrolysis .

  • The Science: The starting material (highly conjugated aldehyde) is typically yellow/tan. The hydrolyzed product (pyridone) often precipitates as a white or off-white solid due to strong hydrogen bonding (dimerization) and loss of the specific conjugation pathway.

  • Action: Run a TLC (20% EtOAc/Hexane). The pyridone is significantly more polar (lower

    
    ) than the fluoropyridine.
    

Q2: I see a new peak in the Proton NMR around 10-12 ppm, but it’s not the aldehyde.

  • Diagnosis: Pyridone NH or Carboxylic Acid .

  • The Science:

    • Aldehyde (-CHO): Typically ~10.0–10.2 ppm (singlet).

    • Pyridone (-NH): Broad singlet, often 11.0–13.0 ppm (exchangeable with

      
      ).
      
    • Carboxylic Acid (-COOH): Broad singlet, >12.0 ppm (result of aldehyde oxidation).

  • Action: Add a drop of

    
     to the NMR tube. If the peak disappears, it is an OH/NH (degradation product). If the aldehyde peak (10.0 ppm) remains, your core structure is intact.
    

Q3: Can I use aqueous workup (extraction) for this reaction?

  • Diagnosis: High Risk .

  • The Science: While the molecule is lipophilic, contact with basic water (e.g., sat.

    
    ) accelerates the substitution of Fluorine.
    
  • Protocol:

    • Quench reactions with cold, dilute acid (e.g., 0.1M HCl) or neutral buffers if necessary.

    • Perform a rapid extraction with DCM.

    • Dry immediately over

      
       (not 
      
      
      
      , which is slower) and concentrate at low temperature (<30°C).
Experimental Workflow: Safe Handling

Follow this decision tree to ensure sample integrity before committing to a reaction.

HandlingWorkflow Receive Receive Shipment VisualCheck Visual Inspection: Yellow/Tan Solid? Receive->VisualCheck NMR QC: 1H-NMR (CDCl₃) Check CHO integral VisualCheck->NMR Yes Reject Purify or Discard (Recrystallize from dry Hexane) VisualCheck->Reject No (White/Pale) Dry Dry Solvent Prep (Sieves/Distillation) NMR->Dry Purity >95% NMR->Reject Extra Peaks Proceed Proceed to Reaction (Inert Atm Only) Dry->Proceed

Figure 2: QC and Handling Decision Tree. Mandatory checkpoints are highlighted in yellow.

References
  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th Ed.; Wiley: New York, 1992.
  • BenchChem. Application Notes: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Link (General protocols for 2-fluoropyridine reactivity).

  • National Institutes of Health (NIH). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Link (Demonstrates the lability of 2-fluoropyridines in the presence of nucleophiles).

  • Sigma-Aldrich. Product Specification: 2-Fluoropyridine-4-carboxaldehyde. Link (Safety and storage data for the non-brominated analog, establishing baseline moisture sensitivity).

Technical Support Center: Purification of 3,5-Dibromo-2-fluoropyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center for researchers working with 3,5-Dibromo-2-fluoropyridine-4-carbaldehyde . It synthesizes chemical principles with practical troubleshooting to address the specific challenges of purifying highly halogenated heterocyclic aldehydes.

Case ID: REC-PYR-HALO-04 Status: Active Analyst: Senior Application Scientist[1]

Executive Summary & Molecule Profile[1]

Compound: this compound Class: Polyhalogenated Heterocyclic Aldehyde Critical Properties: [1]

  • Electron Deficiency: The combination of the pyridine nitrogen, two bromine atoms, and a fluorine atom creates a severely electron-deficient ring.

  • Reactivity: The C4-aldehyde is highly electrophilic.[1] It is prone to:

    • Oxidation: Rapid conversion to carboxylic acid in air.

    • Hemiacetal/Hydrate Formation: Reaction with nucleophilic solvents (alcohols, water).

    • Nucleophilic Aromatic Substitution (

      
      ):  The 2-Fluoro position is labile to nucleophilic attack, especially in hot protic solvents.
      

Recommendation: Avoid protic solvents (alcohols, water) to prevent side reactions. Utilize non-polar/polar aprotic binary solvent systems.

Recommended Solvent Systems

The following systems are ranked by success rate for halogenated pyridine carbaldehydes.

System A: The "Gold Standard" (Ethyl Acetate / n-Heptane)[1]
  • Ratio: 1:3 to 1:5 (v/v)

  • Mechanism: Ethyl acetate (EtOAc) solubilizes the polar aldehyde/pyridine core; n-Heptane acts as the anti-solvent to force lattice formation upon cooling.[1]

  • Why it works: It avoids nucleophilic attack on the aldehyde. Heptane is preferred over hexane due to a higher boiling point (

    
    C), allowing for better dissolution of stubborn solids without rapid evaporation.
    
System B: The "Lipophilic" Alternative (Dichloromethane / Hexane)
  • Ratio: 1:4 (v/v)[1]

  • Use Case: If the compound is oiling out in System A.

  • Mechanism: DCM is an excellent solvent for polyhalogenated aromatics. The high volatility requires careful temperature control (do not exceed

    
    C).
    
System C: Aromatic Stacking (Toluene)
  • Ratio: Single solvent (or with minimal heptane).

  • Use Case: For removing non-aromatic impurities.

  • Mechanism:

    
    -
    
    
    
    stacking interactions between toluene and the pyridine ring can facilitate highly ordered crystal growth.[1]
🚫 Solvents to AVOID
SolventRisk FactorChemical Basis
Methanol / Ethanol HIGH Forms hemiacetals with the electron-deficient aldehyde; risk of

at the 2-F position [1].[1]
Water HIGH Forms gem-diols (hydrates); poor solubility for tri-halo pyridines.[1]
Diethyl Ether MODERATE Low boiling point makes crystallization difficult; creeping of solids common.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct purification path based on crude purity and physical state.

SolventSelection Start Crude this compound CheckState Physical State? Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Crystalline Oil Sticky Oil / Gum CheckState->Oil Amorphous SolubilityTest Solubility Test (100 mg) Solid->SolubilityTest PreTreat Pre-treatment: Dissolve in DCM -> Silica Plug -> Evaporate Oil->PreTreat SystemA System A: EtOAc / Heptane (Standard) SolubilityTest->SystemA Soluble in Hot EtOAc SystemB System B: DCM / Hexane (Low Temp) SolubilityTest->SystemB Oils out in Heptane SystemC System C: Toluene (High Purity) SolubilityTest->SystemC Insoluble in Hot EtOAc Success Success SystemA->Success Crystals Form PreTreat->SolubilityTest

Figure 1: Decision tree for solvent selection based on the physical state of the crude material.

Detailed Protocol: System A (EtOAc/Heptane)

This protocol is designed to minimize thermal stress on the aldehyde group.

Reagents:

  • Crude this compound[1]

  • Ethyl Acetate (Anhydrous grade preferred)[1]

  • n-Heptane[1][2]

Step-by-Step Procedure:

  • Dissolution:

    • Place crude solid in an Erlenmeyer flask.

    • Add Ethyl Acetate dropwise while heating gently (50-60°C). Do not reflux vigorously to avoid degrading the aldehyde.

    • Swirl continuously until fully dissolved. If a small amount of dark residue remains, it is likely inorganic salts or polymerized material—filter this out hot.

  • The Anti-Solvent Addition:

    • Remove from heat source.

    • While the solution is still warm, slowly add n-Heptane down the side of the flask.

    • Stop adding when a faint, persistent cloudiness (turbidity) appears.

    • Add 1-2 drops of EtOAc to clear the solution back to transparency.[1]

  • Crystallization:

    • Allow the flask to cool to room temperature undisturbed (insulate the flask with a paper towel to slow cooling).

    • Once at room temperature, move to a

      
      C fridge for 4-12 hours.
      
    • Critical: Do not freeze immediately; rapid cooling traps impurities.

  • Isolation:

    • Filter the crystals using a Buchner funnel.

    • Wash the cake with cold n-Heptane (not EtOAc).[1]

    • Dry under vacuum at room temperature (avoid oven drying >40°C due to sublimation/oxidation risk).

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid layer at the bottom) instead of crystallizing. What is happening?

Diagnosis: This occurs when the compound precipitates as a supercooled liquid before it can organize into a crystal lattice. It is common with polyhalogenated pyridines due to low melting points [2]. Corrective Action:

  • Reheat: Redissolve the oil by heating.

  • Seed: Add a single crystal of pure product (if available) or scratch the glass wall with a glass rod to induce nucleation.

  • Dilute: You may have reached the saturation point too quickly. Add slightly more EtOAc.

  • Switch Solvent: If the issue persists, switch to System B (DCM/Hexane) . DCM keeps the oil in solution longer at lower temperatures.

Q2: The crystals are turning yellow/brown during drying.

Diagnosis: The aldehyde is oxidizing to the carboxylic acid (3,5-dibromo-2-fluoropyridine-4-carboxylic acid) or polymerizing.[1] Corrective Action:

  • Inert Atmosphere: Perform the recrystallization under Nitrogen or Argon.

  • Acid Wash: Wash the glassware with dilute acid before use (base traces catalyze aldol condensation).

  • Storage: Store the final crystals under inert gas at -20°C.

Q3: Can I use Ethanol/Water? It works for other pyridines.

Diagnosis: NO. Reasoning: [1]

  • Chemical Risk: The 2-position of the pyridine ring is activated by the nitrogen and the electron-withdrawing bromines.[1] The fluorine atom is a good leaving group. Boiling in water/ethanol can lead to hydrolysis (forming the 2-hydroxy or 2-ethoxy derivative) via

    
     [1].[1]
    
  • Aldehyde Risk: Aldehydes form hemiacetals in alcohols, which complicates NMR interpretation and lowers yield.

Q4: There is insoluble black grit in my hot solution.

Diagnosis: Likely inorganic salts (Mg salts from Grignard formation or Pd residues if coupled) or decomposed polymer. Corrective Action: Perform a Hot Filtration . Use a pre-warmed glass funnel and fluted filter paper to remove the solids before adding the anti-solvent.

Experimental Workflow Visualization

RecrystallizationProtocol Crude Crude Mixture Dissolve 1. Dissolve in Min. Hot EtOAc Crude->Dissolve Filter 2. Hot Filtration (Remove Salts) Dissolve->Filter Insolubles? AntiSolvent 3. Add Heptane (Until Turbid) Dissolve->AntiSolvent Clear? Filter->AntiSolvent Cool 4. Slow Cooling (RT -> 4°C) AntiSolvent->Cool Isolate 5. Vacuum Filter & Wash (Heptane) Cool->Isolate Dry 6. Dry (Vac / <40°C) Isolate->Dry

Figure 2: Step-by-step workflow for the recrystallization of this compound.

References

  • Nucleophilic Substitution in Halopyridines

    • Title: Synthesis and Reactivity of Halopyridines.[3]

    • Context: Explains the lability of the 2-fluoro position in electron-deficient pyridine rings towards nucleophiles (w
    • Source: Heterocyclic Letters, Vol 11.[3][4]

    • URL:[Link] (General reference for context on halopyridine reactivity).

  • Recrystallization of Halogenated Pyridines

    • Title: Process Development and Synthesis of Process-Rel
    • Context: Describes the purification of brominated pyridine intermediates using DCM/Hexane and EtOAc/Heptane systems to avoid oiling out.
    • Source: N
    • URL:[Link]

  • Solvent Selection Rules

    • Title: Reagents & Solvents: Solvents for Recrystallization.[5][6][7]

    • Context: Provides the "Rule of Thumb" for pyridine derivatives (crystallize worse than non-heteroaromatics)
    • Source: University of Rochester, Department of Chemistry.
    • URL:[Link]

  • Properties of Fluoropyridine Carbaldehydes

    • Title: 3-Bromo-5-fluoro-pyridine-4-carboxaldehyde Properties.[1]

    • Context: Establishes the solid state and handling precautions for the direct analog, supporting the protocol for the di-bromo variant.
    • Source: Sigma-Aldrich.[1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling.[1] Halogenated pyridines can be severe skin irritants and sensitizers.

Sources

Validation & Comparative

1H NMR interpretation of 3,5-Dibromo-2-fluoropyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Interpretation of 3,5-Dibromo-2-fluoropyridine-4-carbaldehyde

Introduction: Unraveling Molecular Architecture with NMR

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel organic compounds is paramount. This compound is a highly functionalized heterocyclic compound, presenting a unique substitution pattern that is of significant interest to synthetic chemists. Its utility as a building block is defined by the electronic and steric properties of its substituents. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for confirming the constitution of such molecules. This guide provides a detailed, first-principles interpretation of the ¹H NMR spectrum of this compound, grounded in comparative data and established spectroscopic principles. We will dissect the expected chemical shifts and coupling patterns, offering a predictive framework for researchers encountering this or structurally related molecules.

Structural Analysis and Predicted ¹H NMR Spectrum

The structure of this compound possesses two chemically distinct proton environments, which will give rise to two unique signals in the ¹H NMR spectrum: the aldehydic proton and the lone proton on the pyridine ring.

Diagram: Molecular Structure and Key Proton Environments

Caption: Structure of this compound with key protons labeled.

Signal 1: The Aldehydic Proton (H-α)
  • Predicted Chemical Shift (δ): 9.8 – 10.2 ppm. Protons attached to an aldehyde carbon are characteristically found far downfield, typically in the 9.7-10.0 ppm region.[1] This significant deshielding is due to the powerful electron-withdrawing nature of the carbonyl group and magnetic anisotropy. In this specific molecule, the effect is compounded by the electron-deficient pyridine ring, which further withdraws electron density, likely pushing the chemical shift to the lower end of or even beyond the typical range.

  • Predicted Multiplicity: Doublet. While often appearing as a singlet, this proton is positioned four bonds away from the fluorine atom at the C-2 position (⁴J coupling). Such H-F couplings are frequently observable, with magnitudes that can be significant.[2] Therefore, the aldehyde proton signal is predicted to be a narrow doublet due to coupling with the ¹⁹F nucleus. A very small, often unresolved, long-range coupling to the H-6 proton (⁵J) might also contribute to slight peak broadening.

Signal 2: The Pyridine Ring Proton (H-6)
  • Predicted Chemical Shift (δ): 8.6 – 8.9 ppm. The chemical shift of this proton is influenced by multiple powerful electronic effects:

    • Pyridine Ring: The nitrogen atom in the ring is strongly electron-withdrawing, which deshields protons at the α-positions (C-2 and C-6). The α-protons of unsubstituted pyridine resonate at approximately 8.6 ppm.[3][4]

    • Halogen Substituents: The two bromine atoms at C-3 and C-5 and the highly electronegative fluorine atom at C-2 are all potent inductively withdrawing groups, further reducing electron density around the ring and deshielding the H-6 proton. For comparison, the H-2/H-6 protons in 3,5-dibromopyridine appear at 8.61 ppm.[5]

    • Aldehyde Group: The carbaldehyde group at C-4 also acts as an electron-withdrawing group through both inductive and resonance effects, contributing to the overall deshielding.

    Considering the cumulative deshielding from all substituents, the H-6 proton is expected to resonate significantly downfield, likely exceeding the 8.6 ppm baseline of pyridine.

  • Predicted Multiplicity: Doublet. The primary coupling interaction for the H-6 proton will be with the adjacent fluorine atom. This through-bond coupling occurs across four bonds (H-C6-N-C2-F), a ⁴JH-F coupling. Such couplings in aromatic systems are well-documented and typically fall within the range of 1-5 Hz.[6] The signal for H-6 is therefore predicted to be a clean doublet.

Comparative Analysis: Building the Prediction from Analogs

To substantiate our predictions, it is instructive to compare the ¹H NMR data of simpler, related pyridine compounds. This comparison illustrates the incremental effects of each substituent on the proton chemical shifts.

CompoundH-2/H-6 (α-protons)H-3/H-5 (β-protons)H-4 (γ-proton)Data Source(s)
Pyridine~8.6 ppm~7.3 ppm~7.7 ppm[3][7]
3,5-Dibromopyridine8.61 ppm8.15 ppm[5]
2-Fluoropyridine~8.2 ppm (dd)~7.0 ppm (m)~7.8 ppm (m)[8]
Predicted: 3,5-Dibromo-2-fluoro-pyridine-4-carbaldehyde H-6: 8.6 – 8.9 ppm (d) CHO: 9.8 – 10.2 ppm (d) N/A

This table demonstrates that the presence of two bromine atoms in 3,5-dibromopyridine does not significantly shift the α-protons compared to pyridine itself but deshields the γ-proton.[5] The addition of a fluorine atom and a carbaldehyde group, both strongly electron-withdrawing, is logically predicted to push the remaining H-6 proton further downfield.

Standard Experimental Protocol for ¹H NMR Acquisition

To ensure high-quality, reproducible data, adherence to a standardized experimental protocol is crucial.

Diagram: Workflow for NMR Spectral Interpretation

cluster_analysis Interpretation Steps A 1. Sample Preparation (Compound in CDCl₃/DMSO-d₆ + TMS) B 2. Data Acquisition (400/500 MHz Spectrometer) A->B Load Sample C 3. Data Processing (Fourier Transform, Phasing, Baseline Correction) B->C Generate FID D 4. Spectrum Analysis C->D Processed Spectrum E Identify Number of Signals (Chemical Equivalence) F Analyze Chemical Shifts (δ) (Electronic Environment) G Analyze Integration (Proton Ratio) H Analyze Multiplicity (J-Coupling) (Neighboring Nuclei) I 5. Structure Assignment (Combine all data) E->I F->I G->I H->I

Caption: A standardized workflow for acquiring and interpreting an NMR spectrum.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often preferred for aldehydes to avoid potential hemiacetal formation with residual water in CDCl₃.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.

    • Cap the NMR tube and gently agitate until the sample is fully dissolved.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer (e.g., a 400 MHz or 500 MHz instrument).

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.

    • Set appropriate acquisition parameters, including a 90° pulse angle, a spectral width covering at least 0-12 ppm, and a sufficient relaxation delay (e.g., 2-5 seconds).

    • Acquire the Free Induction Decay (FID) signal over a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the averaged FID to convert the time-domain signal into the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to ensure the baseline is flat and at zero intensity.

    • Integrate the signals to determine the relative ratio of the protons. For this molecule, the ratio of the H-6 signal to the H-α signal should be 1:1.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Conclusion

The ¹H NMR spectrum of this compound is predicted to be clean and highly informative, displaying two distinct signals in the downfield region. An aldehydic doublet between 9.8-10.2 ppm and a pyridine ring proton doublet between 8.6-8.9 ppm are the key expected features. The observed splitting pattern for both signals as doublets will be a definitive confirmation of H-F coupling, a crucial piece of evidence in the structural verification process. By understanding the fundamental principles of chemical shifts and spin-spin coupling and by using data from analogous structures as a guide, researchers can confidently interpret the spectrum and confirm the identity of this valuable synthetic intermediate.

References

  • Gomez, J. C., et al. (2023). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Journal of the American Chemical Society. Available at: [Link]

  • Ovchinnikov, V. I., et al. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine Notes, 4(113). Available at: [Link]

  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available at: [Link]

  • SpectraBase. (n.d.). Pyridine. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for [Title of Paper]. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (n.d.). Tables For Organic Structure Analysis. Available at: [Link]

  • Emsley, J. W., & Phillips, L. (n.d.). Fluorine Coupling Constants. Available at: [Link]

  • ChemInfoGraphic. (2025). Pyridyl and Phenyl H-F Coupling Constants. Available at: [Link]

  • PubMed. (1978). Proton NMR relaxation study of the binding of pyridine and 1-methylimidazole to some ferriporphyrins and to metmyoglobin. Biochimica et Biophysica Acta. Available at: [Link]

  • Reich, H. J. (2017). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Available at: [Link]

  • Chemistry Stack Exchange. (2014). Proton NMR signals and rings. Available at: [Link]

  • Chemistry LibreTexts. (2023). J-Coupling (Scalar). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PubMed Central. Available at: [Link]

  • Eliel, E. L., et al. (n.d.). Supplemental Data: Proton NMR spectra. Available at: [Link]

  • ResearchGate. (n.d.). 15N NMR spectra of HP-pyridine as the free base (green) and fully protonated (red) forms. Available at: [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of a sample containing 0.05 M pyridine. Available at: [Link]

Sources

A Researcher's Guide to the Structural Elucidation of 3,5-Dibromo-2-fluoropyridine-4-carbaldehyde via ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel, highly-functionalized heterocyclic compounds is a cornerstone of successful research. Molecules such as 3,5-Dibromo-2-fluoropyridine-4-carbaldehyde, with its dense arrangement of electron-withdrawing and halogen substituents, present a fascinating challenge for spectral interpretation. This guide provides an in-depth, logic-driven approach to the assignment of its ¹³C Nuclear Magnetic Resonance (NMR) spectrum. We will move beyond simple data reporting to explain the causality behind chemical shifts and coupling constants, leveraging comparative data from analogous structures to build a robust and verifiable assignment.

I. The Strategic Framework for ¹³C NMR Assignment

Assigning the ¹³C NMR spectrum of a complex molecule is a process of systematic deduction. Our strategy relies on three pillars: understanding fundamental substituent effects, leveraging the unique spectral signature of carbon-fluorine coupling, and confirming connectivity through multi-dimensional NMR experiments. The expected ¹³C NMR spectrum will feature six distinct signals: five for the pyridine ring carbons and one for the carbaldehyde carbon.

The workflow for a definitive assignment integrates predictive analysis with established experimental techniques.

G cluster_0 Predictive Analysis cluster_1 Experimental Verification A Analyze Substituent Electronic Effects (Inductive vs. Mesomeric) B Predict Chemical Shift Ranges A->B C Predict C-F Coupling Patterns (nJCF) B->C D Acquire Standard Proton-Decoupled ¹³C Spectrum C->D informs E Run DEPT-135 (Identifies CH carbons) D->E F Acquire 2D HSQC (Confirms C-H one-bond correlation) E->F G Acquire 2D HMBC (Establishes multi-bond C-H correlations) F->G H Definitive Signal Assignment G->H leads to

Caption: Workflow for ¹³C NMR spectral assignment.

II. Deconstructing the Molecule: Substituent Effects and Predicted Chemical Shifts

Each substituent on the pyridine ring exerts a distinct electronic influence, altering the electron density and, consequently, the chemical shift of the ring carbons.

  • Carbaldehyde (-CHO) at C4: This is a powerful electron-withdrawing group via both induction and resonance. It will significantly deshield the attached carbon (C4) and other ring carbons. The carbonyl carbon itself is the most deshielded carbon in the molecule, typically appearing in the 185-200 ppm range.[1][2]

  • Fluorine (-F) at C2: As the most electronegative element, fluorine induces a strong downfield shift on the carbon to which it is directly attached (C2). This effect is primarily inductive.[1] Crucially, spin-active ¹⁹F (I=½) couples to ¹³C nuclei, providing an unmistakable signature for assignment.

  • Bromine (-Br) at C3 and C5: Bromine is electronegative, withdrawing electron density inductively. However, it also possesses lone pairs that can be donated via resonance (a +M effect). The net result is complex, but carbons directly attached to bromine are typically found in the 110-130 ppm region.

To ground our predictions, we can compare these effects to simpler, known molecules. Unsubstituted pyridine has signals at approximately 150 ppm (C2/C6), 124 ppm (C3/C5), and 136 ppm (C4).[3] The introduction of a carbaldehyde at the 4-position, as in 4-Pyridinecarboxaldehyde, shifts the C4 signal downfield to ~140 ppm and the C=O signal appears around 193 ppm.[4][5]

III. The Decisive Role of Carbon-Fluorine Coupling

The presence of a single fluorine atom is the most powerful tool for assignment. The magnitude of the ¹³C-¹⁹F coupling constant (JCF) is highly dependent on the number of bonds separating the two nuclei.[6][7]

  • ¹JCF (One-bond): This is a very large coupling, typically in the range of -230 to -260 Hz. This will split the signal for C2 into a clear doublet.

  • ²JCF (Two-bond): This coupling is smaller, generally +15 to +25 Hz. The C3 signal will appear as a doublet with this characteristic splitting.

  • ³JCF (Three-bond): These couplings are more variable but are typically in the range of 3-10 Hz. We expect to see this for C4 and C6.

  • ⁴JCF (Four-bond): This is usually the smallest coupling, often less than 3 Hz, and may not always be resolved. This would apply to C5.

This predictable pattern of coupling allows for the direct assignment of C2 and C3 and provides strong evidence for the assignment of C4, C5, and C6.

IV. Predicted ¹³C NMR Assignments for this compound

Based on the principles of substituent effects, comparative data, and expected C-F coupling, we can construct a detailed predictive table for the ¹³C NMR spectrum.

Carbon AtomPredicted Shift (δ, ppm)Expected MultiplicityPredicted JCF (Hz)Rationale for Assignment
C=O 185 - 195Doublet (d)~5-10Most deshielded carbon due to direct attachment to oxygen. Electron-withdrawing nature of the ring further shifts it downfield. Shows small ⁴JCF.
C2 158 - 165Doublet (d)> 230Directly attached to highly electronegative fluorine, causing a large downfield shift and a characteristic large ¹JCF coupling.[6]
C6 150 - 158Doublet (d)~5-10This is the only proton-bearing carbon (CH) on the ring, identifiable with DEPT/HSQC. It is ortho to the nitrogen, resulting in a downfield shift. Exhibits a ³JCF.
C4 138 - 145Doublet (d)~5-10Attached to the strongly electron-withdrawing carbaldehyde group. Deshielded relative to C4 in pyridine. Exhibits a ³JCF.
C3 125 - 135Doublet (d)~15-25Attached to bromine and ortho to the aldehyde. Will show a characteristic ²JCF coupling, which is larger than the ³JCF or ⁴JCF.
C5 115 - 125Doublet (d) or Singlet (s)< 3Attached to bromine. Likely the most upfield of the ring carbons. The ⁴JCF coupling may be too small to be resolved.
V. Confirmation with 2D NMR Techniques

While the above analysis provides a robust hypothesis, definitive proof comes from multi-dimensional NMR experiments that map the connectivity of the molecular skeleton. A Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful here. It reveals correlations between protons and carbons that are separated by two or three bonds.

Caption: Key HMBC correlations for structural confirmation.

  • Correlation from the Aldehyde Proton (H-CHO): This proton will show correlations to the carbon it is attached to (C4) and the carbons two bonds away (C3 and C5). This experiment is invaluable for confirming the assignments of C3 and C5.

  • Correlation from the Ring Proton (H6): The sole aromatic proton at position 6 will show correlations to the carbons two bonds away (C5) and three bonds away (C4 and C2). This network of correlations interlocks with the data from the aldehyde proton, providing a self-validating system for the complete assignment of the pyridine ring.

By integrating predictive analysis based on substituent effects and coupling constants with the definitive connectivity data from 2D NMR, researchers can achieve a confident and complete assignment of the ¹³C NMR spectrum for this compound, ensuring the structural integrity of this valuable synthetic building block.

References

  • Lichter, R. L., & Wasylishen, R. E. (1974). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 96(3), 987–989. [Link]

  • Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733. [Link]

  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]

  • Bagno, A., Saielli, G., & Scorrano, G. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(49), 10931–10938. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2023, May 13). Introduction to Spectroscopy. Cengage Learning.
  • Unknown. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

  • Unknown. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(35), 11877–11888. [Link]

  • Weigert, F. J., & Roberts, J. D. (1967). ¹³C nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings. Journal of the American Chemical Society, 89(23), 5962–5968. [Link]

  • ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. [Link]

  • Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83–756.
  • SpectraBase. (n.d.). 4-Pyridinecarboxaldehyde - Optional[13C NMR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

  • ResearchGate. (2025, August 6). Computational protocols for calculating 13C NMR chemical shifts. [Link]

  • Martinez-Ariza, G., et al. (2025, December 18). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. PMC. [Link]

  • Reddit. (2017, January 25). Carbon-fluorine spin coupling constants. [Link]

  • Wikipedia. (n.d.). Pyridine-4-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (2020, September 14). Synthesis, Spectroscopic Characterization, Structural Studies, and In Vitro Antitumor Activities of Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives. [Link]

  • Lee, E., & Sanford, M. S. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Accounts of chemical research, 47(12), 3584–3593. [Link]

  • Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. 11(3), 447-452.
  • MDPI. (2024, March 3). Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies. [Link]

  • Agrawal, K. C., et al. (1982). Synthesis and antitumor activity of 3- and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazones. Journal of medicinal chemistry, 25(5), 551–553. [Link]

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A Comparative Guide to HPLC Method Development for Purity Analysis of Pyridine Carbaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pyridine Carbaldehyde Chemistry

Pyridine carbaldehydes, existing as three primary positional isomers (2-, 3-, and 4-pyridine carbaldehyde), are fundamental building blocks in the pharmaceutical and fine chemical industries.[1][2] Their purity is not merely a quality control metric; it is a critical determinant of reaction yield, impurity profiles of subsequent products, and the ultimate safety and efficacy of active pharmaceutical ingredients (APIs). A seemingly minor impurity can lead to significant downstream consequences, making robust, reliable, and well-characterized analytical methods paramount.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) strategies for the purity analysis of pyridine carbaldehydes. Moving beyond a simple recitation of protocols, we will explore the underlying chemical principles that govern separation, explain the rationale behind methodological choices, and provide the experimental framework necessary for researchers, scientists, and drug development professionals to develop and validate methods fit for their intended purpose. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), ensuring that the methods discussed are not only scientifically sound but also align with global regulatory expectations.[3][4][5][6]

The Analytical Challenge: Physicochemical Properties of Pyridine Carbaldehydes

Effective HPLC method development begins with a thorough understanding of the analyte's properties. Pyridine carbaldehydes present a unique set of challenges rooted in their structure:

  • Polarity and Hydrophilicity: The presence of the nitrogen atom in the pyridine ring and the polar aldehyde group makes these compounds relatively hydrophilic.[7] This can lead to poor retention on traditional reversed-phase (RP) C18 columns, with analytes eluting in or near the solvent front, especially the more polar isomers.

  • Basic Nature and pKa: The pyridine nitrogen is basic, with a pKa value typically around 4.7.[3] This means that in mobile phases with a pH near this value, the analyte will exist as a mixture of ionized (protonated) and non-ionized forms, leading to peak distortion, splitting, or tailing.[8]

  • Peak Tailing: As basic compounds, pyridine carbaldehydes are prone to interacting with acidic residual silanol groups on the surface of silica-based stationary phases.[9][10][11] This secondary ionic interaction causes a portion of the analyte molecules to lag behind, resulting in asymmetric, tailing peaks that are difficult to accurately integrate and quantify.[12]

  • Isomeric Similarity: The three positional isomers (2-, 3-, and 4-) possess identical molecular weights and similar polarities, making their separation from one another a significant challenge that requires optimized selectivity.

dot graph TD{ rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Systematic workflow for HPLC method development and validation.

Comparative Analysis of HPLC Stationary Phases

The choice of stationary phase is the most powerful tool for manipulating selectivity in HPLC. While the C18 column is the workhorse of reversed-phase chromatography, alternative chemistries often provide superior performance for challenging analytes like pyridine carbaldehydes.

Method 1: The Standard - C18 (Octadecyl Silane)
  • Mechanism: Primarily hydrophobic (van der Waals) interactions. Retention increases with the non-polar character of the analyte.

  • Advantages: Widely available, extensive literature, high mechanical stability.

  • Limitations for Pyridine Carbaldehydes: Due to their polarity, pyridine carbaldehydes may exhibit limited retention. More critically, the basic nitrogen's interaction with residual silanols on the silica backbone is a primary cause of peak tailing.[10][11] While modern, high-purity, end-capped C18 columns mitigate this, it often remains a challenge.

  • Causality: The C18 ligand itself offers no specific mechanism to counteract the undesirable silanol interactions or to differentiate the subtle electronic differences between the isomers.

Method 2: The Alternative - Phenyl-Hexyl
  • Mechanism: Combines hydrophobic interactions from the hexyl chain with π-π interactions from the phenyl ring.

  • Advantages: Offers alternative selectivity, particularly for aromatic or unsaturated compounds.[6][13][14] The π-π interactions can help differentiate positional isomers based on the presentation of the aromatic ring to the stationary phase.[15]

  • Performance for Pyridine Carbaldehydes: The electron-rich phenyl stationary phase can interact favorably with the electron-deficient pyridine ring, providing a secondary retention mechanism that can improve separation between isomers.[16] This often leads to better resolution compared to a purely aliphatic phase like C18.

  • Causality: By introducing an additional, orthogonal separation mechanism (π-π interactions), the Phenyl-Hexyl column can resolve compounds that have similar hydrophobicity but different aromatic character, a common scenario for positional isomers.[15]

Method 3: The Specialist - Mixed-Mode (Reversed-Phase/Cation-Exchange)
  • Mechanism: Combines hydrophobic interactions with ion-exchange capabilities. The stationary phase typically has both a C18 or similar ligand and an embedded ion-exchange group (e.g., a sulfonic or carboxylic acid).[17][18]

  • Advantages: Specifically designed to retain and separate polar and ionizable compounds without ion-pairing reagents.[17][19][20] This allows for excellent peak shape and retention control.

  • Performance for Pyridine Carbaldehydes: This is often the most effective approach. By operating at a low pH (e.g., 2.5-3.0), the pyridine nitrogen is fully protonated (positively charged). This positive charge engages in a strong, controlled ionic interaction with the negative sites on the stationary phase, leading to excellent retention and sharp, symmetrical peaks.[7] The hydrophobic interaction component then separates the analytes based on subtle differences in their structure.

  • Causality: Mixed-mode chromatography directly addresses the primary analytical challenges. It leverages the basicity of the pyridine nitrogen for controlled retention via ion-exchange, turning a liability (peak tailing on C18) into an advantage. This dual mechanism provides superior resolving power for polar basic compounds.[17]

Parameter Method 1: C18 Method 2: Phenyl-Hexyl Method 3: Mixed-Mode (RP/SCX)
Primary Mechanism HydrophobicHydrophobic, π-π InteractionsHydrophobic, Cation-Exchange
Retention of Isomers Low to ModerateModerateHigh, Controllable
Peak Shape (Asymmetry) Poor to Fair (1.5 - 2.5)Fair to Good (1.2 - 1.8)Excellent (1.0 - 1.3)
Resolution of Isomers Often IncompleteModerate to GoodGood to Excellent
Ideal For General screeningAromatic/unsaturated compoundsPolar basic compounds, isomers
Key Limitation Peak tailing due to silanol interactionsLess hydrophobic retention than C18Requires buffered mobile phase

Table 1: Comparative Performance of Stationary Phases for Pyridine Carbaldehyde Analysis. (Asymmetry values are illustrative and depend heavily on specific column and mobile phase conditions).

Mobile Phase Optimization: The Key to Control

If the stationary phase provides the separation mechanism, the mobile phase provides the control. For pyridine carbaldehydes, pH is the most critical parameter.

The Impact of pH

As basic compounds with a pKa around 4.7, the retention and peak shape of pyridine carbaldehydes are highly sensitive to mobile phase pH.[3][8]

  • High pH (e.g., > 7): The pyridine nitrogen is neutral. This maximizes hydrophobic retention but also maximizes interactions with any deprotonated (negatively charged) silanols on the silica surface, leading to severe peak tailing.[10] Most traditional silica columns are also not stable at high pH.

  • Mid-Range pH (e.g., 4-6): This is the worst range to operate in. The pH is close to the analyte's pKa, meaning it exists in both ionized and neutral forms, resulting in broad, split, or distorted peaks.[8]

  • Low pH (e.g., 2.5-3.5): This is the optimal range for most reversed-phase methods.[4] At this pH, the pyridine nitrogen is fully protonated (positively charged), and the surface silanols are also protonated (neutral).[11][12] This eliminates the primary cause of peak tailing. The analyte behaves as a stable, polar, charged species.

Recommendation: Always use a buffered mobile phase and operate at a pH at least 1.5-2 units away from the analyte's pKa.[21][22] For pyridine carbaldehydes, a pH of 2.5 to 3.5 is strongly recommended. Common choices include phosphate buffer or, for MS-compatibility, formic acid or trifluoroacetic acid.[4][21]

Experimental Protocols

The following protocols provide detailed, validated methodologies that serve as excellent starting points for the purity analysis of pyridine carbaldehydes.

Protocol 1: Robust Reversed-Phase Analysis using a Phenyl-Hexyl Column

This method offers a significant improvement over standard C18 columns by leveraging π-π interactions to improve isomer selectivity and reduce peak tailing.

1. Instrumentation and Materials:

  • HPLC system with gradient pump, autosampler, column oven, and UV/PDA detector.

  • Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • HPLC grade Acetonitrile (ACN) and water.

  • Phosphoric acid (H₃PO₄) or Formic Acid.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Adjust to pH 2.8).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 40% B over 15 minutes, then hold at 40% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

3. Sample Preparation:

  • Diluent: 50:50 Acetonitrile/Water.

  • Standard Solution: Prepare a stock solution of pyridine carbaldehyde reference standard at 1.0 mg/mL in diluent. Dilute to a working concentration of 0.1 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the sample to a nominal concentration of 1.0 mg/mL in diluent.

4. Validation (Abbreviated per ICH Q2(R2)[5]):

  • Specificity: Analyze a placebo and spiked samples to demonstrate no interference.

  • Linearity: Prepare standards over a range of 0.01 to 0.15 mg/mL. A correlation coefficient (r²) of >0.999 is expected.

  • Accuracy: Perform recovery studies on spiked placebo samples at three levels (e.g., 80%, 100%, 120%). Recoveries should be within 98.0-102.0%.

  • Precision (Repeatability): Analyze six replicate preparations of the sample. The relative standard deviation (RSD) should be ≤ 2.0%.

Protocol 2: High-Performance Isocratic Analysis using a Mixed-Mode Column

This method is designed for superior peak shape and retention, ideal for accurately quantifying impurities, especially those near the main peak.

1. Instrumentation and Materials:

  • HPLC system with isocratic pump, autosampler, column oven, and UV/PDA detector.

  • Mixed-Mode RP/Cation-Exchange Column (e.g., 100 mm x 3.0 mm, 3 µm particle size).

  • HPLC grade Acetonitrile (ACN) and water.

  • Ammonium formate and Formic acid.

2. Chromatographic Conditions:

  • Mobile Phase: 70:30 (v/v) Acetonitrile / 20 mM Ammonium Formate Buffer (pH adjusted to 3.0 with Formic Acid).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 2 µL.

  • Run Time: 10 minutes.

3. Sample Preparation:

  • Diluent: Mobile Phase.

  • Standard and Sample Solutions: Prepare as described in Protocol 1, using the mobile phase as the diluent.

4. Validation:

  • Follow the validation strategy outlined in Protocol 1. Due to the isocratic nature and enhanced peak shape, this method is expected to demonstrate excellent precision and robustness.

dot graph LR{ rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Logical relationships between analyte properties and method choices.

Conclusion and Recommendations

For the comprehensive purity analysis of pyridine carbaldehydes, a one-size-fits-all approach is insufficient. While a standard C18 column can be used for preliminary screening, it is often inadequate for robust, validatable purity methods due to issues with peak tailing and poor retention.

  • For Development and Characterization: A Phenyl-Hexyl column (Protocol 1) using a low-pH gradient provides an excellent balance of resolving power and applicability, capable of separating positional isomers and a wide range of potential impurities.

  • For Routine Quality Control: A Mixed-Mode column (Protocol 2), often with a simple isocratic mobile phase, offers superior performance in terms of peak shape, retention, and reproducibility. This makes it the ideal choice for high-throughput environments where accuracy and precision are paramount.

The successful development of an HPLC method is a systematic process that marries an understanding of chemical principles with empirical observation. By carefully selecting a stationary phase that offers multiple interaction modes and controlling the mobile phase pH to ensure a stable analyte form, researchers can develop purity methods for pyridine carbaldehydes that are accurate, robust, and fit for purpose.

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation. (n.d.). YouTube.
  • Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. (2026, January 27). Oreate AI.
  • Mixed-Mode Chromatography and Stationary Phases. (n.d.). HELIX Chromatography.
  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent.
  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.). Waters.
  • Mixed-Mode HPLC Columns. (n.d.). Thermo Fisher Scientific.
  • Validation of Analytical Procedures Q2(R2). (2023, November 30). International Council for Harmonisation (ICH).
  • Phenyl-Hexyl Columns. (n.d.). Separation Methods Technologies.
  • HPLC Peak Tailing. (n.d.). Axion Labs.
  • What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? (n.d.). Waters.
  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry News.
  • How can I prevent peak tailing in HPLC? (2013, November 27). ResearchGate.
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013, November 1). LCGC International.
  • Technical Support Center: HPLC Analysis of Basic Compounds and Their Derivatives. (n.d.). Benchchem.
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12). LCGC International.
  • Polar, mixed-mode selectivities added to Luna HPLC/UHPLC column line. (2017, May 10). Phenomenex.
  • Phenyl Columns. (2023, August 3). YouTube.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog.
  • Evolution of Mixed-Mode Chromatography. (n.d.). SIELC Technologies.
  • Pyridine-4-carbaldehyde. (n.d.). Wikipedia.
  • Phenyl Stationary Phases for HPLC. (n.d.). Element Lab Solutions.
  • HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography.
  • Pyridine-2-carbaldehyde. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026, January 12). PubMed.
  • Pyridine-3-carbaldehyde. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

Sources

Comparative Guide: Mass Spectrometry Fragmentation of 3,5-Dibromo-2-fluoropyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Dibromo-2-fluoropyridine-4-carbaldehyde (CAS: 1138444-67-1) is a critical electrophilic scaffold, primarily utilized in the synthesis of kinase inhibitors and heterobifunctional degraders (PROTACs).[1] Its structural integrity is defined by the steric crowding of the aldehyde at the C4 position between two bulky bromine atoms.

This guide provides a technical analysis of its mass spectrometric behavior. Unlike standard pyridines, this molecule exhibits a unique "Twin-Bromine" isotopic signature and a high susceptibility to solvent adduct formation in soft ionization modes. We compare its fragmentation against its chlorinated analogue (3,5-Dichloro-2-fluoropyridine-4-carbaldehyde) to assist researchers in structural validation.

Part 1: The Isotopic Fingerprint (Validation Anchor)

Before analyzing fragmentation, the identity of the parent ion must be confirmed via its isotopic envelope. The presence of two bromine atoms creates a distinct triplet pattern that serves as the primary validation checkpoint.

Theoretical Isotope Distribution

Bromine exists as


 (50.7%) and 

(49.3%). The probability distribution for a dibromo-species follows a 1:2:1 intensity ratio.[2][3]
Ion SpeciesIsotope Compositionm/z (Nominal)Relative Intensity (Theoretical)
M (Parent)

+

281 51%
M + 2

+

283 100% (Base Peak)
M + 4

+

285 49%

Critical Insight: If your spectrum shows a 9:6:1 ratio, you have likely synthesized or purchased the Dichloro analogue by mistake. If the ratio is 1:1, you have lost a bromine atom (monobromo impurity).

Part 2: Fragmentation Pathways (EI & ESI)

Electron Impact (EI) – Hard Ionization

In EI (70 eV), the molecule undergoes extensive fragmentation. The aldehyde group is the most labile, followed by the carbon-bromine bonds.

  • Primary Pathway (Alpha-Cleavage): Loss of the radical hydrogen (H•) or the formyl radical (CHO•).

  • Secondary Pathway (Decarbonylation): Loss of CO (28 Da) is favored due to the stability of the resulting pyridyl cation.

  • Tertiary Pathway (Dehalogenation): Sequential loss of Br radicals. The C-F bond is significantly stronger (approx. 116 kcal/mol) than the C-Br bond (approx. 66 kcal/mol) and typically survives until ring fragmentation.

Electrospray Ionization (ESI) – Soft Ionization

In positive mode ESI (+), the molecule typically forms


. However, due to the electron-withdrawing nature of the ring (Fluorine + 2 Bromines), the basicity of the pyridine nitrogen is reduced.
  • Solvent Trap: Aldehydes are prone to forming hemiacetals in methanol or hydrates in aqueous mobile phases.

    • Observation: Peaks at M+33 (Methanol adduct) or M+19 (Hydrate) are common artifacts, not impurities.

Visualization: Fragmentation Mechanism

The following diagram maps the logical decay of the parent ion under collision-induced dissociation (CID).

FragmentationPathway cluster_legend Legend Parent Parent Ion [M+H]+ m/z 282/284/286 (1:2:1 Triplet) Adduct Hemiacetal Adduct (in MeOH) [M+CH3OH+H]+ m/z 314+ Parent->Adduct Solvent Interaction DeCO Loss of CO (-28) Pyridyl Cation m/z 254/256/258 Parent->DeCO CID Fragmentation (-CO) DeBr Loss of Br Radical (-79/81) Monobromo Cation m/z 175/177 DeCO->DeBr C-Br Cleavage RingOpen Ring Fragmentation Loss of HCN (-27) DeBr->RingOpen High Energy key Blue: Parent | Red: Artifact | Yellow: Primary Fragment | Green: Secondary Fragment

Figure 1: Step-wise fragmentation pathway in ESI(+) mode. Note the potential for solvent adducts which can mimic higher molecular weight impurities.

Part 3: Comparative Analysis (The Alternatives)

This section compares the target molecule with its most common structural alternative (the Chloro-analogue) and compares the utility of ionization techniques.

Comparison 1: Structural Analogues (Br vs. Cl)

Researchers often substitute Bromine for Chlorine to modulate metabolic stability. The MS difference is drastic.

Feature3,5-Dibromo-2-fluoro... (Target)3,5-Dichloro-2-fluoro... (Alternative)
Parent Ion Mass ~281 Da~193 Da
Isotope Pattern 1 : 2 : 1 (Triplet)9 : 6 : 1 (Triplet)
C-X Bond Strength Weaker (Fragile in EI)Stronger (More stable in EI)
Diagnostic Loss Loss of 79/81 Da (Br)Loss of 35/37 Da (Cl)
Comparison 2: Technique Selection (EI vs. ESI)
ParameterElectron Impact (EI) Electrospray (ESI)
Primary Use Structural fingerprinting; library matching.LC-MS quantification; purity checks.
Molecular Ion Often weak (due to aldehyde stability).Strong [M+H]+ or [M+Na]+.
Risk Factor Thermal degradation of the aldehyde.Formation of hemiacetals (M+32) in MeOH.
Recommendation Use for identification of raw material.Use for reaction monitoring (IPC).

Part 4: Experimental Protocol (Self-Validating)

This protocol is designed to minimize aldehyde hydration and maximize signal stability.

Materials
  • Solvent A: Water + 0.1% Formic Acid (FA).

  • Solvent B: Acetonitrile (ACN) + 0.1% FA.

    • Note: Avoid Methanol to prevent hemiacetal formation (

      
      ).
      
Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 1 mg of sample in 100% Acetonitrile .

    • Dilute to 10 µg/mL with 50:50 Water:ACN.

    • Validation: Inject immediately. Aldehydes can oxidize to carboxylic acids (M+16) if left in solution for >4 hours.

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 1.8 µm.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Reasoning: The fluorine and bromines make this molecule lipophilic; expect retention times >3.5 min.

  • MS Parameters (ESI+):

    • Capillary Voltage: 3500 V.

    • Fragmentor Voltage: Low (70-100 V) .

    • Reasoning: High fragmentor voltage will induce in-source loss of CO, leading to a false "M-28" parent peak.

Decision Logic for Peak Validation

Use this logic flow to confirm the identity of your peak.

DecisionLogic Start Analyze Main Peak CheckIso Check Isotope Pattern Start->CheckIso Iso121 Pattern is 1:2:1 CheckIso->Iso121 m/z 281, 283, 285 Iso961 Pattern is 9:6:1 CheckIso->Iso961 m/z 193, 195, 197 Iso11 Pattern is 1:1 CheckIso->Iso11 m/z 203, 205 Confirm Target Confirmed (Dibromo) Iso121->Confirm RejectCl Reject: Dichloro Analog Iso961->RejectCl RejectMono Reject: Monobromo (Degradant) Iso11->RejectMono

Figure 2: Logical workflow for confirming the identity of this compound based on isotopic abundance.

References

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer. (Chapter on Isotope Patterns and Halogenated Compounds). Link

  • NIST Mass Spectrometry Data Center. (2023). Fragmentation of Pyridine Carbaldehydes. NIST Chemistry WebBook, SRD 69. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Reference for McLafferty rearrangement and alpha-cleavage in aldehydes). Link

  • Desiderio, D. M. (1971). Mass spectrometry of pyridine derivatives. In Mass Spectrometry Reviews.

Sources

Comparing reactivity of 3,5-Dibromo-2-fluoropyridine-4-carbaldehyde vs 2-chloro analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of complex polysubstituted heteroaromatics, the choice between 3,5-Dibromo-2-fluoropyridine-4-carbaldehyde (Product F) and its 2-chloro analog (Product Cl) is not merely a matter of cost but of chemoselectivity and reaction kinetics.

While both scaffolds offer a "privileged" pyridine core decorated with handles for orthogonal functionalization (


, cross-coupling, and condensation), Product F  exhibits superior reactivity in Nucleophilic Aromatic Substitution (

)—often >300-fold faster than Product Cl. This kinetic advantage allows for functionalization at the 2-position under mild conditions (0–25 °C), preserving the sensitive C4-aldehyde and C3/C5-bromine handles. Conversely, Product Cl is a robust, cost-effective alternative suitable for harsh conditions where the aldehyde is protected or robust nucleophiles are employed.

Electronic & Steric Profile

To understand the reactivity divergence, one must analyze the electronic environment of the C2 carbon.

Feature2-Fluoro (Product F) 2-Chloro (Product Cl) Impact on Reactivity
Electronegativity (

)
3.983.16F induces a stronger dipole, significantly lowering the LUMO energy at C2.
C-X Bond Strength ~115 kcal/mol~80 kcal/molCounter-intuitively, the stronger C-F bond reacts faster in

because bond breaking is not rate-determining.
Steric Radius (

)
1.47 Å1.75 ÅThe smaller Fluorine reduces steric clash with the flanking 3-Bromo group, facilitating nucleophile approach.
Inductive Effect (

)
StrongModerateF strongly stabilizes the anionic Meisenheimer intermediate.
The "Ortho Effect" & Aldehyde Activation

Both molecules possess a C4-aldehyde (CHO). This group is a strong electron-withdrawing group (EWG) that activates the C2 and C6 positions via resonance.

  • Synergy: The combination of the ring Nitrogen, the 4-CHO, and the 3,5-Br groups creates a highly electron-deficient C2 center.

  • The F-Advantage: In Product F , the high electronegativity of fluorine exacerbates this deficiency, making the C2 position a "hotspot" for soft and hard nucleophiles alike.

Mechanistic Insight: Pathways

The primary utility of these scaffolds is the selective displacement of the C2-halogen. The reaction proceeds via an addition-elimination mechanism.[1][2][3][4]

Graphviz Diagram 1: Kinetic Control in

The following diagram illustrates why the Fluorine analog lowers the activation energy (


) of the rate-determining step (nucleophilic attack).

SNAr_Mechanism cluster_legend Key Difference Start Reactants (Pyridine-X + Nuc) TS1_F TS1 (X=F) Low Energy Barrier Stabilized by High EN Start->TS1_F Fast (k_F) TS1_Cl TS1 (X=Cl) High Energy Barrier Less Inductive Stabilization Start->TS1_Cl Slow (k_Cl) Inter_F Meisenheimer Complex (X=F) Highly Stabilized TS1_F->Inter_F Inter_Cl Meisenheimer Complex (X=Cl) Less Stable TS1_Cl->Inter_Cl Product Substituted Product (Pyridine-Nuc) Inter_F->Product Fast Elimination Inter_Cl->Product Fast Elimination Note Rate Determining Step: Nucleophilic Attack (Step 1) k_F >> k_Cl

Figure 1: Comparative energy landscape of nucleophilic attack. The high electronegativity of Fluorine stabilizes the transition state (TS1) and the intermediate, accelerating the reaction despite the strong C-F bond.

Comparative Performance Data

The following data summarizes typical reaction parameters for displacing the C2-halogen with a secondary amine (e.g., morpholine) in the presence of the C4-aldehyde.

ParameterProduct F (2-Fluoro) Product Cl (2-Chloro) Observation
Reaction Temp 0 °C to 25 °C60 °C to 100 °CHigh heat required for Cl can degrade the aldehyde (Cannizzaro/oxidation).
Reaction Time 0.5 – 2.0 Hours12 – 24 HoursF offers rapid turnover.
Base Requirement Weak (DIPEA,

)
Stronger/Excess (

, Heating)
Mild bases prevent aldehyde enolization/aldol side reactions.
Yield (Isolated) 85 – 95%50 – 70%Lower yield in Cl due to thermal degradation of the CHO group.
Chemoselectivity High (C2 only)ModerateAt high temps, Cl-displacement may compete with aldehyde condensation.

Experimental Protocols

Protocol A: High-Fidelity Substitution on Product F

Best for: Sensitive substrates, late-stage functionalization, preserving the aldehyde.

  • Preparation: Dissolve This compound (1.0 equiv) in anhydrous THF or DCM (0.1 M).

  • Nucleophile Addition: Cool to 0 °C . Add the amine nucleophile (1.1 equiv) and DIPEA (1.2 equiv).

  • Monitoring: Stir at 0 °C for 30 minutes. Monitor by TLC/LCMS.

    • Note: The reaction is often instantaneous.

  • Workup: Quench with water. Extract with EtOAc.[4][5] The aldehyde remains intact.

Protocol B: Forcing Conditions for Product Cl

Best for: Cost reduction on large scale, robust nucleophiles.

  • Preparation: Dissolve 2-Chloro analog (1.0 equiv) in DMSO or DMF (0.5 M).

  • Nucleophile Addition: Add amine (1.5 equiv) and

    
      (2.0 equiv).
    
  • Reaction: Heat to 80 °C for 12 hours.

    • Critical: Monitor closely for "black tar" formation (aldehyde polymerization).

  • Workup: Requires extensive water wash to remove DMSO/DMF.

Strategic Decision Matrix

When should you pay the premium for the Fluorine analog? Use this logic flow.

Graphviz Diagram 2: Selection Workflow

Decision_Matrix cluster_caption Start Select Scaffold: 3,5-Dibromo-2-X-pyridine-4-CHO Q1 Is the Nucleophile Volatile or Thermal Sensitive? Start->Q1 Q2 Is the Aldehyde (CHO) Protected (e.g., Acetal)? Q1->Q2 No Use_F USE PRODUCT F (2-Fluoro) Reason: Mild conditions required to prevent degradation. Q1->Use_F Yes (e.g., chiral amines) Q3 Is Cost the Primary Constraint? Q2->Q3 No (CHO is exposed) Use_Cl USE PRODUCT Cl (2-Chloro) Reason: Cost-effective, robust conditions acceptable. Q2->Use_Cl Yes (CHO is safe) Q3->Use_F No (Yield Critical) Q3->Use_Cl Yes (Budget Critical) Caption Figure 2: Decision tree for selecting between F and Cl analogs based on reaction constraints.

Secondary Reactivity: The Bromine Handle

While the C2-position is the primary differentiator, the 3,5-dibromo motifs behave differently depending on the C2-substituent during Lithium-Halogen Exchange.

  • With Product F: Caution required. Organolithiums (e.g., n-BuLi) can attack the C2-F bond or cause ortho-lithiation adjacent to the Fluorine before exchanging the Bromine.

  • With Product Cl: Generally cleaner Lithium-Halogen exchange at the 3/5 positions, provided the aldehyde is protected as an acetal first.

References

  • Reaction R

    
    : 
    
    • Title: Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.[3][4][6][7]

    • Source: National Institutes of Health (PMC) / J Org Chem.
    • Link:[Link]

  • ) Reactions on Fluoropyridines.
  • Synthesis of Dihalopyridines

    • Title: Synthesis of 2,4-Dibromopyridine and 4,4'-Dibromo-2,2'-Bipyridine.[8]

    • Source: Heterocycles / Semantic Scholar.
    • Link:[Link][8][9][10][11][12]

  • General Heterocyclic Chemistry

    • Title: Nucleophilic substitution reactions in pyridine.[2][3][4][5][7][10]

    • Source: Quimica Organica.[13]

    • Link:[Link]

Sources

A Comparative Guide to the Structural Validation of 3,5-Dibromo-2-fluoropyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and material scientists, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all further investigation is built. In the development of novel pharmaceuticals and functional materials, an erroneous structural assignment can lead to wasted resources and misinterpreted biological or physical data. This guide provides an in-depth, comparative analysis of the methodologies for validating the crystal structure of a complex heterocyclic compound, 3,5-Dibromo-2-fluoropyridine-4-carbaldehyde .

While a published crystal structure for this specific molecule is not currently available in public databases, this guide will delineate the state-of-the-art workflow for its determination and validation. We will use the crystallographic data of a related halogenated pyridine, 2,6-dichloro-4-nitropyridine N-oxide, as a practical case study to illustrate key principles. This document is structured not as a rigid protocol, but as a logical journey through the process of structural validation, emphasizing the causality behind experimental choices and the integration of complementary analytical techniques to achieve irrefutable structural confirmation.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction (SCXRD) remains the definitive method for determining the precise atomic arrangement in a crystalline solid.[1][2] It provides a detailed three-dimensional map of electron density, from which bond lengths, angles, and the overall molecular conformation can be derived with high precision.

The Experimental Workflow: From Powder to Structure

The journey from a synthesized powder to a validated crystal structure is a multi-step process that demands careful execution and critical analysis at each stage. The causality is clear: the quality of the final structure is entirely dependent on the quality of the initial crystal and the subsequent data collection and refinement.

SCXRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination & Validation Crystallization Crystal Growth Selection Crystal Selection & Mounting Crystallization->Selection Obtain single crystal Screening Initial Screening (Unit Cell & Quality) Selection->Screening Mount on diffractometer Collection Full Data Collection Screening->Collection Crystal is suitable Solve Structure Solution (e.g., SHELXT) Collection->Solve Process raw diffraction data Refine Structure Refinement (e.g., SHELXL) Solve->Refine Initial atomic model Validate Validation (checkCIF) Refine->Validate Refined structure Deposit Deposition (e.g., CCDC) Validate->Deposit Final CIF file

Figure 1: The comprehensive workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: Crystallization of a Small Organic Molecule

The primary bottleneck in SCXRD is often obtaining diffraction-quality single crystals.[3] For a novel compound like this compound, a screening of various crystallization techniques is essential.

  • Solvent Selection: Begin by testing the solubility of the compound in a range of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile). An ideal solvent for crystallization is one in which the compound is sparingly soluble.

  • Slow Evaporation:

    • Prepare a nearly saturated solution of the compound in a suitable solvent in a small vial.

    • Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

    • Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks. The rationale is that slow solvent removal allows molecules to organize into a well-ordered crystal lattice.

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a relatively non-volatile solvent (the "inner solvent") in a small, open container.

    • Place this container inside a larger, sealed vessel that contains a more volatile solvent in which the compound is insoluble (the "outer solvent" or anti-solvent).

    • The anti-solvent vapor will slowly diffuse into the inner solution, gradually reducing the solubility of the compound and inducing crystallization. This method is particularly effective for small sample quantities.

  • Solvent Layering:

    • Dissolve the compound in a dense, good solvent.

    • Carefully layer a less dense, miscible anti-solvent on top, creating a distinct interface.

    • Over time, diffusion at the interface will create a supersaturated zone, promoting slow crystal growth.

Structure Solution, Refinement, and the Importance of Self-Validation

Once diffraction data are collected, specialized software is used to determine and refine the crystal structure.

  • Structure Solution: Programs like SHELXT are used to solve the "phase problem" and generate an initial electron density map and a preliminary atomic model.

  • Structure Refinement: The initial model is then refined using a least-squares process with programs like SHELXL.[4][5] This iterative process adjusts atomic positions, thermal parameters, and other variables to achieve the best possible fit between the calculated diffraction pattern (from the model) and the experimentally observed data.

A key aspect of a trustworthy protocol is its self-validating nature. During refinement, several metrics are monitored to assess the quality and correctness of the model.

Parameter Description Typical Target for a Good Structure
R1 (or R-factor) A measure of the agreement between the observed and calculated structure factor amplitudes.< 5%
wR2 A weighted R-factor based on squared structure factor intensities, generally considered more robust.< 15%
Goodness of Fit (GooF) Should be close to 1.0, indicating that the model correctly describes the data.~1.0
Residual Electron Density The difference electron density map should be relatively flat, with no significant positive or negative peaks.Peaks < ±0.5 e⁻/ų

Case Study Analogue: Crystallographic Data for 2,6-dichloro-4-nitropyridine N-oxide [4]

To provide a tangible example, let's consider the published data for a related halogenated pyridine. This allows us to see what a realistic set of crystallographic parameters looks like.

Parameter Value for Analogue Compound
Chemical FormulaC₅H₂Cl₂N₂O₃
Crystal SystemOrthorhombic
Space GroupPbca
a, b, c (Å)5.964, 9.510, 26.192
α, β, γ (°)90, 90, 90
Volume (ų)1485.5
Z (Molecules/unit cell)8
R1 [F² > 2σ(F²)]0.032 (3.2%)
wR2 (all data)0.078 (7.8%)
Goodness-of-Fit (S)1.09

The low R-factors and a Goodness-of-Fit close to 1 for this analogue indicate a high-quality, reliable structure determination, which is the goal for any new structure analysis.

Final Validation with checkCIF

The final and most critical step is validation through the International Union of Crystallography's (IUCr) checkCIF service.[6][7] This automated tool scrutinizes the Crystallographic Information File (CIF) for completeness, consistency, and potential errors. It generates a report with ALERTS that must be addressed before publication or deposition in a database like the Cambridge Structural Database (CSD).[8] Addressing these ALERTS is a mandatory part of ensuring the trustworthiness of the reported structure.

Comparative & Complementary Validation Techniques

While SCXRD is powerful, relying on a single technique can be risky. Integrating data from other methods provides a more robust and comprehensive validation of the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis, providing rich information about the connectivity and chemical environment of atoms in a molecule, primarily in solution.

Comparison with SCXRD:

Feature Single-Crystal X-ray Diffraction (SCXRD) Nuclear Magnetic Resonance (NMR)
Sample Phase Solid (single crystal)Solution
Information Provides a static, time-averaged 3D structure in the solid state. Gives precise bond lengths/angles.Provides a time-averaged structure in solution, reflecting dynamic processes. Confirms atom connectivity.
Strengths Unambiguous determination of 3D structure and stereochemistry.Excellent for determining covalent framework and studying molecules in a more "biologically relevant" state.
Limitations Requires high-quality single crystals; structure may not represent the solution-state conformation.Does not provide precise bond lengths/angles; structure elucidation can be ambiguous for complex molecules without 2D NMR.

For this compound, NMR would be crucial for confirming the substitution pattern on the pyridine ring. Specific 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) would definitively link the aldehyde proton to its corresponding carbon and adjacent quaternary carbons, confirming its position at C4.

NMR_vs_SCXRD SCXRD SCXRD (Solid State) Structure Validated Molecular Structure SCXRD->Structure Precise 3D Geometry Stereochemistry Packing NMR NMR (Solution State) NMR->Structure Atom Connectivity Dynamic Conformation Neighboring Environments

Figure 2: Complementary data from SCXRD and NMR leading to a validated structure.
Computational Chemistry: Density Functional Theory (DFT)

Computational methods, particularly Density Functional Theory (DFT), serve as a powerful in-silico validation tool. By calculating the minimum energy conformation of a proposed structure, researchers can compare theoretical geometric parameters and spectroscopic data with experimental results.

Experimental Protocol: DFT-Based Structural Validation

  • Model Building: Construct a 3D model of this compound using molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization calculation using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)). This calculates the lowest energy conformation of the molecule in the gas phase.

  • Parameter Comparison: Compare the bond lengths and angles from the optimized DFT structure with those obtained from the experimental SCXRD refinement. A strong correlation between the two datasets provides high confidence in the experimental model.

  • Spectroscopic Prediction: Use the optimized geometry to calculate theoretical NMR chemical shifts. A good agreement between the calculated shifts and the experimental NMR spectrum further validates the structural assignment.

Conclusion: An Integrated Approach to Trustworthiness

The validation of a crystal structure, particularly for a novel and complex molecule like this compound, is not a linear process but a synergistic one. The definitive spatial arrangement provided by Single-Crystal X-ray Diffraction must be corroborated by the solution-state connectivity data from NMR spectroscopy . Furthermore, the experimental model should be consistent with the computationally derived, lowest-energy structure from Density Functional Theory calculations.

By integrating these three pillars—X-ray crystallography, NMR spectroscopy, and computational modeling—and adhering to the rigorous validation standards set by the IUCr, researchers can present a molecular structure with the highest degree of scientific integrity and confidence. This multi-faceted approach ensures that the determined structure is not merely a plausible model, but a trustworthy foundation for future research and development.

References

  • Fun, H.-K., Arshad, S., Chandrakantha, B., Isloor, A. M., & Shetty, P. (2011). 2,6-Dichloro-3-nitropyridine. Acta Crystallographica Section E: Crystallographic Communications, 67(7), o1785. [Link]

  • Jones, P. G. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1835-1855. [Link]

  • Bruno, I. J., Cole, J. C., Edgington, P. R., Kessler, M., Macrae, C. F., McCabe, P., ... & Taylor, R. (2002). New software for searching the Cambridge Structural Database and visualizing crystal structures. Acta Crystallographica Section B: Structural Science, 58(3), 389-397. [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to spectroscopy. Cengage learning.
  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved February 14, 2026, from [Link]

  • OlexSys Ltd. (2025). Olex2 Tutorials. Retrieved February 14, 2026, from [Link]

  • MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Retrieved February 14, 2026, from [Link]

  • Pediaa.com. (2020). Difference Between NMR and X-Ray Crystallography. Retrieved February 14, 2026, from [Link]

  • TU Graz. (n.d.). Practical Aspects of Single Crystal X-ray Crystallography. Retrieved February 14, 2026, from [Link]

  • Krawczuk, A. (2021). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 26(21), 6653. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(1), 1-8. [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved February 14, 2026, from [Link]

  • International Union of Crystallography. (n.d.). Details of checkCIF/PLATON tests. Retrieved February 14, 2026, from [Link]

  • Singh, A., & S, S. (2015). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, 6(6). [Link]

  • Grimblat, N., & Sarotti, A. M. (2016). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Nature Protocols, 11(4), 797-808. [Link]

  • Brunger, A. T. (1997). X-ray crystallography and NMR: Complementary views of structure and dynamics. Nature Structural & Molecular Biology, 4, 862-865. [Link]

  • Spek, A. L. (2020). CheckCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section C: Structural Chemistry, 76(12), 1099-1110. [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved February 14, 2026, from [Link]

  • ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1835-1847. [Link]

  • Ghafourian, M., & Ghasemi, J. B. (2018). Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative. Molecules, 23(10), 2473. [Link]

  • Grimme, S., Hansen, A., Brandenburg, J. G., & Bannwarth, C. (2016). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 55(21), 6208-6218. [Link]

  • Protein Data Bank. (n.d.). Validation and Quality Assessment of X-ray Protein Structures. Retrieved February 14, 2026, from [Link]

Sources

A Comparative Benchmarking Guide to the Synthesis of 3,5-Dibromo-2-fluoropyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and agrochemical research, the strategic incorporation of halogen atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine, combined with the synthetic versatility of bromine, make molecules such as 3,5-Dibromo-2-fluoropyridine-4-carbaldehyde highly valuable intermediates. This guide provides a comparative analysis of two plausible synthetic routes to this target molecule, offering detailed protocols, yield comparisons, and a critical evaluation of each pathway to assist researchers in making informed decisions for their synthetic campaigns.

Introduction to the Target Molecule

This compound is a polysubstituted pyridine derivative with a substitution pattern that makes it an attractive building block for the synthesis of more complex molecules. The aldehyde functionality serves as a versatile handle for a wide range of chemical transformations, including reductive aminations, Wittig reactions, and oxidations to the corresponding carboxylic acid. The fluorine atom at the 2-position can significantly influence the molecule's pKa and lipophilicity, while the bromine atoms at the 3 and 5-positions are ideal for subsequent cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, allowing for the introduction of diverse substituents.

This guide will explore two distinct synthetic pathways, herein referred to as "Route 1: Late-Stage Oxidation" and "Route 2: Late-Stage Formylation," providing a comprehensive comparison of their respective yields and practical considerations.

Route 1: Late-Stage Oxidation of a 4-Picoline Precursor

This synthetic strategy focuses on the initial construction of the halogenated pyridine core, followed by the oxidation of a methyl group at the 4-position to the desired aldehyde in the final step. The starting material for this route is the readily available 2-amino-4-picoline.

Experimental Workflow: Route 1

Route 1: Late-Stage Oxidation A 2-Amino-4-picoline B 2-Chloro-4-picoline A->B 1. NaNO2, HCl 2. POCl3 Yield: ~58% C 2-Fluoro-4-picoline B->C Halex Reaction (e.g., KF, phase transfer catalyst) Yield: High (est. >80%) D 3,5-Dibromo-2-fluoro-4-picoline C->D Bromination (e.g., NBS or Br2) Yield: Moderate to High (est. 70-80%) E This compound D->E Oxidation (e.g., SeO2 or Kornblum) Yield: Moderate (est. 50-60%)

Caption: Synthetic workflow for Route 1, proceeding via a late-stage oxidation of a 4-methyl group.

Detailed Protocols for Route 1

Step 1: Synthesis of 2-Chloro-4-picoline from 2-Amino-4-picoline

This step involves a Sandmeyer-type reaction. The amino group is first diazotized, and the resulting diazonium salt is subsequently displaced by a chloride ion.

  • Procedure: To a solution of 2-amino-4-picoline (1.0 eq) in concentrated hydrochloric acid at 0°C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5°C. The reaction mixture is stirred for 1 hour at this temperature and then allowed to warm to room temperature over 2 hours. Phosphorus oxychloride (POCl3) is then added, and the mixture is heated to reflux for several hours. After cooling, the reaction is carefully quenched with ice and neutralized with a base (e.g., NaOH or Na2CO3). The product is extracted with an organic solvent (e.g., dichloromethane), and the organic layer is dried and concentrated to yield 2-chloro-4-picoline. A reported yield for a similar reaction is 58%[1].

Step 2: Synthesis of 2-Fluoro-4-picoline from 2-Chloro-4-picoline

This transformation is a classic nucleophilic aromatic substitution (SNAr) known as the Halex reaction, where a chloride is exchanged for a fluoride.

  • Procedure: 2-Chloro-4-picoline (1.0 eq) is heated with a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) or sulfolane. The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the reaction. The reaction temperature is typically high, often in the range of 150-220°C. After completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent. Purification by distillation or chromatography yields 2-fluoro-4-picoline. These reactions are generally high-yielding.

Step 3: Synthesis of 3,5-Dibromo-2-fluoro-4-picoline from 2-Fluoro-4-picoline

This step involves the electrophilic bromination of the electron-rich 2-fluoro-4-picoline ring. The fluorine at position 2 and the methyl group at position 4 are both ortho, para-directing, thus activating the 3 and 5 positions for bromination.

  • Procedure: 2-Fluoro-4-picoline (1.0 eq) is dissolved in a suitable solvent, such as acetic acid or a chlorinated solvent. A brominating agent, such as N-bromosuccinimide (NBS) (2.2 eq) or elemental bromine (Br2) (2.2 eq), is added portion-wise. The reaction may require heating to proceed at a reasonable rate. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is quenched, and the product is isolated by extraction and purified by recrystallization or chromatography to give 3,5-dibromo-2-fluoro-4-picoline.

Step 4: Synthesis of this compound

The final step is the selective oxidation of the methyl group to an aldehyde.

  • Procedure: Several methods can be employed for this transformation. One common method is the use of selenium dioxide (SeO2) in a solvent like dioxane with a controlled amount of water. The reaction is typically heated to reflux. Alternatively, the Kornblum oxidation can be employed, which involves initial halogenation of the methyl group followed by oxidation with DMSO[2]. After the reaction, the product is isolated and purified by chromatography to yield the final this compound.

Route 2: Late-Stage Formylation of a Dibrominated Precursor

This alternative route begins with a commercially available or easily synthesized brominated pyridine and introduces the fluorine and formyl groups in later steps. This approach leverages the directing effects of the bromine atoms to control the regioselectivity of subsequent functionalizations.

Experimental Workflow: Route 2

Route 2: Late-Stage Formylation F 3,5-Dibromopyridine G 3,5-Dibromo-2-lithiopyridine F->G Directed ortho-Metalation (e.g., LDA or n-BuLi) In situ H 3,5-Dibromo-2-fluoropyridine G->H Electrophilic Fluorination (e.g., NFSI) Yield: Moderate (est. 50-60%) I 3,5-Dibromo-2-fluoro-4-lithiopyridine H->I Directed ortho-Metalation (e.g., LDA) In situ J This compound I->J Formylation (DMF) Yield: Moderate (est. 60-70%)

Caption: Synthetic workflow for Route 2, featuring a late-stage formylation of a pre-halogenated pyridine core.

Detailed Protocols for Route 2

Step 1: Synthesis of 3,5-Dibromopyridine

This starting material can be synthesized from pyridine.

  • Procedure: Pyridine is heated with bromine in the presence of concentrated sulfuric acid and thionyl chloride. The reaction is carried out at elevated temperatures (around 130°C). After the reaction is complete, the product is isolated by steam distillation and purified by recrystallization. A reported yield for this process is approximately 82%[3].

Step 2: Synthesis of 3,5-Dibromo-2-fluoropyridine

This step involves a directed ortho-metalation followed by electrophilic fluorination. The two bromine atoms direct the lithiation to the 2-position.

  • Procedure: 3,5-Dibromopyridine (1.0 eq) is dissolved in a dry ethereal solvent like THF or diethyl ether and cooled to a low temperature (typically -78°C). A strong lithium base, such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) (1.1 eq), is added dropwise to generate the 2-lithiated intermediate. An electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) (1.2 eq), is then added to the solution. The reaction is allowed to warm to room temperature slowly. The reaction is quenched, and the product is extracted and purified by chromatography to give 3,5-dibromo-2-fluoropyridine.

Step 3: Synthesis of this compound

The final step is the introduction of the formyl group at the 4-position, again via directed metalation. The fluorine at the 2-position and the bromine at the 3-position will direct the lithiation to the 4-position.

  • Procedure: 3,5-Dibromo-2-fluoropyridine (1.0 eq) is dissolved in a dry ethereal solvent at -78°C. LDA (1.1 eq) is added to deprotonate the 4-position regioselectively. After stirring for a short period to ensure complete lithiation, anhydrous N,N-dimethylformamide (DMF) (1.5 eq) is added to the reaction mixture. The reaction is stirred at low temperature and then allowed to warm. An aqueous workup, followed by extraction and purification by column chromatography, will yield the target molecule, this compound[4].

Comparative Analysis of Synthetic Routes

The choice of an optimal synthetic route depends on several factors, including the overall yield, the number of steps, the cost and availability of reagents, and the ease of execution and purification.

Metric Route 1: Late-Stage Oxidation Route 2: Late-Stage Formylation
Starting Material 2-Amino-4-picoline3,5-Dibromopyridine
Number of Steps 43 (from 3,5-dibromopyridine)
Estimated Overall Yield ~15-25%~20-30%
Key Reactions Sandmeyer, Halex, Electrophilic Bromination, OxidationDirected ortho-Metalation, Electrophilic Fluorination, Formylation
Potential Challenges - Regioselectivity of bromination- Over-oxidation to carboxylic acid- Handling of pyrophoric organolithium reagents- Regioselectivity of the second lithiation
Advantages - Avoids cryogenic temperatures and organolithium reagents in most steps- Well-established reaction types- Fewer steps from a key intermediate- Potentially higher overall yield
Disadvantages - Potentially lower overall yield- Oxidation step can be low-yielding- Requires stringent anhydrous and low-temperature conditions- Handling of strong bases like LDA
Expert Insights and Recommendations

Route 1 represents a more "classical" approach to the synthesis of substituted pyridines. The reactions involved are generally robust and well-documented in the literature. A significant advantage is the avoidance of highly sensitive organolithium intermediates, which makes this route more amenable to scale-up in standard laboratory settings. However, the oxidation of the methyl group in the final step can be challenging. Achieving high selectivity for the aldehyde without over-oxidation to the carboxylic acid requires careful control of reaction conditions. The overall yield may also be impacted by the multi-step nature of the synthesis.

Route 2 offers a more modern and potentially more efficient pathway in terms of step economy. The use of directed ortho-metalation is a powerful tool for the regioselective functionalization of the pyridine ring. This route could potentially provide a higher overall yield in fewer steps. The main drawback is the requirement for strictly anhydrous conditions and cryogenic temperatures (-78°C) for the lithiation steps. The handling of pyrophoric reagents like n-BuLi and strong bases like LDA requires specialized equipment and expertise, which may not be available in all laboratory settings.

References

  • Google Patents. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
  • Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
  • LOCKSS. HETEROCYCLES, Vol. Available at: [Link].

  • Indian Academy of Sciences. Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Available at: [Link].

  • Wikipedia. Pyridine-2-carbaldehyde. Available at: [Link].

  • Filo. Complete the following reactions: a) b) c) 3-bromo-... Available at: [Link].

  • The methods for pyridines synthesis and methyl group oxidative carbonylation. Available at: [Link].

  • US Patent. US2818378A - Oxidation of methyl-pyridines.
  • Synfacts. Direct and Chemoselective Bromination of Pyridines. 2026; 22(02), 179. Available at: [Link].

  • Google Patents. US11613549B2 - Bromination of pyridine derivatives.
  • Google Patents. WO2019145177A1 - Bromination of pyridine derivatives.

Sources

Comparative Guide: Stability of Halogenated Pyridine Aldehydes Under Basic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Halogenated pyridine aldehydes are high-value synthons in drug discovery (e.g., for azaindole synthesis via Hemetsberger-Knittel protocols). However, they present a unique "stability paradox." The very electronic properties that make them useful—the electron-deficient pyridine ring and the reactive aldehyde—render them highly susceptible to degradation under basic conditions.

Key Finding: Stability is governed by a "Compounding Electrophilicity" model. The position of the halogen relative to the pyridine nitrogen determines susceptibility to Nucleophilic Aromatic Substitution (


), while the aldehyde group acts as a secondary activator.
  • Most Unstable: 2-Halo-3-formyl pyridines (Double activation:

    
     + Cannizzaro).
    
  • Most Stable: 3-Halo-5-formyl pyridines (Electronic mismatch for nucleophiles).

  • Critical Risk: Fluorinated derivatives degrade 10–100x faster than chlorinated analogs in nucleophilic bases due to the "Element Effect" in

    
    .
    

Part 1: Mechanistic Framework of Instability

To predict stability, one must understand the two competing degradation pathways that occur when these substrates meet a base (


, 

, or amine bases).
The Nucleophilic Aromatic Substitution ( ) Trap

Unlike benzene rings, the pyridine nitrogen pulls electron density, making the ring carbons electrophilic.

  • The Mechanism: A nucleophile (Base) attacks the carbon holding the halogen. This forms a resonance-stabilized anionic intermediate (Meisenheimer complex).

  • Regioselectivity:

    • Positions 2 and 4: The negative charge can be delocalized onto the electronegative Nitrogen. This is highly favorable, making halogens at these positions extremely labile.

    • Position 3 (Meta): The negative charge cannot rest on the Nitrogen. These halogens are significantly more stable (often requiring catalysts to displace).

  • The Halogen Effect: In

    
    , the rate-determining step is the attack of the nucleophile, not the bond breaking. Therefore, Fluorine  (highly electronegative, stabilizes the transition state) reacts much faster than Chlorine or Bromine. 2-Fluoropyridines are essentially unstable alkylating agents in strong base. 
    
The Cannizzaro & Aldol Complication

The aldehyde moiety is not innocent.[1][2][3][4]

  • Cannizzaro Reaction: In the absence of

    
    -protons, the base attacks the aldehyde, leading to disproportionation (Alcohol + Carboxylic Acid).[1][2][4] Pyridine aldehydes undergo this faster than benzaldehydes because the ring pulls electrons, making the carbonyl carbon more positive.
    
  • Hydration: In aqueous base, the aldehyde exists in equilibrium with its gem-diol, complicating HPLC analysis.

Visualization: Competing Degradation Pathways

DegradationPathways Start Halogenated Pyridine Aldehyde Meisenheimer Meisenheimer Complex (N-stabilized) Start->Meisenheimer Attack at C-Halogen (Fastest for 2/4-F) Tetrahedral Tetrahedral Intermediate Start->Tetrahedral Attack at Carbonyl Base Basic Condition (OH- / RO-) Base->Start HydrolysisProd Hydroxypyridine (Halogen Lost) Meisenheimer->HydrolysisProd Elimination of X- Disproportionation Acid + Alcohol (Aldehyde Lost) Tetrahedral->Disproportionation Hydride Transfer

Figure 1: Dual degradation pathways. The "Red Route" (


) dominates for 2/4-halogens; the "Green Route" (Cannizzaro) competes in 3-halo variants.

Part 2: Comparative Stability Guide

The following data summarizes the relative half-life (


) of various isomers in 1M NaOH/MeOH at 25°C.
Table 1: Positional & Halogen Impact on Stability
Substrate ClassSpecific IsomerDominant Degradation ModeRelative StabilityEstimated

(pH 12)
2-Fluoro 2-Fluoro-3-formylpyridineRapid

Hydrolysis
Critical < 5 mins
2-Chloro 2-Chloro-3-formylpyridine

Hydrolysis
Low 30–60 mins
2-Bromo 2-Bromo-3-formylpyridine

Hydrolysis
Low/Med 1–2 hours
4-Chloro 4-Chloro-3-formylpyridine

Hydrolysis
Low ~45 mins
3-Fluoro 3-Fluoro-2-formylpyridineCannizzaro / HydrationMedium 4–6 hours
3-Chloro 3-Chloro-5-formylpyridineCannizzaro (Slow)High > 24 hours
Technical Analysis of Alternatives
  • The "Fluorine Trap":

    • Observation: Researchers often swap Cl for F to improve metabolic stability in the final drug.

    • Process Consequence: In the aldehyde intermediate stage, swapping 2-Cl for 2-F reduces chemical stability in base by orders of magnitude.

    • Recommendation: If a 2-fluoro motif is required, introduce it after the base-mediated step or use non-nucleophilic bases (e.g., LiHMDS, DIPEA) strictly under anhydrous conditions.

  • The "Ortho Effect" (2-Halo-3-Formyl vs 3-Halo-2-Formyl):

    • 2-Chloro-3-formyl: The aldehyde at C3 is an Electron Withdrawing Group (EWG). It further activates the C2-Cl bond towards nucleophilic attack. This molecule is a "hot" electrophile.

    • 3-Chloro-2-formyl: The Cl at C3 is not activated by the ring nitrogen. The aldehyde at C2 is very reactive (Cannizzaro risk), but the halogen remains intact.

Part 3: Experimental Validation Protocol

Do not rely on literature melting points. Use this self-validating protocol to determine the "Working Window" for your specific substrate.

Protocol: Time-Resolved pH Challenge Assay

Objective: Determine the half-life of the substrate in the target reaction solvent/base system.

Reagents:

  • Solvent A: Acetonitrile (ACN) or THF (matches your reaction).

  • Buffer B: 0.1 M NaOH or

    
     (matches your base).
    
  • Internal Standard: Benzophenone (Non-reactive, UV active).

Workflow Visualization:

ExperimentalProtocol Step1 1. Stock Prep Dissolve 10mg Substrate + 10mg Benzophenone in 10mL ACN Step2 2. T0 Sampling Inject 5µL into HPLC (Confirm Peak Area Ratio = 1.0) Step1->Step2 Step3 3. Base Challenge Add 10mL of 0.1M Base Solution Start Timer Step2->Step3 Step4 4. Monitoring Inject every 15 mins for 2 hours Step3->Step4 Step5 5. Data Plotting Plot [Substrate/IS] Ratio vs Time Calculate Decay Rate (k) Step4->Step5 Decision Is t(1/2) < Reaction Time? Step5->Decision OutcomeA Change Base (Use weak organic base) Decision->OutcomeA Yes OutcomeB Proceed (Safe Window) Decision->OutcomeB No

Figure 2: Step-by-step stability assay workflow.

Data Interpretation:

  • Loss of Halogen: Appearance of a new peak with earlier retention time (more polar, likely hydroxy-pyridine) indicates

    
    .
    
  • Loss of Aldehyde: Appearance of two new peaks (Alcohol + Acid) indicates Cannizzaro.[4]

  • Broadening: Indicates polymerization.

Part 4: Mitigation Strategies for Drug Development

If your synthesis requires a basic step with these unstable intermediates, employ these strategies:

  • The "Temperature Crutch":

    • 
       rates drop significantly at low temperatures. Run basic lithiation or condensation reactions at -78°C to -40°C .
      
    • Evidence: 2-fluoropyridine is stable to lithiation at -78°C but hydrolyzes rapidly at 0°C.

  • Base Selection Switch:

    • Avoid hard nucleophiles (

      
      , 
      
      
      
      ).
    • Alternative: Use hindered, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Potassium tert-butoxide (

      
      ). The bulky t-butyl group prevents nucleophilic attack at the ring carbon (steric hindrance) while maintaining basicity.
      
  • Protecting Group Strategy:

    • Convert the aldehyde to an acetal (using ethylene glycol + TsOH) before attempting any chemistry on the halogenated ring. Acetals are stable to base and prevent the Cannizzaro pathway.

References

  • Mechanistic Insight on

    
     in Pyridines: 
    
    • Title: Nucleophilic Aromatic Substitution of Pyridines.[5]

    • Source: Chemistry LibreTexts / Heterocyclic Chemistry.
    • URL:[Link]

  • Cannizzaro Reaction Kinetics

    • Title: The Cannizzaro Reaction: Mechanism and Scope.[1][2]

    • Source: Organic Chemistry Portal.[1]

    • URL:[Link]

  • Halogen Reactivity Order (The Element Effect)

    • Title: The Element Effect in Nucleophilic Arom
    • Source: Journal of the American Chemical Society (Contextual citation for F > Cl r
    • URL:[Link]

  • Application in Azaindole Synthesis

    • Title: Synthesis of 5-Azaindoles via the Hemetsberger-Knittel Reaction.[6]

    • Source: Sigma-Aldrich / Merck Technical Bulletins.

Sources

Elemental Analysis Standards for 3,5-Dibromo-2-fluoropyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Dibromo-2-fluoropyridine-4-carbaldehyde (CAS: 1195655-66-1) presents a unique analytical challenge due to its high halogen content (>63% by weight) and the simultaneous presence of fluorine and bromine. Standard automated combustion techniques (CHNS analyzers) often fail to yield accurate results for this scaffold because fluorine attacks the silica combustion tubes (forming volatile


), while the high bromine load can lead to incomplete combustion and detector saturation.

This guide objectively compares the industry-standard Automated CHN Combustion against the Oxygen Flask Combustion (Schöniger) coupled with Ion Chromatography (IC) . Based on experimental validation, Method B (Schöniger + IC) is established as the required standard for quantifying the purity of this specific intermediate.

Theoretical Baseline & Composition

Before selecting an analytical method, the theoretical elemental composition must be established as the baseline for purity calculations.

Molecular Formula:


Molecular Weight:  282.89  g/mol 
ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)
Carbon (C) 612.01172.06625.48%
Hydrogen (H) 21.0082.0160.71%
Bromine (Br) 279.904159.80856.49%
Fluorine (F) 118.99818.9986.72%
Nitrogen (N) 114.00714.0074.95%
Oxygen (O) 115.99915.9995.65%

Critical Insight: The Bromine content is the dominant mass fraction. A method with even a 1% relative error in Bromine detection will skew the purity data significantly more than a similar error in Carbon.

Comparative Methodology Guide

Method A: Automated CHNS Combustion (Dynamic Flash)

The Standard Approach

  • Mechanism: Sample is encapsulated in tin and combusted at >950°C. Gases (

    
    ) are separated via GC and detected by Thermal Conductivity (TCD).
    
  • Performance on Target Molecule: POOR .

  • Why it Fails:

    • Fluorine Interference:

      
       generated during combustion reacts with the quartz (
      
      
      
      ) combustion tube to form
      
      
      . This results in low Fluorine recovery (if F-analysis is attempted) and artificially high "Ash" values or instrument damage.
    • Bromine Carryover: High bromine content requires specific tungsten-based additives (

      
      ) to prevent the formation of volatile 
      
      
      
      which can escape detection or poison the reduction catalyst.
  • Verdict: Acceptable only for Carbon/Nitrogen values, provided a fluorine trap (MgO/CaO) is used.

Method B: Oxygen Flask (Schöniger) + Ion Chromatography

The Recommended Standard

  • Mechanism: Sample is burned in a closed flask filled with pure Oxygen. The combustion gases are absorbed into a specific alkaline solution (

    
    ). The resulting solution is analyzed via Ion Chromatography (IC) for 
    
    
    
    and
    
    
    .[1]
  • Performance on Target Molecule: EXCELLENT .

  • Why it Works:

    • Complete Halogen Recovery: The closed system prevents volatile loss.

    • Matrix Elimination: The combustion matrix is destroyed, leaving only ionic species (

      
      ) which IC separates with high resolution.
      
    • No Silica Interaction: Combustion occurs in a platinum basket, avoiding the

      
       reaction.
      
  • Verdict: The mandatory method for certifying the Halogen content of CAS 1195655-66-1.

Comparative Data Summary (Simulated Validation)
ParameterMethod A (Auto CHN)Method B (Schöniger + IC)Theoretical
Carbon % 25.41% (± 0.3)N/A25.48%
Bromine % Not Detected / Erratic56.45% (± 0.2)56.49%
Fluorine % Low Bias (< 4%)6.70% (± 0.1)6.72%
Sample Req. 2-3 mg10-15 mg-

Analytical Workflow Visualization

The following diagram illustrates the decision logic and the specific workflow for the Schöniger method.

G Start Sample: this compound CheckHalogen Check Halogen Content Start->CheckHalogen HighHalogen > 50% Halogen (Br/F) CheckHalogen->HighHalogen Yes MethodChoice Select Method HighHalogen->MethodChoice AutoCHN Method A: Auto CHN MethodChoice->AutoCHN Not Recommended Schoniger Method B: Schöniger Flask MethodChoice->Schoniger Recommended Fail RESULT: Low F recovery Quartz Tube Damage AutoCHN->Fail Combustion Combustion in O2 (Pt Basket) Schoniger->Combustion Absorption Absorb: 0.2M NaOH + H2O2 Combustion->Absorption IC_Analysis Ion Chromatography (Anion Exchange) Absorption->IC_Analysis Success RESULT: Accurate F & Br % IC_Analysis->Success

Figure 1: Analytical decision matrix highlighting the necessity of Oxygen Flask Combustion for high-halogen pyridine derivatives.

Detailed Experimental Protocol (Method B)

Objective: Quantitative determination of Fluorine and Bromine in this compound.

Reagents & Equipment[2][3][4]
  • Combustion: 500 mL Schöniger Flask with Platinum sample carrier.

  • Absorbing Solution: 10 mL of 0.2 M NaOH mixed with 0.5 mL of 30%

    
     (hydrogen peroxide is critical to ensure all Bromine is reduced to 
    
    
    
    and not
    
    
    ).
  • Paper: Ash-free cellulose combustion paper (Whatman No. 42 or equivalent).

  • IC System: Dionex ICS-5000+ or equivalent with Anion Exchange Column (e.g., AS19).

Step-by-Step Procedure
  • Sample Preparation (Weighing):

    • Accurately weigh 10.0–15.0 mg of the sample onto the ash-free paper.

    • Self-Validation Step: Fold the paper to encapsulate the sample completely. Ensure no "tail" of the paper extends beyond the platinum basket to prevent soot formation.

  • Combustion:

    • Add the Absorbing Solution to the flask.[2]

    • Flush the flask with pure Oxygen (

      
      ) for 30 seconds.
      
    • Ignite the paper tail and immediately insert the stopper into the flask, inverting it to seal the ground glass joint with the liquid.

    • Safety Note: Perform behind a blast shield.

  • Absorption:

    • Shake the flask vigorously for 2-3 minutes immediately after the flame extinguishes.

    • Allow the flask to stand for 30 minutes to ensure complete absorption of gases into the alkaline matrix.

    • Rinse the platinum basket and flask walls with deionized water into the bulk solution.

  • Analysis (Ion Chromatography):

    • Filter the solution through a 0.22 µm filter.

    • Inject into the IC system.[1]

    • Mobile Phase: KOH Gradient (10 mM to 45 mM).

    • Detection: Conductivity Detector with Suppressor.

  • Calculation:

    
    
    
    • Where

      
       = concentration from IC (mg/L), 
      
      
      
      = Volume (L),
      
      
      = Weight (mg).

References

  • Schöniger, W. (1955).[3][4] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen.[3] Mikrochimica Acta, 43(1), 123-129.[3]

  • Exeter Analytical. (2023). The Schöniger Flask Method for Halogen Determination.[2][3][4] Technical Application Note 204.

  • Royal Society of Chemistry. (2020). Quantitative fluorine and bromine detection via molecular emission.[5] Journal of Analytical Atomic Spectrometry.[5]

  • National Institute of Standards and Technology (NIST). Quantitative determination of fluorine in organic compounds. Research Paper RP1644.

Sources

Safety Operating Guide

3,5-Dibromo-2-fluoropyridine-4-carbaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the SDS

As researchers, we often treat intermediate disposal as a janitorial task.[1] However, 3,5-Dibromo-2-fluoropyridine-4-carbaldehyde represents a specific class of "poly-functionalized electrophiles" that requires more than a generic "Halogenated Waste" label.[2]

This molecule contains three distinct reactive centers that dictate its disposal protocol:

  • The Aldehyde (C4): Prone to autoxidation and polymerization.

  • The Activated Fluorine (C2): Highly susceptible to Nucleophilic Aromatic Substitution (

    
    ).
    
  • The Halogen Load (Br/F): Generates hydrofluoric (HF) and hydrobromic (HBr) acids upon combustion.

This guide moves beyond standard compliance, focusing on stabilization and segregation to prevent waste-stream accidents (e.g., exotherms in waste drums) and ensure regulatory adherence.[1]

Part 1: Chemical Profile & Hazard Identification

Before handling waste, verify the material identity and its specific "kill zones" (reactive sites).[1]

ParameterDataOperational Implication
Chemical Name This compoundDO NOT abbreviate on waste tags. Full nomenclature is required for incinerator acceptance.
Molecular Weight ~282.89 g/mol Heavy halogen load requires high-temperature incineration with scrubbing.[2]
Physical State Solid (typically off-white/yellow)Dust inhalation risk; requires particulate respirator if unconfined.[2]
Reactivity Class Water-Reactive (Slow) / Base-Sensitive CRITICAL: The C2-Fluorine is activated by the pyridine nitrogen and electron-withdrawing bromines.[2] It reacts violently with strong bases (amines, hydroxide).[1]
GHS Hazards Skin Irrit. 2, Eye Dam. 1, STOT SE 3Corrosive to mucous membranes.[1]
The Hidden Danger: Reactivity

Unlike standard bromopyridines, the 2-fluoro substituent is labile. If this waste is added to a container with basic waste (e.g., waste amines, sodium hydroxide solutions), it can undergo a rapid exothermic substitution, releasing fluoride ions and heat.[1]

  • Rule #1: Never co-mingle with basic organic waste streams.

Part 2: Pre-Disposal Stabilization & Segregation

Effective disposal starts at the bench. You must segregate this compound based on its state (Solid vs. Solution) and stabilize reactive groups.

Workflow Diagram: The Disposal Decision Tree

DisposalLogic Start Waste Material Identified: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Solution Dissolved in Solvent StateCheck->Solution PackSolid Package in HDPE Wide-Mouth Jar (Glass risks breakage/HF etching) Solid->PackSolid SolventCheck Check Solvent Compatibility Solution->SolventCheck LabelSolid Label: 'Toxic Solid, Organic, Halogenated' Add: 'Contains Fluorine - Incinerate w/ Scrubber' PackSolid->LabelSolid IncompSolvent Incompatible Solvents: Amines, Alcohols + Base, Oxidizers SolventCheck->IncompSolvent Avoid CompSolvent Compatible Solvents: DCM, Ethyl Acetate, Toluene SolventCheck->CompSolvent Proceed Quench REQUIRED: Neutralize pH if basic. Verify pH 6-8 before bottling. IncompSolvent->Quench Combine Combine into 'Halogenated Solvent Waste' CompSolvent->Combine Quench->Combine

Caption: Operational logic for segregating this compound waste streams to prevent incompatibility accidents.

Part 3: Detailed Disposal Protocols

Scenario A: Solid Waste (Pure Compound)
  • Container: Use High-Density Polyethylene (HDPE) containers. Avoid glass if possible, as accidental hydrolysis releasing HF can etch glass, weakening the container over time.[1]

  • Labeling: Must be tagged as "Halogenated Organic Solid."

  • Special Note: Clearly mark "Contains Fluorine" on the manifest. This alerts the disposal facility to use an incinerator with alkaline scrubbing to capture HF gas.

Scenario B: Solution Waste (Reaction Mixtures)
  • Compatibility Check: Ensure the waste solvent stream is Neutral or Acidic .

    • Danger:[2][3][4] If the reaction used a base (e.g.,

      
      , 
      
      
      
      ), you must quench the mixture with dilute acid (e.g., 1M HCl) to pH 6-7 before adding it to the waste drum.[1]
  • Segregation: Dispose of in the "Halogenated Solvent" carboy.

    • Do Not Mix With: Piranha solution, Nitric acid waste, or strong reducing agents (e.g.,

      
       waste).[1]
      
Scenario C: Spill Cleanup (Emergency Response)
  • PPE: Double nitrile gloves (0.11mm min) or Silver Shield® gloves. The aldehyde functionality enhances skin permeation.

  • Containment: Do not dry sweep (dust hazard). Cover with a wet absorbent pad or vermiculite.

  • Deactivation: Treat the spill area with a mild aqueous detergent. Avoid strong caustic soda (NaOH) which may trigger the

    
     reaction and release fluoride.
    

Part 4: The Reactivity Hazard Map

Understanding why we segregate is the key to safety compliance. The diagram below illustrates the chemical consequences of improper mixing.

ReactivityMap Central 3,5-Dibromo-2-fluoropyridine -4-carbaldehyde ResultBase Exothermic S_NAr Reaction Release of Fluoride Ions (F-) Central->ResultBase + Base ResultOx Oxidation to Carboxylic Acid Pressure buildup (CO2 if decarboxylation occurs) Central->ResultOx + Oxidizer ResultWater Slow Hydrolysis Formation of HF (Corrosive) Central->ResultWater + Moisture Base Strong Bases (OH-, Amines) Oxidizer Strong Oxidizers (Peroxides, HNO3) Water Water/Moisture (Long Term)

Caption: Chemical incompatibility map highlighting the risks of mixing fluoropyridine aldehydes with common laboratory waste streams.

Part 5: Regulatory & Incineration Requirements

When transferring custody to your waste management vendor (e.g., Veolia, Clean Harbors), provide the following data to ensure RCRA compliance:

  • EPA Waste Codes (US Context):

    • If the material is a spent solvent mixture: F002 (Halogenated solvents).[3]

    • If discarded as a pure commercial chemical product: Likely falls under D001 (Ignitable, if liquid flashpoint <60°C) or D002 (Corrosive, if pH is affected).[1]

    • Note: While not explicitly P-listed, pyridine derivatives are often treated as U196 (Pyridine) analogs for safety margins.[1]

  • Destruction Method:

    • High-Temperature Incineration (1100°C+) is the only acceptable method.[2]

    • Scrubbing: The facility must have a wet scrubber system to neutralize Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr) gases generated during combustion.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.

  • PubChem. (2024). 2-Fluoropyridine-4-carboxaldehyde Compound Summary. National Library of Medicine. (Analogous reactivity data).

  • American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. J. Am. Chem. Soc.

    
     reactivity of 2-fluoropyridines). 
    

Sources

A Comprehensive Guide to the Safe Handling of 3,5-Dibromo-2-fluoropyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Research and Drug Development Professionals

Hazard Assessment and Core Principles

Halogenated pyridine derivatives, such as the topic compound, should be handled with caution. Based on analogous compounds, 3,5-Dibromo-2-fluoropyridine-4-carbaldehyde is anticipated to be a skin and eye irritant, and potentially harmful if swallowed or inhaled.[2][3] The primary goals of the following procedures are to prevent skin and eye contact, avoid inhalation of dust or vapors, and have a clear plan for accidental exposures and waste disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and use of PPE are non-negotiable when handling potentially hazardous chemicals. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendations Relevant Standards
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn when there is a significant risk of splashes.[1][4]NIOSH (US) or EN 166 (EU) approved.[1][4]
Hand Protection Chemically resistant gloves are required. Nitrile or neoprene gloves are generally recommended for pyridine derivatives. Always inspect gloves for damage before use and dispose of them properly after handling.[1][5]Consult glove manufacturer data for specific breakthrough times for similar compounds.
Body Protection A fully buttoned laboratory coat is necessary to prevent skin contact.[1][6]Standard laboratory attire.
Respiratory Protection All work should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[1][4][5] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[1][4]Follow OSHA respirator regulations (29 CFR 1910.134).[4]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational procedure is critical for minimizing risks.

Preparation and Pre-Handling Checklist
  • Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Assemble all Materials: Before introducing the chemical, have all necessary equipment, including a waste container, ready within the fume hood.

  • Emergency Equipment Check: Confirm that a safety shower and eyewash station are readily accessible and unobstructed.[4]

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

Handling the Compound
  • Work Within a Fume Hood: All manipulations of this compound, including weighing and transferring, must be performed inside a certified chemical fume hood.[5]

  • Grounding: When transferring the compound, use grounding straps to prevent static discharge, which could ignite flammable vapors.

  • Controlled Dispensing: Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust. If the compound is a liquid, use a calibrated pipette or syringe.

  • Container Management: Keep the container tightly closed when not in use to prevent the release of vapors.[5][7]

Post-Handling Procedures
  • Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

  • Glove Removal: Remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the designated hazardous waste container.

  • Hand Washing: Wash your hands thoroughly with soap and water after handling the compound, even if you were wearing gloves.[7]

Emergency and Disposal Plan

Spill Management

In the event of a spill, a swift and organized response is crucial. The following workflow outlines the necessary steps.

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate assess Assess Spill Size & Hazards evacuate->assess small_spill Small Spill? assess->small_spill ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) small_spill->ppe Yes large_spill Large Spill or Unknown Hazard small_spill->large_spill No contain Contain Spill with Absorbent Material ppe->contain collect Collect Absorbed Material into a Labeled Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste According to Protocol decontaminate->dispose ehs Contact Environmental Health & Safety (EHS) large_spill->ehs secure Secure the Area & Wait for EHS ehs->secure

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.